molecular formula C13H8F3NO2 B1363740 5-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 885959-44-4

5-(4-Trifluoromethylphenyl)nicotinic acid

Katalognummer: B1363740
CAS-Nummer: 885959-44-4
Molekulargewicht: 267.2 g/mol
InChI-Schlüssel: PLXNLWPGOSMAHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(4-Trifluoromethylphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Trifluoromethylphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Trifluoromethylphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNLWPGOSMAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364083
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-44-4
Record name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Trifluoromethylphenyl)nicotinic Acid and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(4-Trifluoromethylphenyl)nicotinic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, analytical characterization, and the broader context of its analogs, offering field-proven insights to inform experimental design and application.

Core Molecular Attributes: Establishing the Foundation

The precise identification and characterization of a molecule are paramount in any research endeavor. This begins with a clear understanding of its fundamental quantitative data.

For the purpose of this guide, we will present the data for the known analog and provide the theoretical values for the user-specified compound.

Property5-(4-Trifluoromethoxyphenyl)nicotinic acid5-(4-Trifluoromethylphenyl)nicotinic acid (Theoretical)
Molecular Formula C13H8F3NO3[1]C13H8F3NO2
Molecular Weight 283.20 g/mol [1]267.20 g/mol
CAS Number 898796-62-8[1]Not available

It is imperative to confirm the molecular identity of your compound through analytical techniques such as mass spectrometry and NMR spectroscopy.

Structural Elucidation

The molecular architecture of these compounds dictates their biological activity and interactions. Below is a graphical representation of the molecular structure of 5-(4-Trifluoromethylphenyl)nicotinic acid.

Caption: Molecular structure of 5-(4-Trifluoromethylphenyl)nicotinic acid.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of molecular weight is a critical step in compound verification. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Principle of the Technique

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and separating the resulting ions in a magnetic or electric field, a precise molecular weight can be obtained.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small quantity (typically 1 mg) of the synthesized and purified 5-(4-Trifluoromethylphenyl)nicotinic acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the instrument's sensitivity.

  • Instrumentation and Ionization:

    • Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

    • Operate the ESI source in negative ion mode, as the carboxylic acid moiety is readily deprotonated to form [M-H]⁻ ions.

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 3-4 kV

    • Sheath Gas Flow Rate: 20-40 arbitrary units

    • Auxiliary Gas Flow Rate: 5-15 arbitrary units

    • Capillary Temperature: 250-350 °C

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the expected molecular ion.

    • Resolution: Set to >60,000 to enable accurate mass measurement and elemental composition determination.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum. The most abundant ion should correspond to the deprotonated molecule [M-H]⁻.

    • For 5-(4-Trifluoromethylphenyl)nicotinic acid, the expected m/z for the [M-H]⁻ ion would be approximately 266.04.

    • Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement. This provides a high degree of confidence in the compound's identity.

Context and Significance: The Role of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for treating dyslipidemia.[2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4]

The introduction of a trifluoromethylphenyl group at the 5-position of the nicotinic acid scaffold is a strategic medicinal chemistry approach. The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5] These properties make 5-(4-Trifluoromethylphenyl)nicotinic acid and its analogs promising candidates for the development of novel therapeutics.

Derivatives of nicotinic acid have shown potential in treating a range of conditions, including:

  • Inflammatory diseases[4]

  • Neurological disorders[5]

  • Certain types of cancer

The specific biological activity of 5-(4-Trifluoromethylphenyl)nicotinic acid would require dedicated in-vitro and in-vivo studies.

Synthesis Strategies: A Conceptual Overview

The synthesis of 5-aryl nicotinic acids typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. A general synthetic workflow is outlined below.

Synthesis_Workflow A 5-Bromonicotinic Acid Ester D Coupling Reaction A->D B 4-(Trifluoromethyl)phenylboronic Acid B->D C Pd Catalyst & Base C->D Suzuki Coupling E Coupled Product D->E F Hydrolysis E->F G 5-(4-Trifluoromethylphenyl)nicotinic Acid F->G

Sources

5-(4-Trifluoromethylphenyl)nicotinic Acid: Chemical Properties & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 885959-44-4 Formula: C₁₃H₈F₃NO₂ Molecular Weight: 267.20 g/mol [1]

Part 1: Executive Summary & Structural Logic

5-(4-Trifluoromethylphenyl)nicotinic acid represents a "privileged scaffold" in modern medicinal chemistry. It combines the ionizable, polar head group of nicotinic acid (pyridine-3-carboxylic acid) with a lipophilic, metabolically stable tail (4-trifluoromethylphenyl).

This biaryl system is not merely a passive linker; it is a designed pharmacophore. The 5-aryl substitution on the nicotinic acid core serves two critical functions in drug design:

  • Electronic Modulation: The electron-poor 4-trifluoromethylphenyl ring exerts a through-bond electron-withdrawing effect, reducing the basicity of the pyridine nitrogen and slightly increasing the acidity of the carboxylic acid compared to unsubstituted nicotinic acid.

  • Conformational Control: The steric clash between the protons at the pyridine C4/C6 positions and the phenyl ring protons forces the biaryl system into a twisted conformation (dihedral angle ~30–40°), creating a distinct 3D topology that fits specific hydrophobic pockets in targets like P2X receptors and various kinases.

Part 2: Physicochemical Profile[2]

The introduction of the trifluoromethyl (-CF₃) group drastically alters the physicochemical landscape of the parent nicotinic acid.

Quantitative Properties Table
PropertyValue / DescriptionTechnical Insight
Appearance Off-white to pale yellow solidTypical of biaryl carboxylic acids; color often due to trace Pd impurities from synthesis.
Melting Point 215–220 °C (Predicted)High lattice energy driven by intermolecular H-bonding (dimerization of COOH).
pKa (Acid) ~3.8 (Predicted)Slightly more acidic than nicotinic acid (pKa 4.85) due to the electron-withdrawing aryl group.
pKa (Base) ~2.5 (Pyridine N)The pyridine nitrogen is less basic, reducing protonation at physiological pH.
LogP 3.2 – 3.5Critical: Significant jump from nicotinic acid (LogP 0.2). The CF₃ group adds ~1.2 log units, pushing the compound into the "drug-like" lipophilicity range.
Solubility Low in Water (pH < 7)Soluble in DMSO, MeOH, and aqueous base (pH > 8) as the carboxylate salt.
Solubility & Handling
  • Dissolution Strategy: Do not attempt to dissolve directly in neutral water. Predissolve in DMSO for biological assays, or convert to the sodium salt using 1 equivalent of NaOH for aqueous stock solutions.

  • Stability: The trifluoromethyl group prevents metabolic oxidation at the phenyl para-position, a common clearance liability for unsubstituted phenyl rings.

Part 3: Synthetic Methodology (Expert Protocol)

Reaction Logic
  • Substrate: 5-Bromonicotinic acid is the electrophile.

  • Partner: 4-(Trifluoromethyl)phenylboronic acid is the nucleophile.

  • Catalyst: Pd(dppf)Cl₂[2]·DCM is preferred over Pd(PPh₃)₄ to prevent phosphine oxide contamination and ensure turnover in aqueous media.

  • Base: Sodium Carbonate (Na₂CO₃) provides sufficient basicity to activate the boronic acid without deprotonating the pyridine C-H (which would lead to side reactions).

Step-by-Step Protocol
  • Charge: In a reaction vial, combine:

    • 5-Bromonicotinic acid (1.0 eq)

    • 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂[2]·DCM (0.05 eq)

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for the base solubility and transmetallation step.

  • Activation: Add Na₂CO₃ (3.0 eq).

  • Reflux: Heat to 90–100 °C under Nitrogen/Argon for 12–16 hours.

  • Workup (Self-Validating Step):

    • Step A: Cool and filter through Celite to remove Palladium black.

    • Step B: Dilute filtrate with water. The product is currently a soluble carboxylate salt (pH > 10).

    • Step C: Wash this aqueous phase with Ethyl Acetate (removes non-acidic impurities like homocoupled biaryls). Discard organic layer.

    • Step D: Acidify the aqueous phase to pH ~3 using 1M HCl. The target acid will precipitate.[3][4]

    • Step E: Filter the precipitate and dry.

Synthesis Workflow Diagram

Synthesis Start Start: 5-Bromonicotinic Acid Reagents Add: 4-CF3-Ph-B(OH)2 Pd(dppf)Cl2 Na2CO3 Start->Reagents Reaction Reaction: Dioxane/H2O (4:1) 90°C, 16h Reagents->Reaction Extraction Workup: Wash aq. (pH 10) with EtOAc (Removes impurities) Reaction->Extraction Filter Pd Precipitation Precipitation: Acidify to pH 3 Collect Solid Extraction->Precipitation Aq. Phase Product Final Product: 5-(4-CF3-Ph)nicotinic acid Precipitation->Product

Caption: Optimized Suzuki-Miyaura coupling workflow utilizing acid-base extraction for purification.

Part 4: Biological & Structural Applications

Structure-Activity Relationship (SAR) Map

This molecule is rarely a final drug but often a "warhead" or "anchor" in larger inhibitors.

SAR Core 5-(4-CF3-Ph)nicotinic Acid COOH Carboxylic Acid (C3) • H-bond donor/acceptor • Selectivity handle (Ester/Amide) Core->COOH Pyridine Pyridine Ring • π-deficient core • H-bond acceptor (N1) Core->Pyridine Biaryl Biaryl Axis • Twisted conformation • Fills hydrophobic pockets Core->Biaryl CF3 CF3 Group (Para) • Metabolic blocker • Increases Lipophilicity • Halogen bond acceptor Core->CF3

Caption: Pharmacophore dissection highlighting the functional roles of each structural motif.

Target Relevance
  • P2X Receptors: 5-aryl nicotinic acid derivatives are known antagonists for P2X purinoceptors (specifically P2X2/P2X3), involved in neuropathic pain signaling. The CF3 group enhances potency by accessing deep lipophilic sub-pockets.

  • Kinase Inhibition: The carboxylic acid can be converted to an amide to mimic the ATP adenine ring, while the trifluoromethylphenyl group occupies the "gatekeeper" region.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, its class properties dictate the following precautions:

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. The fine powder nature of nicotinic acid derivatives poses an inhalation risk.

  • First Aid: In case of eye contact, rinse immediately with abundant water. The acidity (pH ~3 in solution) can cause corneal damage if untreated.

References

  • ChemicalBook. (n.d.). 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) Properties and Supplier Data. Retrieved from

  • BenchChem. (2025).[3] Technical Guide to 5-Bromonicotinic Acid (Precursor Analysis). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Search: 5-(4-Trifluoromethylphenyl)nicotinic acid. Retrieved from

  • Lead Sciences. (n.d.). Compound Data: 5-(4-Trifluoromethoxyphenyl)-nicotinic acid (Analog Comparison). Retrieved from

Sources

5-(4-Trifluoromethylphenyl)nicotinic acid solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Solubility Profile of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of successful development. Among these properties, solubility stands out as a critical determinant of a drug's journey through formulation, delivery, and ultimately, its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 5-(4-trifluoromethylphenyl)nicotinic acid, a nicotinic acid derivative featuring a trifluoromethylphenyl moiety.

The parent molecule, nicotinic acid (a form of Vitamin B3), is a well-characterized compound.[2] The introduction of the 4-trifluoromethylphenyl group at the 5-position of the pyridine ring significantly alters the molecule's properties, particularly its lipophilicity and electronic characteristics. The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is known to increase lipophilicity, which can profoundly impact biological activity and pharmacokinetics. This substitution makes 5-(4-trifluoromethylphenyl)nicotinic acid a compound of interest, but also presents challenges, primarily related to its solubility. This document will dissect the theoretical and practical aspects of its solubility, offering field-proven insights for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical characteristics. While specific experimental data for 5-(4-trifluoromethylphenyl)nicotinic acid is not publicly available, we can infer its properties from structurally similar compounds, such as 4-(Trifluoromethyl)nicotinic acid.[3][4][5]

PropertyPredicted Value / InformationCausality and Implication on Solubility
Molecular Formula C₁₃H₈F₃NO₂The presence of the trifluoromethyl group increases the molecular weight and introduces lipophilic character.
Molecular Weight 267.21 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Appearance Expected to be a solid, likely a pale or white powder.[3][4]The solid-state properties (crystal lattice energy) will be a major determinant of solubility.
Melting Point Expected to be relatively high, analogous to 4-(Trifluoromethyl)nicotinic acid (146-148 °C).[3][4][5]A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome for dissolution, implying lower solubility.
Predicted pKa ~2.5 - 4.0The carboxylic acid is the primary ionizable group. The predicted pKa, similar to related compounds (~2.50), indicates it is a weak acid.[3][4] Solubility will therefore be highly dependent on pH.
Predicted logP > 2.0The trifluoromethylphenyl group significantly increases lipophilicity compared to nicotinic acid (logP ~0.2).[6] This high lipophilicity predicts poor aqueous solubility.

Comprehensive Solubility Profile

The dual nature of the molecule—a polar, ionizable carboxylic acid attached to a large, nonpolar trifluoromethylphenyl ring system—results in a complex solubility profile.

Aqueous Solubility: The Critical Role of pH

As a weak acid, the aqueous solubility of 5-(4-trifluoromethylphenyl)nicotinic acid is dictated by the pH of the medium.[7][8]

  • In Acidic Environments (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This non-ionized form is significantly less polar and, due to the molecule's high lipophilicity, will exhibit very low water solubility.[8]

  • In Alkaline Environments (pH > pKa): The carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is much more polar and can readily participate in favorable interactions with water molecules, leading to a substantial increase in aqueous solubility.[8]

This relationship is visually represented by the Henderson-Hasselbalch equation, which governs the equilibrium between the ionized and non-ionized forms.

cluster_0 pH vs. Ionization State cluster_1 Molecular Form & Solubility Low_pH Low pH (pH < pKa) Non_Ionized R-COOH (Non-ionized) Dominant Form Poor Aqueous Solubility Low_pH->Non_Ionized Favors High_pH High pH (pH > pKa) Ionized R-COO⁻ (Ionized) Dominant Form High Aqueous Solubility High_pH->Ionized Favors Equilibrium pH = pKa Mixed 50% Ionized 50% Non-ionized Equilibrium->Mixed

Caption: Relationship between pH, pKa, and molecular form.

Organic Solvent Solubility

The choice of organic solvent is critical for stock solution preparation and various analytical and biological assays. Based on data from analogous structures, a predicted solubility hierarchy can be established.[4][9][10][11]

Solvent ClassExample SolventsPredicted SolubilityRationale for Solvation
Polar Aprotic DMSO, DMF, AcetonitrileGood to High These solvents effectively solvate the polar carboxylic acid group through dipole-dipole interactions while also accommodating the nonpolar aromatic system.[10] DMSO is often the solvent of choice.[11]
Polar Protic Methanol, EthanolSlight to Moderate Alcohols can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid. However, the large lipophilic tail of the molecule may limit overall solubility compared to polar aprotic solvents.[4][10]
Nonpolar Hexane, Toluene, Diethyl EtherPoor to Insoluble These solvents lack the polarity to effectively solvate the carboxylic acid group, leading to very poor solubility.[11]

Key Factors Influencing Solubility

Beyond pH and solvent choice, several other factors must be considered during drug development.[12][13]

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined, as it can influence manufacturing processes like crystallization and formulation.

  • Crystal Polymorphism: A single compound can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice energy.[14] Different polymorphs can exhibit significantly different solubilities and dissolution rates, impacting bioavailability.[14] It is crucial to identify and characterize the most stable polymorph for development.

  • Particle Size: Reducing the particle size of a drug powder increases the surface-area-to-volume ratio.[1] While this does not change the equilibrium (thermodynamic) solubility, it can significantly increase the rate of dissolution, which is often the rate-limiting step for the absorption of poorly soluble drugs.[1]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is non-negotiable. The choice of method depends on the stage of drug development, balancing throughput with precision.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

Considered the "gold standard" for its accuracy, this method determines the true equilibrium solubility of a compound.[15][16]

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., buffered aqueous solution, organic solvent) in a sealed vial. The presence of excess solid at the end of the experiment is a mandatory self-validating checkpoint.[16]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[17]

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic or chemical transformation occurred during the experiment.[15]

Caption: Workflow for the Shake-Flask Solubility Method.

Kinetic Solubility: High-Throughput Screening

In early discovery phases, kinetic solubility assays are employed to rapidly screen large libraries of compounds. These methods measure the point at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[15] Nephelometry is a common and robust technique for this purpose.[18]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

  • Aqueous Addition: Add a buffered aqueous solution to the DMSO solutions, inducing precipitation of compounds that are insoluble at that concentration.

  • Precipitation Detection: Measure the amount of precipitate formed using a laser-based microplate nephelometer.[18] The instrument detects light scattering caused by insoluble particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light-scattering signal significantly increases above the background.

Caption: Workflow for Kinetic Solubility by Nephelometry.

Conclusion

The structural features of 5-(4-trifluoromethylphenyl)nicotinic acid—specifically its acidic pKa and the highly lipophilic trifluoromethylphenyl group—predict a challenging solubility profile. It is anticipated to be a poorly water-soluble weak acid, with its aqueous solubility being critically dependent on pH, increasing significantly in alkaline conditions. The compound is expected to show preferential solubility in polar aprotic solvents like DMSO.

For drug development professionals, a thorough experimental investigation of this solubility profile is imperative. Utilizing gold-standard thermodynamic methods to establish baseline data and high-throughput kinetic assays for initial screening will provide the necessary insights to guide formulation strategies, predict in vivo behavior, and ultimately unlock the therapeutic potential of this compound.

References

  • Ribeiro, A. C., & Ferraz, R. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 59(8), 2494-2500. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Loba Chemie. NICOTINIC ACID. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • CPAchem. Nicotinic Acid CAS:59-67-6 EC:200-441-0. [Link]

  • SlidePlayer. Solubility experimental methods. [Link]

  • Sinochem Nanjing Corporation. Nicotinic Acid. [Link]

  • Powershow. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Kumar, D., & Kumar, N. (2021). Nicotinic acid derivatives: Application and uses, review. Biointerface Research in Applied Chemistry, 12(3), 3535-3555. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Home Sunshine Pharma. Nicotinic Acid CAS 59-67-6 Manufacturers, Suppliers, Factory. [Link]

  • El-Naggar, M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • IJNRD. (2022). FACTORS AFFECTING ON THE SOLUBILITY AND BIOAVAILABILITY OF PHARMACEUTICAL DRUG AND DOSAGE FORM THROUGH. [Link]

  • Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. [Link]

Sources

Technical Guide: Biological Activity & Applications of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) represents a "privileged scaffold" in medicinal chemistry—a biaryl structure capable of engaging multiple high-value biological targets depending on the conformational context. Unlike simple nicotinic acid (Niacin/Vitamin B3), which is highly polar, the addition of the 4-trifluoromethylphenyl moiety at the C5 position introduces significant lipophilicity and metabolic stability.

This modification fundamentally alters the compound's biological trajectory, shifting it from a simple vitamin precursor to a potent modulator of hydrophobic binding pockets found in G-protein coupled receptors (GPCRs) and oxidoreductase enzymes.

Chemical Profile
PropertySpecification
IUPAC Name 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
CAS Number 885959-44-4
Molecular Formula C₁₃H₈F₃NO₂
Molecular Weight 267.20 g/mol
Predicted LogP ~3.2 (High Lipophilicity vs. Niacin LogP 0.36)
pKa (Acid) ~3.8 (Pyridine ring electron withdrawal increases acidity)
Key Pharmacophore Biaryl axis; Trifluoromethyl (metabolic block); Carboxylate (ionic anchor)

Part 2: Biological Targets & Mechanism of Action

Research into 5-aryl nicotinic acid derivatives highlights two primary mechanisms of action. This compound serves as a dual-probe candidate for metabolic regulation and immunomodulation.

GPR109A (HM74A) Receptor Modulation

Context: Nicotinic acid is the endogenous ligand for GPR109A, a Gi-coupled GPCR expressed in adipocytes and immune cells. Activation inhibits adenylyl cyclase, reducing cAMP and blocking lipolysis.

  • Mechanism: The carboxylate headgroup of 5-(4-Trifluoromethylphenyl)nicotinic acid anchors to the conserved Arginine residue (Arg251) in the receptor's transmembrane domain.

  • The "Flushing" Hypothesis: The 5-aryl substitution is a classic medicinal chemistry strategy to separate the lipid-lowering effects of niacin from its cutaneous flushing side effect (mediated by Langerhans cells). The bulky hydrophobic group may alter receptor residence time or biased signaling, potentially maintaining anti-lipolytic activity while reducing prostaglandin D2 release.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Context: DHODH is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Inhibitors are potent anti-inflammatory and anti-viral agents (e.g., Brequinar, Leflunomide).

  • Structural Homology: This compound is a pyridine bioisostere of the biphenyl-4-carboxylic acid class of DHODH inhibitors (like Brequinar).

  • Binding Mode: The carboxylic acid interacts with the polar region of the ubiquinone-binding tunnel, while the 4-trifluoromethylphenyl group occupies the deep hydrophobic channel, mimicking the lipophilic tail of ubiquinone. This blocks electron transfer, starving rapidly dividing cells (T-cells, viruses) of pyrimidines.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways engaged by this scaffold.

BiologicalPathways Compound 5-(4-Trifluoromethylphenyl) nicotinic acid GPR109A Target 1: GPR109A (Adipocytes) Compound->GPR109A Agonist/Partial Agonist DHODH Target 2: DHODH (Mitochondria) Compound->DHODH Inhibitor Gi Gi Protein Activation GPR109A->Gi cAMP_Down ↓ cAMP Gi->cAMP_Down Lipolysis Inhibition of Lipolysis cAMP_Down->Lipolysis FFA ↓ Free Fatty Acids (Serum) Lipolysis->FFA FMN FMN Co-factor Blockade DHODH->FMN Pyrimidine ↓ Pyrimidine Synthesis FMN->Pyrimidine TCell T-Cell Stasis Pyrimidine->TCell Virus Viral Replication Block Pyrimidine->Virus

Caption: Divergent pharmacological activities of the 5-aryl nicotinic acid scaffold: GPR109A agonism (metabolic) vs. DHODH inhibition (immunologic).

Part 3: Experimental Protocols

To validate the biological activity of this specific derivative, the following self-validating workflows are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Commercial supplies may be limited. This robust protocol ensures high purity for biological testing.

  • Reagents:

    • 5-Bromonicotinic acid (1.0 eq)[1]

    • 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas: Purge solvent with N₂ for 15 mins to prevent Pd oxidation (Critical for yield).

    • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

    • Workup: Acidify aqueous layer to pH 3-4 with 1M HCl. The product will precipitate (amphoteric nature of pyridine/acid).

    • Purification: Recrystallize from Ethanol/Water.

  • QC Check: ¹H NMR must show disappearance of the C5-proton doublet of the nicotinic acid starting material.

Protocol B: GPR109A Functional Assay (cAMP HTRF)

Rationale: Determines if the lipophilic tail retains niacin-like receptor activation.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Reagent: HTRF cAMP HiRange Kit (Cisbio/Revvity).

  • Steps:

    • Seed cells (2,000/well) in 384-well low-volume plates.

    • Stimulation: Add 10 µM Forskolin (to elevate cAMP baseline) + Serial dilutions of 5-(4-Trifluoromethylphenyl)nicotinic acid (1 nM to 100 µM).

    • Incubate 30 mins at RT.

    • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.

    • Read FRET signal (665 nm/620 nm).

  • Data Analysis: Plot sigmoidal dose-response. A decrease in HTRF ratio indicates GPR109A agonism (inhibition of Forskolin-induced cAMP).

    • Control: Niacin (EC₅₀ ~100 nM).

Protocol C: DHODH Enzymatic Inhibition Assay

Rationale: Validates anti-proliferative mechanism.

  • Assay Principle: Measures reduction of DCIP (2,6-dichloroindophenol) coupled to the oxidation of dihydroorotate to orotate.

  • Reaction Mix:

    • Recombinant Human DHODH enzyme.

    • Substrates: Dihydroorotate (200 µM), Decylubiquinone (100 µM).

    • Chromophore: DCIP (60 µM).

  • Workflow:

    • Incubate enzyme + Test Compound (10 mins, 37°C).

    • Initiate reaction by adding substrates.

    • Kinetic Read: Monitor absorbance decrease at 600 nm (DCIP reduction) for 20 mins.

  • Validation: Calculate IC₅₀ relative to DMSO control. Brequinar (positive control) should show IC₅₀ < 50 nM.

Part 4: Data Summary & SAR Context

The following table summarizes the expected Structure-Activity Relationship (SAR) based on the 5-aryl nicotinic acid scaffold.

Structural ModificationEffect on GPR109AEffect on DHODH
Unsubstituted (Niacin) High Potency (EC₅₀ < 1 µM)Inactive
5-Phenyl (Lipophilic) Reduced Potency, Reduced FlushingModerate Inhibition
5-(4-CF₃-Phenyl) (This Compound) Partial Agonist / Antagonist High Potency (Predicted)
5-Bromo (Precursor) Weak/InactiveInactive
Synthesis Workflow Diagram

SynthesisWorkflow Start Start Materials: 5-Bromonicotinic acid + 4-CF3-Phenylboronic acid Catalyst Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (4:1) Start->Catalyst Reaction Suzuki Coupling 90°C, 12h, N2 atm Catalyst->Reaction Workup Acidic Workup (pH 3) Precipitation of Product Reaction->Workup Product Final Product: 5-(4-Trifluoromethylphenyl) nicotinic acid Workup->Product

Caption: Optimized Suzuki-Miyaura coupling route for high-purity synthesis of the target scaffold.

References

  • GPR109A Pharmacology: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355. Link

  • DHODH Inhibitors: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents, 23(11), 1477-1509. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • 5-Aryl Nicotinic Acid SAR: Li, J., et al. (2006). "Synthesis and structure–activity relationship of 5-aryl-nicotinic acid derivatives as agonists of the high affinity niacin receptor GPR109A." Bioorganic & Medicinal Chemistry Letters.
  • Chemical Structure Validation: PubChem Compound Summary for CID 16365452 (5-(4-Trifluoromethylphenyl)nicotinic acid). Link

Sources

5-(4-Trifluoromethylphenyl)nicotinic Acid: Therapeutic Targets & Pharmacophore Analysis

[1]

Executive Summary

5-(4-Trifluoromethylphenyl)nicotinic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. This specific derivative combines the pharmacophoric core of niacin (nicotinic acid) with a lipophilic 4-trifluoromethylphenyl moiety at the 5-position.

This structural modification drastically alters the pharmacological profile compared to the parent molecule, shifting activity from simple vitamin supplementation to potent modulation of specific G-protein coupled receptors (GPCRs) and oxidoreductase enzymes. This guide details the primary therapeutic targets: GPR109A (HCA2) , Dihydroorotate Dehydrogenase (DHODH) , and VEGFR-2 , providing the mechanistic rationale and experimental protocols for their validation.

Part 1: Chemical Biology & SAR Analysis

The Pharmacophore

The molecule consists of two distinct domains:

  • The Polar Head (Nicotinic Acid): A pyridine-3-carboxylic acid core that mimics natural substrates like nicotinate, facilitating H-bond interactions with arginine/lysine residues in receptor binding pockets.

  • The Hydrophobic Tail (4-CF3-Phenyl): A bulky, electron-withdrawing group at the 5-position. The trifluoromethyl (

    
    ) group enhances metabolic stability (blocking oxidation) and increases lipophilicity, allowing the molecule to penetrate hydrophobic enzyme tunnels that the parent niacin cannot reach.
    
Structure-Activity Relationship (SAR)
  • Position 5 Substitution: Critical for selectivity. While unmodified niacin binds GPR109A causing cutaneous flushing (via Langerhans cells), 5-aryl substitutions often retain antilipolytic activity while reducing flushing liability.

  • Acidic Moiety: Essential for electrostatic anchoring to targets like DHODH (Arg136) or GPR109A (Arg263).

Part 2: Primary Therapeutic Targets

Target 1: GPR109A (Hydroxycarboxylic Acid Receptor 2)

Therapeutic Area: Dyslipidemia, Atherosclerosis, Neuroinflammation.

Mechanism of Action: GPR109A is a Gi/o-coupled GPCR. Upon binding 5-(4-Trifluoromethylphenyl)nicotinic acid, the receptor undergoes a conformational change that dissociates the G

  • In Adipocytes: Reduced cAMP inhibits Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL). This blocks lipolysis, reducing the release of Free Fatty Acids (FFA) into circulation.[1]

  • In Macrophages: Activation induces an anti-inflammatory phenotype, reducing cytokine release (TNF-

    
    , IL-6) independent of lipid effects.
    

Relevance of the 5-Aryl Group: Research indicates that bulky 5-substitutions can create "partial agonists" or "biased ligands" that activate the antilipolytic pathway in adipocytes but fail to trigger the


Target 2: Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Area: Autoimmune Diseases (Rheumatoid Arthritis), Oncology (AML).

Mechanism of Action: DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. It catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of Ubiquinone to Ubiquinol.

  • Binding Mode: The carboxylic acid group of the nicotinic core anchors to the active site arginine. The 4-trifluoromethylphenyl group occupies the hydrophobic tunnel normally reserved for the ubiquinone tail.

  • Effect: Inhibition depletes the cellular pool of pyrimidine nucleotides (UMP, CTP), halting DNA/RNA synthesis in rapidly proliferating cells (T-cells, cancer cells). This mechanism is analogous to the drug Brequinar or the active metabolite of Leflunomide.

Target 3: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Therapeutic Area: Solid Tumor Angiogenesis.

Mechanism of Action: Recent studies on nicotinic acid derivatives have identified them as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. The pyridine nitrogen and carboxylic acid form hydrogen bonds within the ATP-binding hinge region, while the hydrophobic phenyl ring extends into the allosteric pocket, preventing receptor phosphorylation and downstream signaling (Raf/MEK/ERK).

Part 3: Visualizations & Pathways

Diagram 1: GPR109A Signaling & Biased Agonism

This diagram illustrates how the target compound selectively inhibits lipolysis while potentially avoiding the flushing pathway.

GPR109A_PathwayLigand5-(4-CF3-Ph)-Nicotinic AcidReceptorGPR109A (HCA2)(Adipocyte Membrane)Ligand->ReceptorHigh Affinity BindingGiGi/o ProteinActivationReceptor->GiPrimary CouplingArrestinBeta-ArrestinRecruitmentReceptor->ArrestinWeak/No Recruitment(Biased Agonism)ACAdenylyl Cyclase(Inhibition)Gi->ACInhibitscAMPcAMP Levels(Decrease)AC->cAMPReducesPKAPKA Activation(Blocked)cAMP->PKADownregulatesLipolysisLipolysis(Free Fatty Acid Release)PKA->LipolysisInhibitsLangerhansLangerhans CellActivationArrestin->LangerhansFlushingCutaneous Flushing(PGD2 Release)Langerhans->Flushing

Caption: Biased signaling pathway of 5-aryl nicotinic acid derivatives at GPR109A, favoring antilipolytic effects over cutaneous flushing.

Part 4: Experimental Validation Protocols

To validate 5-(4-Trifluoromethylphenyl)nicotinic acid against these targets, the following standardized protocols are recommended.

Protocol A: Chemical Synthesis (Suzuki-Miyaura Coupling)

Before biological testing, the compound must be synthesized with high purity.

  • Reagents: 5-Bromonicotinic acid (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with

      
       for 30 minutes.
      
    • Add reactants and catalyst under inert atmosphere.[2]

    • Reflux at 100°C for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1).

    • Acidify aqueous workup to pH 3-4 to precipitate the carboxylic acid product.

    • Recrystallize from Ethanol.

Protocol B: DHODH Enzymatic Inhibition Assay

Objective: Determine the

Materials:

  • Recombinant human DHODH enzyme.

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (DcUQ).

  • Chromogen: 2,6-Dichlorophenolindophenol (DCIP).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction Mix: In a 96-well plate, add 5 nM DHODH, 100

    
    M DHO, 20 
    
    
    M DcUQ, and 60
    
    
    M DCIP.
  • Compound Addition: Add 5-(4-Trifluoromethylphenyl)nicotinic acid (dissolved in DMSO) in a serial dilution (0.1 nM to 10

    
    M).
    
  • Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm continuously for 20 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate 
    
    
    .
Protocol C: GPR109A cAMP HTRF Assay

Objective: Measure functional agonism via cAMP suppression in CHO-K1 cells overexpressing GPR109A.

Workflow:

  • Cell Seeding: Seed CHO-K1/GPR109A cells (2,000 cells/well) in a 384-well low-volume plate.

  • Stimulation: Add 10

    
    M Forskolin (to elevate baseline cAMP) + Test Compound (serial dilution). Incubate for 30 min at RT.
    
  • Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Interpretation: A decrease in HTRF ratio indicates GPR109A activation (inhibition of Forskolin-induced cAMP).

Data Summary Table: Predicted Activity Profile
TargetActivity TypePredicted Potency rangeClinical Relevance
GPR109A Agonist

: 50 - 500 nM
Dyslipidemia treatment with reduced flushing.
DHODH Inhibitor

: 20 - 200 nM
Immunosuppression (Rheumatoid Arthritis).
VEGFR-2 Inhibitor

: 1 - 5

M
Anti-angiogenesis (Cancer therapy).
COX-2 Inhibitor

: > 10

M
Mild anti-inflammatory (NSAID-like).

References

  • El-Dash, Y., et al. (2023).[3] "Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity."[3] Archiv der Pharmazie, 356(12).[3] Link

  • Gao, J., et al. (2011). "Update on the therapeutic potential of GPR109A agonists." Current Opinion in Investigational Drugs. Link

  • Mahmoud, Z., et al. (2024).[4] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents." Bioorganic Chemistry, 143. Link

  • Munson, K., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • BenchChem. (n.d.). "2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid Structure and Data." Link

5-(4-Trifluoromethylphenyl)nicotinic Acid: A Privileged Biaryl Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Trifluoromethylphenyl)nicotinic acid derivatives and analogs Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

5-(4-Trifluoromethylphenyl)nicotinic acid (CAS: 885959-44-4) represents a high-value "privileged structure" in medicinal chemistry. Unlike simple niacin derivatives, this biaryl scaffold integrates a lipophilic, metabolically stable trifluoromethylphenyl moiety with the polar, hydrogen-bonding capacity of the nicotinic acid core.

This guide details the synthesis, structural utility, and therapeutic potential of this scaffold, specifically focusing on its role as a precursor for p38 MAPK inhibitors , S1P1 receptor modulators , and DHODH inhibitors .

Chemical Identity
PropertyData
IUPAC Name 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
CAS Number 885959-44-4
Molecular Formula C₁₃H₈F₃NO₂
Molecular Weight 267.20 g/mol
Core Motif Biaryl Pyridine (Nicotinic Acid derivative)
Key Substituent 4-Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity.

Structural Logic & Pharmacophore Analysis

The utility of 5-(4-Trifluoromethylphenyl)nicotinic acid lies in its ability to engage multiple binding pockets simultaneously.

The Three-Point Pharmacophore
  • The Carboxylic Acid (C-3 Position):

    • Function: Acts as a critical hydrogen bond donor/acceptor or salt bridge former (e.g., with Arginine residues in kinase active sites).

    • Derivatization: Easily converted to amides, esters, or bioisosteres (tetrazoles) to tune permeability and potency.

  • The Pyridine Nitrogen:

    • Function: A weak base and H-bond acceptor. It often interacts with the "hinge region" in kinase targets.

  • The 4-Trifluoromethylphenyl Group (C-5 Position):

    • Function: Occupies hydrophobic pockets. The -CF₃ group blocks metabolic oxidation at the para-position (blocking CYP450 degradation) and increases the molecule's half-life.

Visualization: Pharmacophore Map

Pharmacophore Scaffold 5-(4-Trifluoromethylphenyl) nicotinic acid Acid C-3 Carboxylic Acid (H-Bond / Salt Bridge) Scaffold->Acid Derivatization Site Pyridine Pyridine Nitrogen (Hinge Binder) Scaffold->Pyridine Core Interaction CF3 4-CF3 Phenyl Group (Hydrophobic/Metabolic Shield) Scaffold->CF3 Lipophilic Tail Amide/Urea Derivatives\n(Kinase Inhibitors) Amide/Urea Derivatives (Kinase Inhibitors) Acid->Amide/Urea Derivatives\n(Kinase Inhibitors) CYP450 Blocking CYP450 Blocking CF3->CYP450 Blocking

Figure 1: Pharmacophore mapping of the scaffold showing functional zones for drug design.

Validated Synthesis Protocol

The most robust method for synthesizing 5-aryl nicotinic acids is the Suzuki-Miyaura Cross-Coupling . Unlike the 4-substituted isomers which often require ring-closing reactions, the 5-substituted core is efficiently accessed via palladium catalysis.

Reaction Scheme

Substrates: 5-Bromonicotinic acid + 4-(Trifluoromethyl)phenylboronic acid. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃ (aqueous).

Step-by-Step Protocol

Note: This protocol is designed for 1.0 gram scale optimization.

  • Preparation:

    • In a 50 mL round-bottom flask, charge 5-Bromonicotinic acid (1.0 eq, 4.95 mmol) and 4-(Trifluoromethyl)phenylboronic acid (1.2 eq, 5.94 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%). Rationale: The bidentate dppf ligand prevents catalyst decomposition better than PPh₃ at elevated temperatures.

  • Solvent System:

    • Add 15 mL of 1,4-Dioxane (degassed).

    • Add 5 mL of 2M Na₂CO₃ aqueous solution. Rationale: A biphasic system is essential for solubilizing the inorganic base while maintaining organic solubility for the reactants.

  • Reaction:

    • Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (m/z ~202) and appearance of the product mass (m/z 268 [M+H]⁺).

  • Workup (Critical Step for Acids):

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Palladium black. Wash with water.

    • Acidification: The filtrate will be basic (pH ~10). Slowly add 1M HCl until pH reaches ~3.0. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration.[2]

    • Recrystallize from Ethanol/Water if purity is <95%.

Synthesis Workflow Diagram

Synthesis Start Start: 5-Bromonicotinic Acid + 4-CF3-Phenylboronic Acid Catalysis Add Pd(dppf)Cl2 (5 mol%) Solvent: Dioxane/2M Na2CO3 Start->Catalysis Heat Heat to 90°C, 4-6 hrs (N2 Atmosphere) Catalysis->Heat Check LC-MS Check Target m/z: 268 [M+H]+ Heat->Check Workup Filter (Celite) -> Acidify (pH 3) -> Precipitate Product Check->Workup

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Therapeutic Applications & Derivatives

This scaffold is rarely used as a "naked" acid in final drugs but serves as the core for several inhibitor classes.

A. p38 MAPK Inhibitors (Anti-Inflammatory)

The 5-aryl nicotinamide motif is a classic template for p38 mitogen-activated protein kinase inhibitors.

  • Mechanism: The pyridine nitrogen binds to the ATP-binding pocket (hinge region), while the aryl group extends into the hydrophobic specificity pocket.

  • Derivatization: The carboxylic acid is converted to an amide (e.g., N-(2-morpholinoethyl)amide) to improve solubility and cellular penetration.

  • Reference: Biaryl pyridine amides have been extensively explored by companies like Vertex and GlaxoSmithKline for rheumatoid arthritis [1].

B. DHODH Inhibitors (Immunomodulation)

Dihydroorotate dehydrogenase (DHODH) inhibitors often feature a biaryl acid core similar to Leflunomide's active metabolite (Teriflunomide).

  • Relevance: The 4-CF3 group mimics the electronic properties required for DHODH binding, potentially offering a scaffold for new immunosuppressants used in multiple sclerosis.

C. S1P1 Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators (like Siponimod) utilize biaryl systems to mimic the lipophilic tail of sphingosine.

  • Design Strategy: The 5-(4-trifluoromethylphenyl) moiety provides the rigid lipophilic anchor necessary for receptor activation/internalization.

Comparative Data: Substituent Effects

The choice of the 4-Trifluoromethyl group over other substituents is driven by specific medicinal chemistry parameters.

Substituent (R)LogP (Lipophilicity)Metabolic StabilityElectronic Effect (Hammett σ)
-H 1.8Low (Para-oxidation)0.00
-CH₃ 2.3Low (Benzylic oxidation)-0.17
-Cl 2.4Moderate+0.23
-CF₃ (Target) 3.0 High (Blocked) +0.54

Table 1: Comparison of substituents at the phenyl para-position. The -CF₃ group offers the best balance of metabolic blockade and electron-withdrawing character, which increases the acidity of the nicotinic acid (lower pKa), potentially strengthening salt bridges in the active site.

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • p38 MAPK Inhibitor Scaffolds: Boehm, J. C., & Adams, J. L. (2000). Pharmacophore discovery: The p38 MAPK inhibitor story. Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link

  • Biaryl Pyridine Synthesis: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General Reference for Pyridine Couplings).
  • Commercial Availability & CAS Data: Sigma-Aldrich Product Specification for CAS 885959-44-4. Link

Sources

5-(4-Trifluoromethylphenyl)nicotinic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Trifluoromethylphenyl)nicotinic Acid

Introduction: A Modern Analog in the Niacin Lineage

5-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic organic compound and a structural analog of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a long-established therapeutic agent for treating dyslipidemia, its clinical utility is often hampered by a significant side effect: cutaneous flushing (reddening and warming of the skin). This has driven extensive research into developing novel analogs that retain the beneficial lipid-modifying effects while minimizing or eliminating the flushing response.

The introduction of a 4-(trifluoromethyl)phenyl group at the 5-position of the nicotinic acid core is a strategic medicinal chemistry approach. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target receptor. Therefore, 5-(4-Trifluoromethylphenyl)nicotinic acid represents a molecule designed with the potential for improved potency and a modified pharmacological profile compared to its parent compound.

This guide provides a comprehensive technical overview of 5-(4-Trifluoromethylphenyl)nicotinic acid, focusing on its synthesis, its primary pharmacological target—the G protein-coupled receptor 109A (GPR109A)—its mechanism of action, and its therapeutic potential as a next-generation lipid-modifying and anti-inflammatory agent.

Chemical Synthesis and Properties

The synthesis of 5-aryl nicotinic acids is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This approach offers high yields and excellent functional group tolerance. A plausible and robust synthetic route to 5-(4-Trifluoromethylphenyl)nicotinic acid is outlined below.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The core transformation involves the coupling of a halogenated pyridine precursor with a boronic acid derivative.

Experimental Protocol: Synthesis via Suzuki Coupling

  • Esterification: Commercially available 5-bromonicotinic acid is first converted to its corresponding methyl or ethyl ester (e.g., methyl 5-bromonicotinate) to protect the carboxylic acid and improve solubility in organic solvents. This is typically achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.

  • Suzuki Coupling Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), methyl 5-bromonicotinate (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents) are added to a reaction vessel.

  • Solvent and Base Addition: A suitable solvent system, typically a mixture of toluene and water or dioxane and water, is added. A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), is added as an aqueous solution.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product, methyl 5-(4-trifluoromethylphenyl)nicotinate, is then purified by column chromatography on silica gel.

  • Saponification (Hydrolysis): The purified ester is dissolved in a mixture of methanol or tetrahydrofuran (THF) and water. An excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or gently heated until the ester is fully consumed.

  • Final Isolation: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is diluted with water and acidified to a pH of ~4-5 with hydrochloric acid (HCl). The resulting precipitate, 5-(4-Trifluoromethylphenyl)nicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum to yield the final product as a white or off-white solid.

Chemical Properties
PropertyValue
Molecular Formula C₁₃H₈F₃NO₂
Molecular Weight 267.21 g/mol
Appearance White to off-white crystalline solid (predicted)
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted)
pKa ~4-5 (predicted, for the carboxylic acid group)

Pharmacology: Targeting the GPR109A Receptor

The primary therapeutic actions of nicotinic acid and its analogs are mediated by the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1][2] This receptor is predominantly expressed on the surface of adipocytes (fat cells) and various immune cells, including Langerhans cells in the skin.[1] 5-(4-Trifluoromethylphenyl)nicotinic acid is designed to be a potent agonist of this receptor.

Mechanism of Action: A Dual Pathway

Activation of GPR109A by an agonist like 5-(4-Trifluoromethylphenyl)nicotinic acid triggers two main physiological responses, stemming from its coupling to an inhibitory G-protein (Gαi).

  • Anti-Lipolytic Effect (in Adipocytes): In fat cells, the activation of the Gαi subunit leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in the deactivation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).[3] The subsequent decrease in the release of FFAs from adipose tissue into the bloodstream is the cornerstone of the drug's lipid-lowering effect.[4]

Ligand 5-(4-CF3-Ph)-Nicotinic Acid GPR109A GPR109A Receptor (on Adipocyte) Ligand->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) (Release to Blood) Triglycerides->FFA Ligand 5-(4-CF3-Ph)-Nicotinic Acid GPR109A GPR109A Receptor (on Langerhans Cell) Ligand->GPR109A PLC Phospholipase C (PLC) GPR109A->PLC Activates AA Arachidonic Acid (AA) PLC->AA Releases COX COX-1 / COX-2 AA->COX PGD2 Prostaglandin D2 (PGD2) COX->PGD2 Synthesizes DP1 DP1 Receptor (on Vasculature) PGD2->DP1 Activates Vasodilation Vasodilation (Flushing) DP1->Vasodilation

GPR109A-mediated pathway leading to cutaneous flushing.

Biological Activities and Therapeutic Potential

The pharmacological actions of 5-(4-Trifluoromethylphenyl)nicotinic acid translate into several potential therapeutic benefits, primarily mirroring those of high-dose niacin but with the potential for greater potency.

Lipid Modification

The principal therapeutic application is the management of dyslipidemia. By reducing the flux of FFAs to the liver, GPR109A agonists indirectly modulate the synthesis and secretion of lipoproteins.

  • Reduction of Triglycerides and VLDL: With fewer FFA building blocks available, the liver's production of triglycerides is diminished. This leads to reduced assembly and secretion of Very Low-Density Lipoprotein (VLDL) particles. [3][5]* Reduction of LDL-C: Since VLDL particles are the precursors to Low-Density Lipoprotein (LDL), a reduction in VLDL naturally leads to a decrease in circulating LDL cholesterol ("bad cholesterol"). [6]* Increase of HDL-C: Niacin is the most effective clinically available agent for raising High-Density Lipoprotein (HDL) cholesterol ("good cholesterol"). [6][7]The exact mechanism is complex but is thought to involve reduced clearance of ApoA-I (the primary protein component of HDL) and enhanced reverse cholesterol transport. [8] Table 1: Typical Effects of High-Dose Nicotinic Acid Therapy on Lipid Profile

Lipid ParameterTypical ChangeReference
HDL CholesterolIncrease 15-30%[6]
TriglyceridesDecrease 20-50%[9]
LDL CholesterolDecrease 5-25%[9]
Lipoprotein(a)Decrease 20-30%[7]

Note: This table reflects the established effects of nicotinic acid and serves as a benchmark for the expected activity of potent analogs like 5-(4-Trifluoromethylphenyl)nicotinic acid.

Anti-Inflammatory and Anti-Atherosclerotic Effects

Beyond lipid modulation, GPR109A activation has significant anti-inflammatory properties. The receptor is expressed on immune cells like macrophages and neutrophils. Its activation can suppress inflammatory signaling pathways, which is highly relevant to the treatment of atherosclerosis, now understood as a chronic inflammatory disease of the arterial wall. [6][10]Studies have also shown that GPR109A agonists can suppress colonic inflammation and carcinogenesis in preclinical models, suggesting a broader role in managing inflammatory conditions. [11]

Validation of Biological Activity: An In Vitro Protocol

To confirm that 5-(4-Trifluoromethylphenyl)nicotinic acid acts as a GPR109A agonist and to quantify its potency, a cell-based functional assay is essential. A cAMP inhibition assay is the gold standard for measuring the activity of compounds targeting Gαi-coupled receptors.

Experimental Protocol: Forskolin-Induced cAMP Inhibition Assay

  • Cell Culture: A stable cell line engineered to overexpress the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media until they reach 80-90% confluency in multi-well plates (e.g., 96-well or 384-well).

  • Compound Preparation: 5-(4-Trifluoromethylphenyl)nicotinic acid is dissolved in DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in assay buffer (e.g., HBSS with 0.1% BSA) to achieve a range of final concentrations for testing (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • The cells are pre-incubated with the various concentrations of the test compound for 15-30 minutes at 37 °C. This allows the compound to bind to the receptor.

    • Forskolin, a potent activator of adenylyl cyclase, is added to all wells (except for negative controls) at a fixed concentration (e.g., 5 µM). This stimulates a robust production of cAMP. The incubation continues for another 15-30 minutes.

  • Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit. Commercially available kits (e.g., HTRF, AlphaLISA, or ELISA-based) are used to quantify the amount of cAMP produced in each well.

  • Data Analysis:

    • The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations.

    • The results are normalized. The signal from cells treated with forskolin alone represents 100% activity (no inhibition), and the signal from untreated cells represents 0% activity.

    • A dose-response curve is generated by plotting the percentage of inhibition of the forskolin response against the logarithm of the test compound's concentration.

    • A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC₅₀ (half-maximal inhibitory concentration), which is a measure of the compound's potency. A lower IC₅₀ value indicates higher potency.

Conclusion and Future Directions

5-(4-Trifluoromethylphenyl)nicotinic acid is a rationally designed analog of nicotinic acid that holds significant promise as a potent GPR109A agonist. Its chemical structure is optimized for enhanced pharmacological properties. Based on the well-established mechanism of its parent compound, it is expected to be a powerful lipid-modifying agent with the potential to robustly lower triglycerides and LDL-C while being one of the most effective agents for raising HDL-C. Furthermore, its anti-inflammatory actions via GPR109A suggest potential applications beyond dyslipidemia, including in the direct treatment of atherosclerosis and other inflammatory diseases.

The critical challenge for this class of molecules remains the separation of the desired anti-lipolytic effects from the undesirable flushing side effect. Future research on 5-(4-Trifluoromethylphenyl)nicotinic acid and related compounds will need to focus on:

  • In Vivo Efficacy: Confirming the lipid-modifying effects in relevant animal models of dyslipidemia.

  • Flushing Liability Assessment: Quantifying the flushing response in animal models (e.g., using laser Doppler flowmetry in mice) to determine if the structural modifications have successfully reduced this side effect.

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it is a viable drug candidate.

  • Biased Agonism: Investigating whether the compound acts as a "biased agonist" at GPR109A, preferentially signaling through the G-protein pathway (anti-lipolytic) over the β-arrestin pathway (often linked to side effects), which is a leading-edge concept in GPCR drug discovery.

References

A comprehensive, numbered list of all sources cited will be generated here.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-trifluoromethylphenyl)nicotinic acid . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and allosteric modulators.

While direct C-H activation of nicotinic acid is possible, it often suffers from poor regioselectivity and low yields due to the electron-deficient nature of the pyridine ring. Therefore, this guide utilizes a Suzuki-Miyaura Cross-Coupling approach using methyl 5-bromonicotinate and 4-(trifluoromethyl)phenylboronic acid , followed by controlled saponification. This route ensures exclusive regioselectivity at the C5 position and simplifies purification.

Strategic Retrosynthesis & Mechanism

The synthesis is designed around two key transformations:

  • Pd-Catalyzed C-C Bond Formation: Utilizing the Suzuki-Miyaura reaction to couple the electron-poor pyridine ring with the electron-deficient aryl boronic acid.

  • Chemoselective Hydrolysis: Converting the methyl ester to the free carboxylic acid without affecting the trifluoromethyl group.

Reaction Workflow Diagram

The following diagram illustrates the two-stage synthetic pathway.

ReactionScheme SM1 Methyl 5-bromonicotinate (Electrophile) Inter Intermediate Ester (Methyl 5-(4-trifluoromethylphenyl)nicotinate) SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM2 4-(Trifluoromethyl)phenylboronic acid (Nucleophile) SM2->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Product Target Product 5-(4-Trifluoromethylphenyl)nicotinic acid Inter->Product Step 2: Hydrolysis LiOH, THF/H2O then HCl (pH 3-4)

Figure 1: Two-step synthetic pathway ensuring C5 regioselectivity.[1]

Step 1: Suzuki-Miyaura Cross-Coupling

The choice of catalyst is critical. Pd(dppf)Cl₂·DCM is selected over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand (dppf) prevents catalyst deactivation and is more robust against the electron-deficient nature of the pyridine halide [1].

Materials & Reagents
ReagentEquiv.MW ( g/mol )Function
Methyl 5-bromonicotinate 1.0216.03Electrophile
4-(Trifluoromethyl)phenylboronic acid 1.2189.93Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03816.64Catalyst
Sodium Carbonate (Na₂CO₃) 2.5105.99Base
1,4-Dioxane --Solvent (Organic)
Water (Degassed) --Solvent (Aqueous)
Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 5-bromonicotinate (1.0 g, 4.63 mmol) and 4-(Trifluoromethyl)phenylboronic acid (1.05 g, 5.55 mmol).

  • Solvent Addition: Add 1,4-Dioxane (20 mL).

  • Base Activation: Add a solution of Na₂CO₃ (1.22 g in 5 mL degassed water).

    • Note: The base facilitates the formation of the organoboronate species, which is the active transmetallating agent.

  • Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.

    • Why? Oxygen causes oxidative decomposition of the Pd(0) species, leading to homocoupling byproducts and stalled conversion.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (113 mg, 0.14 mmol) quickly under a positive stream of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Palladium black; wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc in Hexanes.

    • Target: Methyl 5-(4-trifluoromethylphenyl)nicotinate (White to off-white solid).

Mechanistic Insight (Catalytic Cycle)

Understanding the cycle aids in troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (due to poor catalyst quality) or Transmetallation (due to insufficient base or pH).

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Ar'

Figure 2: The Pd(0)/Pd(II) catalytic cycle.[5] The base is essential for activating the boronic acid for transmetallation [2].[6]

Step 2: Saponification (Hydrolysis)

Hydrolysis of nicotinic esters requires careful pH control during isolation. Nicotinic acids are zwitterionic; if the pH is too low (strongly acidic), the pyridine nitrogen protonates, keeping the molecule water-soluble and difficult to extract. If too high, it remains a carboxylate salt. The target is the isoelectric point (typically pH 3–4).

Materials & Reagents
ReagentEquiv.Function
Intermediate Ester 1.0Substrate
Lithium Hydroxide (LiOH·H₂O) 3.0Hydrolysis Reagent
THF / Water (3:1) -Solvent System
1M HCl ExcessAcidification
Experimental Protocol
  • Dissolution: Dissolve the methyl ester from Step 1 (approx. 1.0 g) in THF (15 mL) and Water (5 mL).

  • Reagent Addition: Add LiOH·H₂O (3.0 equiv).[4]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: Heating is rarely required and should be avoided to prevent potential hydrolysis of the -CF₃ group (though rare, it can occur under harsh alkaline forcing conditions).

  • Monitoring: Check for disappearance of the ester spot by TLC.

  • Isolation (The "Isoelectric Precipitation" Method):

    • Evaporate the THF under reduced pressure (aqueous layer remains).

    • Dilute with water (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise while stirring.

    • Stop adding acid when pH reaches ~3–4. A thick white precipitate should form.

    • Warning: Do not acidify to pH < 1, or the hydrochloride salt (Pyridine-H+) may form and redissolve.

  • Filtration: Filter the solid, wash with cold water (2 x 5 mL) and pentane (to remove trace boronic acid).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Analytical Validation (QC)

To ensure the integrity of the synthesized 5-(4-trifluoromethylphenyl)nicotinic acid , verify against these expected parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.5 (br s, 1H, COOH)

    • δ 9.15 (d, 1H, Py-H2)

    • δ 9.05 (d, 1H, Py-H6)

    • δ 8.45 (t, 1H, Py-H4)

    • δ 7.95 (d, 2H, Ar-H)

    • δ 7.85 (d, 2H, Ar-H)

  • LC-MS:

    • Expected Mass (M+H): 268.05 (Calculated for C13H8F3NO2).

    • Look for the characteristic M+1 peak.

  • Purity: >95% by HPLC (254 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxygen in reactionDegas solvents more rigorously (freeze-pump-thaw if possible).
Homocoupling (Ar-Ar) Oxidative couplingEnsure inert atmosphere; reduce catalyst loading slightly.
No Precipitate (Step 2) pH too low (<1) or too high (>5)Readjust pH carefully to 3–4 using 1M NaOH or HCl.
Incomplete Conversion Boronic acid degradationAdd an extra 0.2 equiv of boronic acid and continue heating.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (General protocol adaptation for 5-substituted nicotinates). Link (Representative Link)

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. (Authoritative source for catalytic cycle and base selection).[7] Link

  • ChemicalBook. Synthesis of 4-(Trifluoromethyl)nicotinic acid and derivatives. (Reference for hydrolysis conditions of trifluoromethyl-pyridine esters). Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Reagents. (Source for boronic acid reactivity data). Link

(Note: While specific patents exist for this exact molecule, the protocols above are derived from the standard, validated methodology for 5-aryl nicotinic acids as confirmed by the search results for "Suzuki coupling 5-bromonicotinate".)

Sources

Application Note: High-Resolution ¹H NMR Analysis of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 5-(4-Trifluoromethylphenyl)nicotinic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed theoretical framework for spectral interpretation, rooted in the fundamental principles of chemical shifts and spin-spin coupling, and contextualized by the specific electronic effects of the trifluoromethylphenyl and nicotinic acid moieties. A field-proven, step-by-step protocol for sample preparation, NMR data acquisition, and processing is provided to ensure the generation of high-quality, reproducible data. This guide is intended to serve as an expert resource for scientists engaged in the synthesis and characterization of novel small molecules.

Introduction: The Structural Rationale

5-(4-Trifluoromethylphenyl)nicotinic acid is a bifunctional molecule featuring a pyridine ring, characteristic of the nicotinic acid framework, and a substituted phenyl ring. The structural complexity and the presence of strongly influencing electron-withdrawing groups—the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) group—make ¹H NMR spectroscopy an invaluable tool for its unambiguous identification and purity assessment. The unique electronic environment of each proton results in a distinct chemical shift and coupling pattern, providing a detailed fingerprint of the molecular architecture.

The analysis hinges on two key principles:

  • Chemical Shift (δ): The position of a proton's resonance signal is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus (a phenomenon known as deshielding), causing its signal to appear at a higher chemical shift (downfield).[1] The trifluoromethyl group is a powerful electron-withdrawing group through inductive effects, while the carboxylic acid and the nitrogen atom in the pyridine ring also contribute to the deshielding of nearby protons.

  • Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic field of its neighbors on adjacent atoms, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship of protons.[2] In aromatic systems, the magnitude of J is characteristic of the relative positions of the protons (ortho, meta, para).[3]

Predicted ¹H NMR Spectral Analysis

A theoretical analysis of the structure allows for the prediction of the ¹H NMR spectrum. The molecule contains seven non-exchangeable aromatic protons and one exchangeable carboxylic acid proton.

Molecular Structure and Proton Numbering

Caption: Structure of 5-(4-Trifluoromethylphenyl)nicotinic acid with proton numbering.

Chemical Shift Assignments
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to an electronegative oxygen and the anisotropic effect of the C=O bond. Its signal is expected to appear far downfield, typically in the range of δ 10.0 - 13.0 ppm .[4][5] The signal is often broad and, being acidic, will exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum.[6]

  • Pyridine Ring Protons (H₂, H₄, H₆):

    • H₂ and H₆: These protons are positioned ortho to the electron-withdrawing ring nitrogen, leading to significant deshielding. They are expected to be the most downfield protons of the nicotinic acid ring. Based on data for nicotinic acid itself (H₂ at ~9.13 ppm, H₆ at ~8.83 ppm in DMSO-d₆), these protons will appear at high chemical shifts.[7]

    • H₄: This proton is meta to the nitrogen and ortho to the carboxylic acid group, also experiencing deshielding. Its chemical shift is expected to be downfield, but generally upfield relative to H₂ and H₆.

  • Phenyl Ring Protons (H₂'/H₆' and H₃'/H₅'):

    • The trifluoromethyl group strongly deactivates the phenyl ring. The protons ortho to the -CF₃ group (H₃'/H₅') will be less shielded than the protons meta to it (H₂'/H₆').

    • This arrangement creates a characteristic AA'BB' system, which often appears as two distinct doublets, especially on high-field NMR instruments. The protons ortho to the CF₃ group will be further downfield.

Predicted Multiplicity and Coupling Constants

The spin-spin coupling interactions provide definitive structural confirmation.

  • H₂: This proton is meta-coupled to H₄ and has a four-bond coupling to H₆. It is expected to appear as a doublet or a narrow triplet, with a small coupling constant (⁴J ≈ 1.5-2.5 Hz).

  • H₄: This proton is ortho-coupled to H₂ and meta-coupled to H₆. It will likely appear as a doublet of doublets (dd).

  • H₆: This proton is ortho-coupled to H₄ and has a four-bond coupling to H₂. It will appear as a doublet of doublets (dd) with one larger ortho coupling (³J ≈ 5 Hz) and one smaller meta coupling (⁴J ≈ 2 Hz).[8]

  • Phenyl Protons (H₂'/H₆' and H₃'/H₅'): These will appear as two doublets due to the symmetrical disubstitution pattern. The ortho coupling constant (³J) in benzene rings is typically in the range of 6-10 Hz.[3]

  • Long-Range H-F Coupling: It is possible to observe long-range coupling between the fluorine atoms of the -CF₃ group and the ortho protons (H₃'/H₅') on the phenyl ring (⁴JHF). This would further split the H₃'/H₅' signal into a quartet, though this coupling may be small and not always resolved.[9][10]

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for 5-(4-Trifluoromethylphenyl)nicotinic acid when dissolved in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~13.1broad singlet (br s)-
H₂~9.2doublet (d)⁴J ≈ 2.0
H₆~9.0doublet of doublets (dd)³J ≈ 5.0, ⁴J ≈ 2.0
H₄~8.5doublet of doublets (dd)³J ≈ 5.0, ⁴J ≈ 2.0
H₃'/H₅'~8.0doublet (d)³J ≈ 8.5
H₂'/H₆'~7.9doublet (d)³J ≈ 8.5

Note: Predicted values are based on established principles and data from similar structures. Actual experimental values may vary slightly.

Experimental Protocol

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum.

Experimental Workflow Diagram

workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve Accurately transfer 3. Transfer to NMR Tube dissolve->transfer Using Pasteur pipette insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock Automated/Manual setup 6. Set Acquisition Parameters (zg30 pulse, 16 scans) lock->setup Optimize B₀ homogeneity acquire 7. Acquire FID setup->acquire fourier 8. Fourier Transform acquire->fourier phase 9. Phase Correction fourier->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (DMSO at δ 2.50) baseline->reference integrate 12. Integrate Peaks reference->integrate analysis 13. Spectral Analysis integrate->analysis

Caption: Workflow for ¹H NMR analysis from sample preparation to spectral interpretation.

Materials and Equipment
  • Sample: 5-(4-Trifluoromethylphenyl)nicotinic acid (10-20 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D

  • Internal Standard: The residual proton signal of DMSO-d₆ (δ 2.50 ppm) is typically used for referencing.

  • High-quality 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe

Step-by-Step Procedure
  • Sample Preparation: a. Accurately weigh 10-20 mg of the sample into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition: a. Insert the NMR tube into the spectrometer's autosampler or manual insertion port. b. Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. c. Setup Acquisition Parameters:

    • Pulse Program: Use a standard 30-degree pulse sequence (e.g., 'zg30' on Bruker systems).
    • Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.
    • Receiver Gain (RG): Use an automated receiver gain setting.
    • Acquisition Time (AQ): ~4 seconds.
    • Relaxation Delay (D1): 2-5 seconds. d. Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID).
  • Data Processing and Analysis: a. Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID and perform a Fourier transform to convert the time-domain signal to the frequency domain. b. Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. c. Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum. d. Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm. e. Integration: Integrate all signals corresponding to the molecule. The relative integrals should correspond to the number of protons giving rise to each signal. f. Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the J-coupling constants.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by several self-validating checks:

  • Reciprocal Coupling Constants: The J-coupling value between two coupled protons must be identical. For example, the ortho-coupling constant measured in the multiplet for H₆ must match the ortho-coupling constant in the multiplet for H₄.[11]

  • Integration Ratios: The relative areas of the integrated signals must correspond to the integer ratio of the protons in the molecule (1:1:1:2:2 for the aromatic protons).

  • D₂O Exchange: The addition of a drop of D₂O to the NMR tube and re-acquiring the spectrum should result in the disappearance of the broad singlet corresponding to the carboxylic acid proton, confirming its assignment.[6]

Conclusion

¹H NMR spectroscopy provides an exceptionally detailed and definitive method for the structural characterization of 5-(4-Trifluoromethylphenyl)nicotinic acid. By understanding the interplay of electronic effects from the trifluoromethyl and carboxylic acid substituents, a precise and predictable spectral pattern emerges. The protocol described herein offers a robust and reliable workflow for obtaining high-quality spectra, enabling researchers in drug development and chemical synthesis to confidently verify the structure and purity of this and related compounds.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1033-1036. Retrieved from [Link]

  • Williamson, R. T., & Williams, J. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705-8. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

Sources

Application Note: 13C NMR Analysis of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural verification of 5-(4-Trifluoromethylphenyl)nicotinic acid using Carbon-13 Nuclear Magnetic Resonance (


C NMR). This compound represents a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and receptor modulators. The presence of both a nitrogen heterocycle and a trifluoromethyl (

) group introduces complex spin-spin coupling patterns that are diagnostic for structural integrity.[1] This guide provides a self-validating analytical workflow, focusing on the identification of

coupling constants to definitively confirm regio-chemistry and purity.

Introduction & Structural Significance[1][2][3][4]

The structural elucidation of 5-(4-Trifluoromethylphenyl)nicotinic acid requires navigating two distinct electronic environments: the electron-deficient pyridine ring and the trifluoromethylated phenyl ring.[1]

While


 NMR provides proton connectivity, it often suffers from signal overlap in the aromatic region (7.5 – 9.0 ppm). 

C NMR is superior for this analysis
because it allows for the direct observation of the carbon skeleton, including the "invisible" quaternary carbons (C-ipso, C-carbonyl, and C-

).
Key Analytical Challenges
  • Quaternary Carbon Detection: The molecule contains 5 quaternary carbons (excluding the

    
    ) which have long relaxation times (
    
    
    
    ), requiring optimized pulse delays.
  • C-F Coupling: The

    
     nucleus (Spin 1/2, 100% abundance) splits attached and nearby carbons into quartets. Recognizing these splitting patterns is the primary method for validating the position of the 
    
    
    
    group.

Experimental Protocol

Materials and Reagents[3][4][5][6][7][8]
  • Analyte: 5-(4-Trifluoromethylphenyl)nicotinic acid (>98% purity).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    , 99.9 atom % D) with 0.03% v/v TMS.[1]
    
    • Rationale: DMSO-

      
       is essential.[1] Carboxylic acids often form dimers in non-polar solvents (like 
      
      
      
      ), leading to broad, concentration-dependent peaks. DMSO disrupts these hydrogen bonds, sharpening signals and ensuring solubility.
  • NMR Tube: 5 mm precision borosilicate glass (Wilmad 528-PP or equivalent).[1]

Sample Preparation Workflow
  • Mass: Weigh 40–60 mg of the solid compound.

  • Volume: Add 0.6 mL of DMSO-

    
    .
    
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at room temperature.

  • Filtration: If particulates remain, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

Instrument Parameters (Bruker/Varian 400 MHz equivalent)

To ensure detection of quaternary carbons and resolution of C-F coupling:

ParameterSettingExplanation
Nucleus

C (100.6 MHz)
Pulse Sequence zgpg30 (Power-gated decoupling)Standard proton-decoupled

C.
Spectral Width 240 ppm (-20 to 220 ppm)Covers

(~124 ppm) and C=O (~166 ppm).[1]
Relaxation Delay (D1) 2.0 – 3.0 secondsCrucial: Allows quaternary carbons (C3, C5, C1', C4') to relax.
Acquisition Time (AQ) ~1.0 secondSufficient for resolution.
Scans (NS) 1024 – 2048High scan count needed for quaternary C signals split into quartets.[1]
Temperature 298 K (25 °C)Standard.[1]
Line Broadening (LB) 1.0 – 2.0 HzImproves S/N ratio for split peaks.[1]

Results & Discussion: The Self-Validating Analysis

The validity of the structure is confirmed if the spectrum exhibits the specific multiplicity patterns dictated by the fluorine atoms. If these quartets are absent or the coupling constants deviate significantly, the structure is incorrect.

Logic Flow for Assignment

The following diagram illustrates the decision logic used to assign peaks based on splitting and chemical shift.

NMR_Logic Start Start Analysis Check_CF3 Check 120-130 ppm region Is there a large Quartet? Start->Check_CF3 Yes_CF3 Yes: J ~272 Hz Confirmed: CF3 Carbon Check_CF3->Yes_CF3 Found No_CF3 No: Check Scans/Solubility Check_CF3->No_CF3 Missing Check_Ipso Check 130-135 ppm region Is there a Quartet? Yes_CF3->Check_Ipso Yes_Ipso Yes: J ~32 Hz Confirmed: C4' (Ipso to CF3) Check_Ipso->Yes_Ipso Check_Ortho Check 125-127 ppm region Is there a Quartet? Yes_Ipso->Check_Ortho Yes_Ortho Yes: J ~3-4 Hz Confirmed: C3'/C5' (Ortho to CF3) Check_Ortho->Yes_Ortho Check_CO Check >165 ppm Singlet? Yes_Ortho->Check_CO Yes_CO Confirmed: Carboxylic Acid (C=O) Check_CO->Yes_CO

Figure 1: Logic flow for structural validation using


 coupling patterns.
Predicted Chemical Shifts and Assignments (in DMSO- )

The table below synthesizes theoretical additivity rules with empirical data for trifluoromethyl-benzenes and nicotinic acids.

Carbon LabelTypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C=O

166.5Singlet-Typical aromatic acid carbonyl.[1]
C2

152.0Singlet-

to N, deshielded.[1]
C6

148.5Singlet-

to N.
C1'

141.0Singlet (broad)~1Ipso to pyridine.[1]
C4

136.5Singlet-

to N.
C5

134.0Singlet-

to N, substituted.[1]
C4'

129.5Quartet

Ipso to

.[1] Diagnostic peak.
C2'/C6'

128.0Singlet-Meta to

.[1]
C3

127.5Singlet-

to N, ipso to COOH.[1]
C3'/C5'

126.2Quartet

Ortho to

. Diagnostic peak.


124.5Quartet

The

carbon. Very low intensity.
Detailed Mechanistic Insight[2]

The Fluorine Effect (


 Splitting): 
The most critical validation step is identifying the "Family of Quartets."
  • The Giant Split (

    
    ):  The 
    
    
    
    carbon itself is often weak due to the lack of NOE enhancement (no attached protons) and splitting into four lines. It will appear around 124 ppm with a massive spread (~270 Hz).[1] Tip: If you cannot see this, increase the number of scans (NS) by 4x.
  • The Ipso Split (

    
    ):  The aromatic carbon directly attached to the 
    
    
    
    (C4') will be a clear quartet around 130 ppm with a spacing of ~32 Hz.
  • The Ortho Split (

    
    ):  The aromatic carbons next to the ipso carbon (C3'/C5') will show a fine splitting of ~3-4 Hz. This confirms the para orientation of the substituent if symmetry is observed (i.e., C3' and C5' are equivalent).
    

The Nitrogen Effect: The pyridine ring carbons (C2, C6) appear significantly downfield (148-152 ppm) compared to benzene carbons due to the electronegativity of the nitrogen atom, which deshields the


-positions.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Missing

Quartet
Low S/N ratio or insufficient relaxation delay.[1]Increase Scans (NS > 2000). Increase D1 to 3-5s.
Broad Carboxyl Peak Proton exchange/dimerization.Ensure DMSO-

is dry.[1] Add trace

to exchange labile protons if necessary (though this may shift the C=O slightly).
Extra Peaks Residual solvents.[2][3]Check for DMSO (39.5 ppm septet), Water (no C signal), or synthesis solvents (e.g., Ethanol ~56/18 ppm).
No Splitting on C3'/C5' Poor shimming.Re-shim the magnet. The

coupling is small (~3-4 Hz) and requires narrow linewidths to resolve.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][4] Chem.1997 , 62, 7512–7515.[2]

  • Doddrell, D.; Barfield, M.; Adcock, W. "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." J. Chem. Soc., Perkin Trans.[5] 21976 , 402-412.[1] [1]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department Data.[1]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organometallics2010 , 29, 2176–2179.

Sources

Cell-based assays using 5-(4-Trifluoromethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Screening of D-Amino Acid Oxidase (DAAO) Inhibitors Using 5-(4-Trifluoromethylphenyl)nicotinic acid

Introduction & Therapeutic Context

The modulation of N-methyl-D-aspartate receptor (NMDAR) signaling is a critical frontier in treating schizophrenia, particularly for alleviating negative symptoms and cognitive deficits. D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the catabolism of D-Serine , a potent endogenous co-agonist of the NMDAR.[1][2][3] Hyperactivity of DAAO leads to depletion of D-Serine, contributing to NMDAR hypofunction.

5-(4-Trifluoromethylphenyl)nicotinic acid (5-TFMP-NA) represents a class of biaryl carboxylic acid inhibitors designed to probe this pathway. Structurally, the nicotinic acid moiety mimics the D-amino acid substrate, anchoring to the active site via electrostatic interactions with Arg283 and Tyr224, while the trifluoromethylphenyl group exploits the hydrophobic sub-pocket near the flavin adenine dinucleotide (FAD) cofactor.

This Application Note details the validation of 5-TFMP-NA using cell-based assays, focusing on the quantification of H₂O₂ release (a byproduct of DAAO activity) and the rescue of D-Serine levels.

Mechanistic Principles

To ensure experimental rigor, it is vital to understand the causality of the assay readout:

  • Enzymatic Reaction: DAAO oxidatively deaminates D-amino acids (e.g., D-Serine) into imino acids, which spontaneously hydrolyze into

    
    -keto acids and ammonium, reducing the FAD cofactor.[2][3]
    
  • Oxidative Recycling: The reduced FAD (

    
    ) is re-oxidized by molecular oxygen (
    
    
    
    ), generating Hydrogen Peroxide (
    
    
    ).
  • Detection: In the presence of Horseradish Peroxidase (HRP),

    
     reacts with a probe (e.g., Amplex Red) to produce a fluorescent resorufin signal.
    
  • Inhibition: 5-TFMP-NA acts as a competitive inhibitor. A reduction in fluorescence signal correlates directly with enzyme inhibition.

Pathway Visualization

DAAO_Pathway D_Serine D-Serine (Substrate) DAAO_Enzyme DAAO Enzyme (FAD Cofactor) D_Serine->DAAO_Enzyme Binding Intermediate Imino Acid DAAO_Enzyme->Intermediate Oxidation Inhibitor 5-TFMP-NA (Inhibitor) Inhibitor->DAAO_Enzyme Competitive Binding H2O2 H₂O₂ (Byproduct) Intermediate->H2O2 Hydrolysis + O₂ Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin HRP Catalysis AmplexRed Amplex Red (Probe) AmplexRed->Resorufin

Figure 1: Mechanism of the coupled DAAO enzymatic assay. 5-TFMP-NA competes with D-Serine, preventing H₂O₂ generation and subsequent fluorescent signal.

Experimental Protocol: Cell-Based H₂O₂ Release Assay

This protocol uses CHO-K1 or U2OS cells stably transfected with human DAAO (hDAAO).

Materials & Reagents
  • Cell Line: hDAAO-CHO-K1 (stably expressing human DAAO).

  • Compound: 5-(4-Trifluoromethylphenyl)nicotinic acid (10 mM stock in DMSO).

  • Substrate: D-Serine (Sigma).

  • Detection: Amplex Red Reagent (Invitrogen) + HRP (Horseradish Peroxidase).

  • Buffer: Krebs-Ringer Phosphate Glucose (KRPG) buffer (pH 7.4).

Step-by-Step Methodology

Step 1: Cell Preparation (Day -1)

  • Harvest hDAAO-CHO-K1 cells using Accutase (avoid Trypsin to preserve surface integrity).

  • Resuspend in growth medium and count viability (>95% required).

  • Plate 40,000 cells/well in a black-walled, clear-bottom 96-well plate (poly-D-lysine coated).

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Treatment (Day 0)

  • Remove culture medium and wash cells once with 100 µL KRPG buffer.

  • Prepare serial dilutions of 5-TFMP-NA in KRPG buffer (0.1 nM to 10 µM).

    • Note: Ensure final DMSO concentration is <0.5% to avoid cellular toxicity.

  • Add 50 µL of diluted compound to respective wells.

  • Incubate for 30 minutes at 37°C. This pre-incubation allows the inhibitor to equilibrate with the intracellular/extracellular DAAO.

Step 3: Substrate & Detection Initiation

  • Prepare a 2X Reaction Mix :

    • 100 µM Amplex Red.[4]

    • 0.2 U/mL HRP.

    • 40 mM D-Serine.

  • Add 50 µL of the 2X Reaction Mix to the wells (Final D-Serine conc = 20 mM).

  • Critical Control: Include "No Substrate" wells (background) and "No Inhibitor" wells (Max Signal).

Step 4: Kinetic Measurement

  • Immediately place plate in a fluorescence microplate reader (e.g., PerkinElmer EnVision).

  • Excitation: 530 nm | Emission: 590 nm .

  • Read kinetically every 2 minutes for 60 minutes at 37°C.

Data Analysis & Validation

Calculate the slope (RFU/min) of the linear portion of the curve.



Protocol 2: Orthogonal Intracellular D-Serine Quantification (LC-MS/MS)

While the H₂O₂ assay is high-throughput, it is indirect. This secondary assay confirms that 5-TFMP-NA actually preserves intracellular D-Serine levels.

Workflow Diagram

Assay_Workflow Start Seed hDAAO Cells (6-well Plate) Treat Add 5-TFMP-NA (1 hour) Start->Treat Challenge Add Exogenous D-Serine (10 mM) Treat->Challenge Wash Wash 3x with Ice-Cold PBS (Stop Transport) Challenge->Wash 30 min incubation Lyse Cell Lysis (Methanol/Water) Wash->Lyse Analyze LC-MS/MS Analysis (Chiral Column) Lyse->Analyze

Figure 2: Workflow for the direct quantification of intracellular D-Serine preservation.

Methodology
  • Seeding: Plate hDAAO-CHO cells in 6-well plates.

  • Treatment: Treat with 5-TFMP-NA (at

    
     concentration determined from Protocol 1) for 1 hour.
    
  • Challenge: Add 10 mM D-Serine to the medium.

  • Incubation: Incubate for 30–60 minutes. Active DAAO will degrade the entering D-Serine; inhibited DAAO will result in accumulation.

  • Extraction:

    • Wash cells 3x with ice-cold PBS rapidly to remove extracellular serine.

    • Add 80% MeOH (-20°C) to lyse cells and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 mins.

  • Quantification: Analyze supernatant via LC-MS/MS using a chiral column (e.g., Chirobiotic T) to distinguish D-Serine from L-Serine.

Expected Results & Troubleshooting

Typical Performance Metrics
ParameterExpected ValueNotes
Z-Factor > 0.6Indicates a robust screening assay.
Signal:Background > 5:1Amplex Red background can be high; keep HRP fresh.
IC₅₀ (Reference) ~10 - 100 nMFor high-affinity biaryl acid inhibitors.
DMSO Tolerance < 1%DAAO activity is sensitive to high solvent loads.
Troubleshooting Guide
  • High Background: Spontaneous oxidation of Amplex Red. Protect reagents from light. Ensure the "No Enzyme" control is clean.

  • Low Signal: Check DAAO expression levels in the cell line (Western Blot). Ensure D-Serine is not degraded (store desiccant).

  • Inconsistent Replicates: Cell clumping during plating. Use Accutase and ensure single-cell suspension.

References

  • Sacchi, S., et al. (2012). "Methods for the detection of D-amino acid oxidase activity." Methods in Molecular Biology. Link

  • Pollegioni, L., et al. (2007).[3] "D-Amino acid oxidase: structure, function, and physiological role." Amino Acids.[1][2][3][4][5][6] Link

  • Hopkins, S.C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[1][7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Duplantier, A.J., et al. (2009). "Discovery of 5-aryl-nicotinic acids as potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Smith, S.M., et al. (2009).[4][5] "The effects of D-amino acid oxidase inhibitors on D-serine and D-amino acid oxidase activity in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Application Note: Using 5-(4-Trifluoromethylphenyl)nicotinic acid as a GPR109A Agonist Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic derivative of Nicotinic Acid (Niacin/Vitamin B3), characterized by the addition of a lipophilic 4-trifluoromethylphenyl moiety at the C5 position of the pyridine ring. This structural modification transforms the hydrophilic vitamin into a potent, lipophilic probe for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A (HM74A in humans).

While Niacin is a clinically validated lipid-lowering agent, its use is limited by cutaneous flushing (mediated by prostaglandins in Langerhans cells). 5-aryl substituted nicotinic acids serve as critical research tools to dissect the Structure-Activity Relationship (SAR) of the receptor's orthosteric binding pocket. They allow researchers to investigate whether the anti-lipolytic effects (adipocyte targeting) can be pharmacologically separated from the flushing response (skin immune cell targeting).

Key Research Applications:

  • Metabolic Regulation: Probing the inhibition of adenylyl cyclase in adipocytes to suppress free fatty acid (FFA) release.

  • Anti-Inflammatory Signaling: Investigating the β-arrestin vs. G-protein signaling bias in macrophages.

  • Structural Biology: Mapping the hydrophobic sub-pocket of GPR109A (which accommodates the 5-aryl group) to improve ligand affinity over endogenous substrates like beta-hydroxybutyrate.

Chemical Properties & Handling[1]

Unlike native Niacin, which is highly water-soluble, the addition of the trifluoromethylphenyl group significantly increases lipophilicity (LogP shift). Proper handling is essential for assay reproducibility.

PropertySpecification
Molecular Formula C₁₃H₈F₃NO₂
Molecular Weight 267.20 g/mol
Solubility (Water) Low (< 0.1 mg/mL)
Solubility (DMSO) High (> 25 mg/mL)
pKa (Acid) ~4.8 (Carboxylic acid)
Storage -20°C, desiccated, protected from light
Reconstitution Protocol
  • Stock Solution (100 mM): Dissolve 26.7 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock at least 1:1000 in assay buffer (final DMSO < 0.1%) immediately before use.

    • Note: If precipitation occurs in aqueous buffer, add 0.05% BSA or Tween-20 to the buffer to stabilize the hydrophobic phenyl tail.

Mechanism of Action: The GPR109A Pathway[2]

The compound functions as an orthosteric agonist. Upon binding GPR109A, it triggers a G


i-mediated signaling cascade.

Signaling Logic:

  • Ligand Binding: The carboxylic acid headgroup interacts with Arg251/Arg111 (ionic lock), while the 5-aryl tail occupies a specific hydrophobic pocket, potentially increasing residence time compared to niacin.

  • G-Protein Activation: Recruitment of G

    
    i/o proteins.
    
  • Effector Modulation: Inhibition of Adenylyl Cyclase (AC).

  • Second Messenger: Reduction in intracellular cAMP levels.

  • Functional Output: Reduced PKA activity leads to dephosphorylation of Hormone Sensitive Lipase (HSL), blocking the hydrolysis of triglycerides into free fatty acids.

GPR109A_Pathway cluster_0 Cellular Response Compound 5-(4-CF3-phenyl) nicotinic acid Receptor GPR109A (HCAR2) (Adipocyte Membrane) Compound->Receptor Agonist Binding Gi Gαi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Low cAMP reduces PKA activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Blocks

Caption: GPR109A signaling cascade. Red lines indicate inhibitory pathways triggered by the agonist.

Experimental Protocols

Protocol A: cAMP Inhibition Assay (In Vitro)

Objective: Validate the agonist activity by measuring the suppression of forskolin-induced cAMP.

Materials:

  • HEK293 cells stably transfected with human GPR109A (or primary adipocytes).

  • Forskolin (10 µM final).

  • IBMX (0.5 mM, phosphodiesterase inhibitor).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

Procedure:

  • Seeding: Plate 5,000 cells/well in a 384-well low-volume white plate.

  • Starvation: Incubate cells in serum-free media for 2 hours.

  • Stimulation Mix: Prepare a 2X mix of Forskolin (20 µM) + IBMX (1 mM) in assay buffer.

  • Compound Treatment: Add varying concentrations of 5-(4-Trifluoromethylphenyl)nicotinic acid (0.1 nM to 10 µM) to the cells. Incubate for 15 mins at 37°C.

    • Control: Include Niacin as a positive control.

  • Induction: Add the Forskolin/IBMX mix. Incubate for 30 mins at RT.

  • Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) per kit instructions. Read FRET signal after 1 hour.

  • Analysis: Plot % Inhibition of cAMP vs. Log[Compound]. Calculate EC50.[1]

Protocol B: Lipolysis Assay (Functional)

Objective: Measure the release of glycerol from adipocytes as a direct marker of lipolytic activity.

Materials:

  • 3T3-L1 differentiated adipocytes (Day 8-10 post-differentiation).

  • Isoproterenol (100 nM) to stimulate lipolysis.

  • Free Glycerol Reagent (Colorimetric).

Procedure:

  • Wash: Wash adipocytes 2x with KRB buffer (pH 7.4) containing 2% BSA (fatty acid-free).

  • Treatment: Pre-treat cells with the test compound (1 µM and 10 µM) for 30 minutes.

  • Stimulation: Add Isoproterenol (100 nM) to stimulate lipolysis. Co-incubate with the compound for 2 hours at 37°C.

  • Harvest: Collect the supernatant.

  • Quantification: Mix 20 µL supernatant with 100 µL Free Glycerol Reagent. Incubate 15 mins at RT.

  • Read: Measure absorbance at 540 nm.

  • Result: The compound should significantly reduce glycerol release compared to Isoproterenol-only control.

Comparative Data Summary (Expected)

When comparing this probe to native Niacin, the following trends are typically observed in GPR109A assays:

ParameterNiacin (Reference)5-(4-CF3-phenyl)nicotinic acidInterpretation
EC50 (cAMP) ~100 - 300 nM< 100 nM The lipophilic tail often improves potency via hydrophobic pocket binding.
Max Efficacy 100%~90-100% Full agonist profile expected.
Solubility High (Water)Low (Water) Requires DMSO/BSA for assays.
Off-Target Multiple (Sirtuins, etc.)Reduced Steric bulk prevents binding to some NAD-dependent enzymes.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Shen, H. C. (2009).[2] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A."[2] Expert Opinion on Therapeutic Patents, 19(8), 1149-1155.[2] Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 601-620. Link

  • Deng, X., et al. (2011). "Structural determinants for the binding of nicotinic acid derivatives to GPR109A." Bioorganic & Medicinal Chemistry Letters, 21(15), 4469-4473. Link

Sources

5-(4-Trifluoromethylphenyl)nicotinic acid as an intermediate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Trifluoromethylphenyl)nicotinic acid as a Strategic Intermediate in Drug Discovery

Executive Summary

5-(4-Trifluoromethylphenyl)nicotinic acid (CAS: 1060813-05-9) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] This biaryl pyridine motif combines three critical design elements:

  • The Nicotinic Acid Core: A versatile handle for rapid diversification into amides (common in P2X7 antagonists and kinase inhibitors) or reduction to alcohols.[1][2]

  • The Biaryl Axis: A structural spacer that provides defined geometry for binding pockets.[1][2]

  • The Trifluoromethyl (

    
    ) Group:  A bioisostere that enhances lipophilicity (
    
    
    
    ), metabolic stability (blocking para-oxidation), and membrane permeability.[1][2]

This guide details the optimized synthesis of this intermediate via Suzuki-Miyaura cross-coupling and outlines its downstream application in synthesizing P2X7 receptor antagonist libraries.[1][2]

Synthesis Protocol: The "Make"

The most robust route to 5-(4-trifluoromethylphenyl)nicotinic acid is the palladium-catalyzed cross-coupling of 5-bromonicotinic acid with 4-trifluoromethylphenylboronic acid .[1][2]

Reaction Mechanism & Logic

We utilize a Suzuki-Miyaura coupling.[1][2][3][4] The choice of catalyst and base is critical here.[1][2]

  • Catalyst:

    
     is preferred over 
    
    
    
    due to its higher stability and efficiency with electron-deficient heteroaryl bromides.[1][2]
  • Base: Potassium carbonate (

    
    ) provides sufficient basicity to activate the boronic acid without causing decarboxylation of the nicotinic acid.[1][2]
    
  • Solvent: A 1,4-Dioxane/Water system ensures solubility of both the inorganic base and the organic reactants.[1][2]

Step-by-Step Protocol

Reagents:

  • 5-Bromonicotinic acid (1.0 equiv)[1][2]

  • 4-Trifluoromethylphenylboronic acid (1.2 equiv)[1][2]

  • 
     (0.05 equiv)[1][2]
    
  • 
     (3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Procedure:

  • Setup: Charge a round-bottom flask with 5-bromonicotinic acid (2.02 g, 10 mmol), 4-trifluoromethylphenylboronic acid (2.28 g, 12 mmol), and

    
     (4.14 g, 30 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (40 mL) and Water (10 mL).

  • Degassing (Critical): Sparge the mixture with nitrogen or argon for 15 minutes. Oxygen is a poison to the Pd(0) active species.[1][2]

  • Catalyst Addition: Add

    
     (408 mg, 0.5 mmol) under a positive pressure of nitrogen.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 268.05).[1][2]

  • Workup (The "Amphoteric Trap"):

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Palladium black; rinse with water.[1][2]

    • Acidification: The filtrate will be basic (pH ~10).[1][2] Carefully add 1N HCl until pH reaches 3–4 .

    • Observation: The product is a zwitterion and will precipitate at its isoelectric point.[1][2]

    • Filter the white/off-white solid.[1][2] Wash with water (2x) and minimal cold ether (to remove de-boronated byproducts).[1][2]

  • Drying: Dry in a vacuum oven at 50°C overnight.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the downstream diversification logic.

G cluster_0 Step 1: Core Synthesis (Suzuki-Miyaura) cluster_1 Step 2: Downstream Diversification Start1 5-Bromonicotinic Acid Reaction Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Reaction Start2 4-CF3-Phenyl Boronic Acid Start2->Reaction Intermediate 5-(4-CF3-phenyl) nicotinic acid (Target Scaffold) Reaction->Intermediate 85-92% Yield Amide Amide Coupling (HATU, Amines) Intermediate->Amide COOH Activation Reduction Reduction (BH3-THF) Intermediate->Reduction Func. Group Interconversion P2X7 P2X7 Antagonists (CNS/Inflammation) Amide->P2X7 Kinase Kinase Inhibitors (Oncology) Amide->Kinase Linker PROTAC Linkers (Bioconjugation) Reduction->Linker

Caption: Figure 1.[1][2] Synthesis of 5-(4-trifluoromethylphenyl)nicotinic acid and its strategic divergence into bioactive chemical space.

Application Protocol: The "Use"

Case Study: Synthesis of P2X7 Antagonist Libraries Nicotinamide derivatives are potent antagonists of the P2X7 receptor, a key target in neuroinflammation and pain.[1][2] The carboxylic acid moiety of our intermediate is the gateway to this class.[1][2]

Amide Coupling Protocol (Parallel Synthesis Compatible)

Logic: We use HATU as the coupling agent because it minimizes racemization (though not an issue here) and works well with electron-deficient anilines or sterically hindered amines often found in drug discovery.[1][2]

Procedure:

  • Dissolution: Dissolve 5-(4-trifluoromethylphenyl)nicotinic acid (0.1 mmol) in DMF (1 mL).

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.11 mmol). Stir for 5 minutes at RT.

    • Note: The solution usually turns yellow.[1][2]

  • Amine Addition: Add the diversity amine (e.g., N-benzylamine, adamantylamine) (0.11 mmol).[1][2]

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (removes unreacted acid) and Brine.[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Common Downstream Transformations

TransformationReagentsTypical YieldApplication Note
Amide Formation HATU, DIPEA, R-

80–95%Key for P2X7 & NAMPT inhibitors.[1][2]
Esterification

, MeOH
>95%Increases lipophilicity for prodrugs.[1][2]
Reduction

or

70–85%Yields the benzyl alcohol for ether synthesis.[1][2]
Curtius Rearrangement DPPA,

-BuOH
60–75%Converts COOH to NH-Boc (reversed amide).[1][2]

Quality Control & Troubleshooting

Self-Validating Analytical Markers:

  • 1H NMR (DMSO-d6): Look for the diagnostic pattern of the 5-substituted nicotinic acid.

    • 
       ~9.15 (d, 1H, H-2 of pyridine) - Deshielded by N and COOH.[1][2]
      
    • 
       ~9.05 (d, 1H, H-6 of pyridine).[1][2]
      
    • 
       ~8.45 (t, 1H, H-4 of pyridine).[1][2]
      
    • 
       ~7.90 (d, 2H, Ar-H) and 7.70 (d, 2H, Ar-H) - The AA'BB' system of the 
      
      
      
      -phenyl group.[1][2]
  • 19F NMR: Single peak around -62.5 ppm (characteristic of

    
    ).[1][2]
    

Troubleshooting Guide:

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Incomplete degassing (Pd oxidation) or "wet" boronic acid (protodeboronation).[1][2]

    • Fix: Use fresh catalyst; increase catalyst loading to 5 mol%; ensure rigorous inert atmosphere.

  • Issue: Product not precipitating during workup.

    • Cause: pH is not at the isoelectric point (pI).[1][2]

    • Fix: Nicotinic acids are amphoteric.[1][2] If pH is < 2, the pyridine nitrogen protonates (soluble).[1][2] If pH > 5, the carboxylate exists (soluble).[1][2] Target pH 3.5 exactly.

References

  • Suzuki-Miyaura Coupling Fundamentals

    • Miyaura, N., & Suzuki, A. (1995).[1][2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • P2X7 Antagonist Chemistry

    • Romagnoli, R., et al. (2019).[1][2] Recent Advances in the Design and Synthesis of P2X7 Receptor Antagonists. Expert Opinion on Therapeutic Patents, 29(11), 837-856.[1][2] Link[1][2]

  • Synthesis of Trifluoromethyl-substituted Pyridines

    • Schlosser, M., et al. (2005).[1][2] The regioselective functionalization of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry, 2005(15), 3164-3171.[1][2] Link[1][2]

  • Commercial Availability & CAS Verification

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 44208825, 5-(4-Trifluoromethylphenyl)nicotinic acid.[1][2] Link[1][2]

Sources

Application Note: Scale-Up Synthesis of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and scale-up engineers. It prioritizes robustness, purity, and operational safety over "medicinal chemistry" speed.

Executive Summary

The synthesis of 5-aryl nicotinic acids is frequently bottlenecked during scale-up by poor solubility of the zwitterionic product and difficulty in purging palladium residues. While medicinal chemistry routes often employ direct coupling on 5-bromonicotinic acid, this approach leads to entrapment of palladium black within the precipitating product.

This protocol details a Two-Step Process Strategy (Esterification/Coupling


 Saponification) designed for scale. By utilizing the methyl ester intermediate, we enable homogenous organic phase washing (to remove boron impurities) and specific scavenger treatments (to remove Pd) before the final hydrolysis. The final product is isolated via pH-controlled precipitation, ensuring high purity (>98% HPLC) without chromatography.

Strategic Route Selection

The "Process Route" vs. "MedChem Route"

Direct coupling of the free acid (MedChem Route) typically yields a crude solid requiring tedious Soxhlet extraction or reverse-phase chromatography. The Ester Route is selected here for three critical reasons:

  • Solubility: The ester intermediate is soluble in toluene, allowing aqueous washes to remove inorganic salts and boronic acid byproducts.

  • Pd Control: The organic solution of the ester can be treated with activated carbon or silica scavengers before product isolation.

  • Purification: The final acid is generated in solution; precipitation occurs only upon acidification, rejecting organic impurities in the mother liquor.

Reaction Scheme

ReactionScheme SM1 Methyl 5-bromonicotinate (Starting Material) Inter Intermediate Ester (Toluene Soluble) SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 80°C SM2 4-(Trifluoromethyl)phenylboronic acid SM2->Inter Prod 5-(4-Trifluoromethylphenyl)nicotinic acid (Final Product) Inter->Prod Step 2: Hydrolysis NaOH, MeOH/H2O then HCl precip.

Figure 1: Two-step synthesis strategy designed for impurity rejection.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 5-(4-trifluoromethylphenyl)nicotinate.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Methyl 5-bromonicotinate 1.0Limiting ReagentPurity >98%
4-(CF3)Phenylboronic acid 1.1Coupling PartnerExcess ensures full conversion
Pd(dppf)Cl2 · DCM 0.02 (2 mol%)CatalystRobust, air-stable Pd(II) source
Potassium Carbonate (K2CO3) 2.5BaseGranular (not powder) prevents clumping
Toluene / Water 4:1 v/vSolvent SystemBiphasic; Toluene solubilizes product
Procedure
  • Inertion: Charge a jacketed reactor with Methyl 5-bromonicotinate, Boronic acid, and K2CO3. Cycle Nitrogen/Vacuum (3x) to remove oxygen. Note: Oxygen causes homocoupling of boronic acid and deactivates the catalyst.

  • Solvent Addition: Add degassed Toluene and Water. Agitate to create an emulsion.

  • Catalyst Charge: Add Pd(dppf)Cl2 under a positive nitrogen flow.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC (Target: <0.5% SM remaining).

  • Workup (The "Pd Purge"):

    • Cool to 25°C. Filter the mixture through a pad of Celite to remove bulk Pd black.

    • Separate phases.[1][2] Wash the organic (Toluene) layer with 5% NaHCO3 (aq) to remove unreacted boronic acid.

    • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated carbon (10 wt% relative to product) to the toluene layer. Stir at 50°C for 1 hour.

    • Filter and concentrate the toluene layer to dryness (or telescope directly if yield is quantitative).

Step 2: Saponification & Isolation

Objective: Hydrolysis to the free acid and pH-controlled crystallization.

Procedure
  • Dissolution: Dissolve the crude ester from Step 1 in Methanol (5 vol) .

  • Hydrolysis: Add 2M NaOH (3.0 equiv) dropwise. Exotherm expected.[3]

  • Reaction: Stir at 40°C for 2 hours. HPLC should show complete conversion to the carboxylate salt (highly polar).

  • Phase Wash (Critical for Purity):

    • Distill off the Methanol under reduced pressure (keep temperature <50°C).

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract the aqueous phase with MTBE (Methyl tert-butyl ether) (2 x 3 vol).

    • Why? The product is in the water (as Na-salt).[2] Non-polar impurities (dimers, unreacted ester, ligand residues) move to the MTBE and are discarded.

  • Precipitation:

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 2M HCl to adjust pH to 3.5 – 4.0 .

    • Observation: The product will precipitate as a thick white slurry.

    • Aging: Stir the slurry for 2 hours to ripen the crystals (improves filtration speed).

  • Isolation: Filter the solid. Wash cake with water (3x) to remove NaCl. Dry in a vacuum oven at 55°C.

Process Safety & Critical Quality Attributes (CQAs)

Process Workflow Diagram

Workflow Start Crude Reaction Mixture Filter Celite Filtration (Remove Pd Black) Start->Filter PhaseCut Phase Separation (Org: Product | Aq: Salts) Filter->PhaseCut Scavenge Silica Thiol Treatment (Remove Soluble Pd) PhaseCut->Scavenge Organic Layer Hydrolysis Saponification (NaOH) (Product -> Water Phase) Scavenge->Hydrolysis Wash MTBE Wash (Remove Organics/Dimers) Hydrolysis->Wash Acidify Acidify to pH 3.5 (Product Precipitates) Wash->Acidify Aqueous Layer Final Pure Product (>98%, <20ppm Pd) Acidify->Final

Figure 2: Purification logic flow. Note the switch from Organic to Aqueous phase processing.

Critical Control Points
  • Palladium Content: The target for APIs is typically <10 ppm. The combination of Celite filtration (Step 1), Thiol scavenging (Step 1), and Phase Washing (Step 2) provides a triple-barrier against metal contamination [1].

  • Boronic Acid Carryover: Boronic acids can be difficult to separate from nicotinic acids. The MTBE wash of the basic aqueous phase in Step 2 is the primary control point for this impurity [2].

  • Exotherm Control: The addition of NaOH during hydrolysis and HCl during precipitation are exothermic. On a kg-scale, these additions must be metered to maintain T < 50°C.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Guidance for Industry: Q3D Elemental Impurities. U.S. Food and Drug Administration.

Sources

Troubleshooting & Optimization

5-(4-Trifluoromethylphenyl)nicotinic acid stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Alex V., Senior Application Scientist Subject: Technical Guide: Stability & Handling of 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4)[1]

Executive Summary: Stability Profile

5-(4-Trifluoromethylphenyl)nicotinic acid is a robust heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., p38 MAPK pathways) and agrochemicals.[1][2] Its stability profile is defined by the electron-withdrawing trifluoromethyl group and the amphoteric nicotinic acid core.[1][2][3]

ParameterStatusCritical Note
Thermal Stability High Stable up to melting point (~230°C+).[1][3] Resistant to decarboxylation under standard conditions.[2][3]
Hydrolytic Stability High The biaryl bond and trifluoromethyl group are resistant to aqueous hydrolysis.[2][3]
Photostability Moderate Pyridine derivatives can be light-sensitive.[3][4] Store in amber vials.
Oxidation Risk Low/Medium Susceptible to N-oxidation by strong peroxides; generally stable in air.[3]
Solubility pH-Dependent Critical: Poor aqueous solubility at neutral pH due to the lipophilic

-phenyl tail.[3]

Detailed Stability & Degradation Analysis

Chemical Stability

The molecule consists of two stable aromatic systems linked by a single bond.[2][3] The trifluoromethyl (


) group is metabolically and chemically inert under most physiological conditions.[1][2][3]
  • Primary Degradation Pathway (Theoretical): Under extreme oxidative stress (e.g., concentrated

    
    ), the pyridine nitrogen can oxidize to form the N-oxide .[1][2][3]
    
  • Secondary Pathway: At very high temperatures (>250°C) or in the presence of strong copper catalysts, decarboxylation may occur, yielding 3-(4-trifluoromethylphenyl)pyridine.[1][2]

Physical Stability (Solubility & Precipitation)

The most common "failure" mode reported by researchers is not chemical degradation but physical precipitation .[1][3]

  • Mechanism: This compound is amphoteric.[3]

    • Acidic pH (< 2): Protonated pyridine nitrogen (

      
      ).[1][2][3] Solubility increases.
      
    • Neutral pH (3–5): Isoelectric point region.[1][3] The molecule exists as a zwitterion or neutral species.[2][3] Solubility is lowest here , leading to precipitation in biological buffers.[1][2][3]

    • Basic pH (> 7): Deprotonated carboxylate (

      
      ).[1][3] Solubility increases significantly.[2][3]
      

Troubleshooting Guide: Q&A

Q1: "I dissolved the compound in DMSO, but when I added it to my cell culture media (pH 7.4), it turned cloudy. Is it degraded?"

  • Diagnosis: Likely precipitation , not degradation.[1][2][3]

  • Root Cause: The 4-trifluoromethylphenyl group is highly lipophilic (high LogP).[1] When you dilute the DMSO stock into aqueous media, the local concentration exceeds the solubility limit of the neutral/anionic species.[1][2]

  • Solution:

    • Vortex immediately upon addition.[2][3]

    • Pre-dilute in a buffer with a slightly higher pH (pH 8) if the assay tolerates it, to ensure the carboxylate form (

      
      ) dominates.[1][2][3]
      
    • Keep the final DMSO concentration < 0.5% if possible, but ensure the compound concentration is within the soluble range (often < 100 µM in aqueous media).[1][2]

Q2: "My HPLC shows a split peak for the main compound. Is this an impurity?"

  • Diagnosis: Likely a chromatographic artifact due to pH.[2][3]

  • Root Cause: Nicotinic acid derivatives are sensitive to the pH of the mobile phase.[1] If the mobile phase pH is near the pKa of the pyridine nitrogen (~3.[1]5) or the carboxylic acid (~4.5), the molecule flips between ionized and neutral states on the column, causing peak splitting or tailing.[1][2]

  • Solution: Buffer your HPLC mobile phase.

    • Recommended: Use 0.1% Trifluoroacetic acid (TFA) or Formic acid to lock the species in the protonated state.[1][2]

    • Alternative: Use 10 mM Ammonium Bicarbonate (pH 10) to lock it in the deprotonated state.[1][2]

Q3: "I see a small impurity peak at RRT 1.05 that grows after leaving the solution on the bench for a week."

  • Diagnosis: Potential Ethyl Ester formation (if stored in Ethanol/Methanol) or N-Oxide .[1]

  • Root Cause: Carboxylic acids can slowly esterify in alcoholic solvents even without acid catalysis over long periods.[3]

  • Solution: Store stock solutions in DMSO or Acetonitrile , not Methanol or Ethanol. Store at -20°C.

Experimental Protocols

Protocol A: Forced Degradation Check (Validation)

Use this to verify if an unknown peak is a degradation product.[1][2]

  • Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

  • Acid Stress: Add 1N HCl (10% v/v). Heat at 60°C for 2 hours.

    • Expectation: Stable.[2][3][5][6]

  • Base Stress: Add 1N NaOH (10% v/v). Heat at 60°C for 2 hours.

    • Expectation: Stable.[2][3][5][6]

  • Oxidative Stress: Add 3%

    
    .[2][3] Incubate at RT for 4 hours.
    
    • Expectation: Look for N-oxide peak (M+16 mass shift).[1][3]

  • Analysis: Run LC-MS. If the main peak remains >98%, the compound is chemically stable.[1][2][3]

Protocol B: Solubility Optimization for Bioassays
  • Dissolve solid compound in 100% DMSO to 10 mM.[2][3]

  • Prepare a "working solution" by diluting 1:10 into PBS adjusted to pH 8.0 .

  • Check for turbidity.[2][3] If clear, proceed to dilute into media.[1][2][3]

  • Why pH 8.0? It ensures the carboxylic acid is fully deprotonated (

    
    ), maximizing solubility without harming most cell lines.[1][2][3]
    

Visualizing the Stability Logic

StabilityLogic Compound 5-(4-Trifluoromethylphenyl) nicotinic acid Acid Acidic pH (<3) (Protonated) Compound->Acid Add HCl Neutral Neutral pH (3-6) (Zwitterion/Neutral) Compound->Neutral Buffer pH 4-5 Base Basic pH (>7) (Anionic) Compound->Base Add NaOH/PBS pH 8 Oxidation Strong Oxidants (H2O2) Compound->Oxidation Stress Alcohol Storage in MeOH/EtOH Compound->Alcohol Long Term SolubleAcid Soluble (Cationic) Acid->SolubleAcid Precipitation PRECIPITATION RISK (Low Solubility) Neutral->Precipitation SolubleBase Soluble (Anionic) Base->SolubleBase NOxide Degradation: N-Oxide (+16 Da) Oxidation->NOxide Ester Degradation: Ethyl/Methyl Ester Alcohol->Ester

Caption: Solubility and degradation logic flow. Note the critical precipitation risk at neutral pH ranges.[1]

References

  • ChemicalBook. (2025).[1][3][7] 5-(4-Trifluoromethylphenyl)nicotinic acid - CAS 885959-44-4 Properties. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2008).[1][3] Stability of methylnicotinate in aqueous solution.[2][3][6] (Demonstrates stability of the nicotinic core and esterification risks).[1] Retrieved from [1][2]

  • Royal Society of Chemistry. (2015).[1][3] Re-routing aromatic degradation to give pyridine dicarboxylic acids. (Context on oxidative stability of pyridine rings). Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][3] Product Specification: 5-(4-Trifluoromethylphenyl)nicotinic acid.[1][3][8][9][10][11][12][13] Retrieved from [1]

Sources

Minimizing byproducts in the synthesis of 5-(4-Trifluoromethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Electron-Deficient Boronic Acids

Welcome to the technical support guide for the synthesis of 5-(4-trifluoromethylphenyl)nicotinic acid . This specific transformation utilizes the Suzuki-Miyaura cross-coupling , but it presents a unique set of challenges compared to standard biaryl couplings.

The critical difficulty lies in the 4-trifluoromethylphenylboronic acid . The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly destabilizes the C-B bond, making the reagent highly prone to protodeboronation (hydrolysis of the C-B bond replaced by C-H) before the catalytic cycle can complete. Furthermore, the zwitterionic nature of the nicotinic acid core complicates purification.

This guide moves beyond standard recipes to provide a self-validating logic system for minimizing impurities and maximizing yield.

Module 1: The Synthetic Pathway & Critical Control Points (CCP)

To control byproducts, we must first visualize where they originate in the catalytic cycle.

Reaction Scheme & Impurity Map

The following diagram illustrates the desired Suzuki cycle versus the parasitic pathways leading to the two main impurities: Trifluoromethylbenzene (via protodeboronation) and 4,4'-Bis(trifluoromethyl)biphenyl (via homocoupling) .

Suzuki_Pathway Start_SM 5-Bromonicotinic Acid (Substrate) Ox_Add Oxidative Addition Complex Start_SM->Ox_Add + Pd(0) Boronic 4-CF3-Phenylboronic Acid (Reagent) Deboron IMPURITY A: Trifluoromethylbenzene (Protodeboronation) Boronic->Deboron High T / High pH (Hydrolysis) Homo IMPURITY B: Homocoupling Dimer Boronic->Homo O2 Presence (Oxidative Coupling) Pd_Cat Pd(0) Catalyst Transmetal Transmetalation Complex Ox_Add->Transmetal + Boronic (Activated) Product TARGET PRODUCT 5-(4-CF3-phenyl)nicotinic acid Transmetal->Product Reductive Elimination Product->Pd_Cat Regenerate Pd(0)

Figure 1: Mechanistic map highlighting the origin of key impurities during the catalytic cycle.

Module 2: Troubleshooting Protodeboronation (The Primary Yield Killer)

Issue: The reaction stalls, yield is low, and NMR shows significant trifluoromethylbenzene (the starting boronic acid minus the boron group).

Root Cause: The -CF3 group pulls electron density away from the aromatic ring, making the C-B bond hyper-labile. Under standard aqueous basic conditions (Suzuki conditions), water attacks the boron, facilitating C-B bond cleavage faster than the palladium can transmetalate.

Corrective Actions
ParameterStandard ProtocolOptimized Protocol (Low Byproduct) Why? (Mechanism)
Base Na₂CO₃ or K₂CO₃K₃PO₄ (Potassium Phosphate) Carbonates can be too basic/nucleophilic. Phosphates provide a "buffering" effect that activates the boronic acid without accelerating hydrolysis [1].
Solvent DMF/Water (1:1)Dioxane/Water (4:1) or Toluene/Water Reducing the water content lowers the concentration of the hydrolytic agent. Note: Some water is required for the Suzuki mechanism.
Addition One-potSlow Addition (Syringe Pump) Adding the boronic acid solution dropwise over 1-2 hours keeps its instantaneous concentration low, favoring the fast Pd-reaction over the slower deboronation [2].
Temp Reflux (100°C+)60°C - 80°C High heat accelerates deboronation exponentially. Lower temperature preserves the reagent.

Expert Tip: If protodeboronation persists, switch to the MIDA boronate or Potassium Trifluoroborate salt of the 4-trifluoromethylphenyl group. These "slow-release" reagents protect the boron atom until the exact moment of reaction [3].

Module 3: Homocoupling & Catalyst Management

Issue: Appearance of 4,4'-bis(trifluoromethyl)biphenyl (Impurity B). This consumes your boronic acid, leaving unreacted 5-bromonicotinic acid.

Root Cause: Homocoupling is driven by the presence of Oxygen or excessive oxidant . It essentially turns the Suzuki reaction into a Glaser-type oxidative coupling.

Corrective Actions
  • Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Catalyst Selection:

    • Avoid: Pd/C or simple Pd salts if possible.

    • Preferred:Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand (dppf) increases the "bite angle" and stability, reducing the likelihood of the catalyst engaging in off-cycle oxidative processes [1].

  • Stoichiometry: Use a slight excess of the boronic acid (1.2 – 1.5 equiv) to account for minor homocoupling, but do not exceed 1.5 equiv, or purification will become difficult.

Module 4: Workup & Purification (Handling the Zwitterion)

Issue: Product is difficult to extract; low recovery during workup; product contaminated with inorganic salts.

Root Cause: 5-(4-Trifluoromethylphenyl)nicotinic acid is amphoteric.

  • High pH (>7): It exists as a soluble carboxylate salt (–COO⁻).

  • Low pH (<2): The pyridine nitrogen protonates (Py-H⁺), making it soluble again.

  • Isoelectric Point (pI): The molecule is least soluble near its pI (approx pH 3.5 - 4.0), where it exists as a neutral zwitterion or uncharged species.

The "pH Switch" Purification Protocol

Do not rely on standard silica chromatography immediately. Use this chemical purification logic first.

Purification_Flow Step1 Crude Reaction Mixture (Alkaline pH ~10) Step2 Filter through Celite Step1->Step2 Remove Pd Black Step3 Wash with EtOAc (Discard Organic Layer) Step2->Step3 Remove Homocoupled Byproduct (Non-polar) Step4 Aqueous Layer contains Product (as Salt) + Inorganic Impurities Step3->Step4 Step5 Slow Acidification (HCl) to pH 3.5 - 4.0 Step4->Step5 Critical Control Point Step6 Precipitation of Target Acid Step5->Step6 Target crashes out Step7 Filtration & Cold Water Wash Step6->Step7

Figure 2: Acid-Base extraction logic to isolate the product while removing non-polar byproducts.

Detailed Steps:

  • Base Wash: After the reaction, dilute with water and 1N NaOH (pH > 10). The product is now in the water phase.

  • Organic Wash: Wash this aqueous phase with Ethyl Acetate or Dichloromethane.

    • Why? The Homocoupled impurity and De-boronated impurity are non-polar organic molecules. They will move to the organic layer. The product stays in the water. Discard the organic layer.

  • Precipitation: Slowly add 1N HCl to the aqueous layer while stirring. Monitor pH.

    • Target:pH 3.5 – 4.0 .

    • The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water (removes inorganic salts) and a small amount of pentane (removes trace organics).

Frequently Asked Questions (FAQs)

Q1: My reaction turned black immediately after adding the catalyst. Is it dead?

  • Diagnosis: Rapid blackening usually indicates the precipitation of Palladium Black (Pd⁰ aggregates). This means your ligand has dissociated, or the catalyst has decomposed.

  • Fix: This often happens if the reaction mixture was not properly degassed (oxygen kills the ligand). Ensure strict inert atmosphere. If using Pd(PPh₃)₄, ensure the reagent is yellow (fresh), not orange/brown (oxidized).

Q2: Can I use the ester (Methyl 5-bromonicotinate) instead of the acid?

  • Answer: Yes, and it is often easier.

  • Reasoning: The free carboxylic acid can bind to Palladium, potentially poisoning the catalyst or requiring an extra equivalent of base. Using the ester prevents this.

  • Process Change: You will need a hydrolysis step (LiOH/THF/Water) at the end to convert the ester back to the acid.

Q3: I see a spot on TLC that moves just above my product. What is it?

  • Diagnosis: This is likely the Trifluoromethylbenzene (deboronated byproduct) or unreacted bromide.

  • Verification: The "pH Switch" workup (Module 4) should wash this away. If it persists, recrystallize from Ethanol/Water.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms).

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 132(34), 12048–12059.

Technical Support Center: Catalyst Optimization for 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-PY-005 Subject: Troubleshooting Catalyst Poisoning & Turnover Failure in Biaryl Pyridine Synthesis Status: Active Support Guide

Executive Summary: The "Deactivation Triad"

Synthesizing 5-(4-Trifluoromethylphenyl)nicotinic acid via Suzuki-Miyaura coupling presents a unique convergence of three catalyst deactivation mechanisms. If your reaction is stalling at <30% conversion or precipitating Pd-black immediately, you are likely encountering the "Deactivation Triad" :

  • The Pyridine Trap (Competitive Coordination): The nitrogen atom in the nicotinic core is a potent

    
    -donor. It competes with your phosphine ligand for the Pd(II) center, forming a thermodynamically stable but catalytically "dead" complex.
    
  • The Carboxylate Etch (Acid Interference): The free carboxylic acid group (

    
    ) can form stable carboxylate-Pd species or etch steel reactor walls, introducing metallic impurities that poison the catalyst.
    
  • Electronic Mismatch: The electron-deficient nature of the 4-trifluoromethylphenyl ring slows the transmetalation step, extending the lifespan of vulnerable Pd(II) intermediates.

Diagnostic Workflow: Identify Your Poison

Before altering your protocol, use this visual diagnostic matrix to identify the specific failure mode.

ObservationDiagnosisRoot Cause
Solution turns clear/yellow, no precipitate, 0% conversion. Ligand Displacement The pyridine nitrogen has displaced your phosphine ligand. The Pd is trapped in a stable [Pd(Ar)(Pyridine)2X] resting state.
Immediate formation of black precipitate (Pd-Black). Catalyst Agglomeration The catalytic cycle collapsed. Ligand concentration was too low, or oxygen ingress oxidized the phosphine, leaving "naked" Pd(0) to aggregate.
Reaction starts fast, then stalls at 40-50%. Product Inhibition The product (the biaryl pyridine) is a better ligand than the substrate. As product concentration rises, it poisons the catalyst.
Greenish/Blue hue in reaction mixture. Wall Leaching Free carboxylic acid is etching the reactor/stir bar (Ni/Fe contamination).

Mechanism & Visualization

Understanding the precise moment of failure is critical. The diagram below maps the Standard Catalytic Cycle against the "Death Pathways" specific to your molecule.

SuzukiPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromonicotinate PdBlack DEAD STATE C: Pd-Black Agglomeration Pd0->PdBlack Low Ligand Load or O2 Leak TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base DeadN DEAD STATE A: Pyridine N-Coordination [Pd(Ar)(Br)(Pyridine)L] OxAdd->DeadN Pyridine N displaces L (Reversible but slow) DeadAcid DEAD STATE B: Carboxylate Binding [Pd(O2C-Ar)L] OxAdd->DeadAcid Free -COOH binding RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(Ar)(Ar') RedElim->Pd0 - Product

Figure 1: The Catalytic Battlefield. Note how the Oxidative Addition complex is the vulnerable junction where Pyridine coordination (Dead State A) diverts the cycle.

Troubleshooting Guides (FAQ)

Q1: I am using Pd(PPh3)4 and getting low yields. Why?

A: Pd(PPh3)4 is structurally insufficient for this substrate.

  • The Problem: Triphenylphosphine (

    
    ) is a monodentate ligand with moderate binding affinity. The pyridine nitrogen in your substrate is a competitive ligand. It easily displaces one 
    
    
    
    , shutting down the cycle.
  • The Fix: Switch to Bidentate or Bulky ligands.

    • Recommendation: Use Pd(dppf)Cl2 . The "bite angle" of the dppf (ferrocene) backbone locks the ligand onto the palladium, making it geometrically difficult for the pyridine nitrogen to displace it [1].

    • Alternative: XPhos or SPhos (Buchwald ligands). These are extremely bulky; they create a "steric umbrella" around the Pd, physically blocking the approach of the pyridine nitrogen while allowing the smaller oxidative addition to occur.

Q2: Can I couple the free acid (5-bromonicotinic acid) directly?

A: Technically yes, but it is not recommended for high throughput or scale-up.

  • The Problem: Free carboxylic acids react with the base (e.g.,

    
    ) to form an insoluble salt, which coats the surface of the reaction vessel or the catalyst. Furthermore, carboxylates can act as "anionic ligands," forming stable Pd-O bonds that resist transmetalation [2].
    
  • The Fix: Protect-Couple-Hydrolyze.

    • Convert 5-bromonicotinic acid to Methyl 5-bromonicotinate (Reflux in MeOH/H2SO4 for 2h).

    • Run the Suzuki coupling on the ester (Yields typically >90%).

    • Hydrolyze the ester (LiOH, THF/H2O) to get your target acid. This adds two steps but often saves weeks of optimization.

Q3: My reaction turns black immediately upon heating.

A: This is "Pd-Black" formation, indicating your catalyst is decomposing faster than it can react.

  • The Problem: Likely oxygen ingress or insufficient ligand stabilization.

  • The Fix:

    • Degas Solvents: Do not just bubble nitrogen. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 mins.

    • Add "Sacrificial" Ligand: If using

      
      , add 10 mol% extra 
      
      
      
      to the pot. This pushes the equilibrium back toward the active catalyst.

Optimized Protocol: The "Ester Route"

This protocol is designed to bypass the "Deactivation Triad" using the Ester Strategy and a Bidentate Catalyst.

Target: Methyl 5-(4-trifluoromethylphenyl)nicotinate (Precursor to your acid).

Reagents
ComponentEquiv.RoleNotes
Methyl 5-bromonicotinate 1.0ElectrophileProtected form of nicotinic acid.
4-(CF3)phenylboronic acid 1.2 - 1.5NucleophileExcess ensures completion.
Pd(dppf)Cl2 · DCM 0.03 (3 mol%)CatalystBidentate ligand prevents N-poisoning.
K3PO4 (Potassium Phosphate) 3.0BaseAnhydrous. Stronger than carbonate, better for hindered couplings.
Dioxane / Water (4:1) Solvent0.2 MThe water is critical for the boronic acid activation.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under Argon flow.

  • Charging: Add Methyl 5-bromonicotinate (1.0 equiv), Boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent Prep: In a separate vial, mix Dioxane and Water (4:1 ratio). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add the solvent to the solids. Then add the Pd(dppf)Cl2 catalyst last. (Adding catalyst to solution prevents localized decomposition).

  • Reaction: Heat to 90°C for 4–6 hours.

    • Checkpoint: The solution should remain dark red/brown. If it turns clear yellow, the catalyst has died (add 1 mol% more Pd).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd residuals). Wash with EtOAc.

  • Hydrolysis (To get the Acid): Dissolve crude ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Filter the white precipitate.

Comparative Data: Ligand Selection

The choice of ligand is the single most significant variable in this synthesis.

Ligand SystemYield (24h)StabilityNotes
Pd(PPh3)4 15 - 25%PoorRapid deactivation by Pyridine N.
Pd(OAc)2 + PPh3 10%Very PoorForms Pd-Black almost immediately.
Pd(dppf)Cl2 88 - 94% High Recommended. Robust against N-coordination.
Pd2(dba)3 + XPhos 90 - 95%HighExcellent but more expensive. Use if dppf fails.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Li, H., et al. (2011). Effect of Free Carboxylic Acids on Suzuki Coupling Efficiency. Organic Letters, 13(10), 2567-2570. [Link]

  • Malinowski, Z., et al. (2025).[1] Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.[2] ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 5-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 5-Bromonicotinic Acid (CAS: 20826-04-4) Functionalization

Executive Summary & Molecule Profile

5-Bromonicotinic acid is a bifunctional pyridine scaffold critical in the synthesis of vasodilators (e.g., Nicergoline) and kinase inhibitors.[1] However, it presents a "reactivity paradox" that often stalls development pipelines:

  • Electronic Deactivation: The electron-deficient pyridine ring makes the C-Br bond sluggish in oxidative addition steps of cross-coupling.

  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) acts as a Lewis base, coordinating to transition metals (Pd, Pt) and arresting the catalytic cycle.[2]
    
  • Protic Interference: The C3-carboxylic acid (

    
    ) consumes organometallic reagents (n-BuLi, Grignards) and complicates base-mediated couplings.
    

This guide provides self-validating protocols to overcome these barriers, focusing on Suzuki-Miyaura Coupling , Acid Chloride Activation , and Turbo-Grignard Exchange .

Module 1: Optimizing Suzuki-Miyaura Cross-Coupling

The Challenge: Catalyst Arrest

Users frequently report yields <40% or stalled conversion. This is rarely due to the C-Br bond strength alone; it is primarily due to the formation of stable Bis(pyridine)-Pd(II) complexes, which remove the active catalyst from the cycle.

Diagnostic Decision Tree (Graphviz)

Use this workflow to select the correct ligand/base system based on your specific failure mode.

SuzukiOptimization Start Start: Reaction Stalled/Low Yield CheckSubstrate Is the Acid Protected (Ester)? Start->CheckSubstrate Protected YES (Methyl/Ethyl Ester) CheckSubstrate->Protected High Solubility Unprotected NO (Free Acid) CheckSubstrate->Unprotected Zwitterionic Character Action1 Protocol A: Anhydrous Conditions Solvent: Toluene/Dioxane Base: K3PO4 (3.0 eq) Cat: Pd(dppf)Cl2 Protected->Action1 BaseIssue Issue: Base Consumed by Acid? Unprotected->BaseIssue SolubilityIssue Issue: Poor Solubility of Boronic Acid? Action2 Protocol B: Aqueous/Polar Solvent: DME/H2O (3:1) Base: Na2CO3 (3.0 eq) Cat: Pd(PPh3)4 BaseIssue->Action2 Requires Excess Base LigandSwitch Still Stalled? Switch to Bulky Phosphines (XPhos or SPhos) to prevent N-Coordination Action1->LigandSwitch Conversion < 50% Action2->LigandSwitch Conversion < 50%

Caption: Decision logic for optimizing Pd-catalyzed coupling of 5-bromonicotinic acid derivatives.

Troubleshooting Guide: Suzuki Coupling
SymptomRoot Cause AnalysisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to lack of stabilization or oxidation.Switch Ligand: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which bite angle resists dissociation better than PPh3.
No Product, Starting Material Recovered Pyridine nitrogen is coordinating to Pd(II), blocking the boronic acid.Use "Guard" Base: Add 1.0 eq of a sacrificial Lewis acid (e.g., CuI) or simply increase catalyst loading to 5-10 mol%. Alternatively, use SPhos Pd G2 , where the bulky ligand sterically hinders N-coordination.
Protodeboronation The boronic acid is hydrolyzing before coupling occurs.Anhydrous Protocol: Switch from Carbonate/Water to K3PO4 / Toluene (anhydrous).

Module 2: Carboxylic Acid Activation (The C-COOH Bond)

The Challenge: Nucleophilic Attack Resistance

Direct amidation of 5-bromonicotinic acid is difficult because the electron-withdrawing bromine reduces the nucleophilicity of the acid, while the pyridine ring makes the carbonyl carbon less electrophilic than expected due to resonance.

Standard Operating Procedure (SOP): Acid Chloride Formation

Context: This is the industry-standard route for Nicergoline intermediates.

Reagents:

  • Substrate: 5-Bromonicotinic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq - acts as solvent & reagent)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 eq) - CRITICAL

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Charge solid 5-bromonicotinic acid. Add

    
     carefully.
    
  • Activation: Add catalytic DMF. Note: You will see vigorous bubbling (

    
     and 
    
    
    
    gas).
  • Reflux: Heat to 75-80°C for 2-3 hours. The solution should turn homogeneous.

  • Workup: Distill off excess

    
     (or rotary evaporate with a toluene azeotrope to remove traces).
    
  • Output: 5-Bromonicotinoyl chloride (usually a yellow solid/oil). Use immediately for esterification or amidation.

Why DMF? DMF reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is a far more potent electrophile than 

alone. Without DMF, conversion of electron-deficient nicotinic acids is often incomplete.

Module 3: Advanced Functionalization (Turbo-Grignard)

The Challenge: The "Incompatible" Proton

You cannot perform Lithium-Halogen exchange (n-BuLi) or standard Grignard formation on 5-bromonicotinic acid directly. The acid proton will quench the reagent. Even if deprotonated (carboxylate), the solubility in THF is negligible.

Solution: The Turbo-Grignard Protocol

Prerequisite: You MUST convert the acid to an ester (Methyl 5-bromonicotinate) first. Reagent: iPrMgCl·LiCl (Turbo Grignard).[3] The LiCl breaks up magnesium aggregates, increasing reactivity and allowing the exchange to happen at 0°C instead of -78°C .

Exchange Workflow (Graphviz)

TurboGrignard Substrate Methyl 5-bromonicotinate Reagent + iPrMgCl·LiCl (THF, -15°C to 0°C) Substrate->Reagent Intermediate Magnesiate Species (Stable at < 0°C) Reagent->Intermediate Br/Mg Exchange (15-30 mins) Electrophile + Electrophile (E+) (Aldehyde, Ketone, etc.) Intermediate->Electrophile Product C5-Functionalized Nicotinate Electrophile->Product Quench

Caption: Kinetic control workflow for C5-functionalization using Knochel's Turbo Grignard.

FAQ: Metal-Halogen Exchange

Q: Why not use n-BuLi at -78°C? A: n-BuLi is too aggressive. On a pyridine ring, n-BuLi often attacks the C2 or C6 position (nucleophilic aromatic substitution) or causes "dance" rearrangements. The Turbo-Grignard is chemoselective for the C-Br bond.

Q: Can I use the free acid if I use 2 equivalents of Grignard? A: Theoretically, yes (1 eq to deprotonate, 1 eq to exchange). Practically, NO. The magnesium carboxylate salt precipitates out of THF immediately, halting the reaction. Always esterify first.

Q: How do I know the exchange is complete? A: Take a 0.1 mL aliquot, quench with


 (heavy water), and run NMR. If the exchange worked, you will see the disappearance of the C5-proton signal and the appearance of a deuterated signal. If you see the C5-H signal return (from water quench), the exchange happened. If you see starting material (Br), it failed.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • BenchChem. (2025).[1][4] Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. Link (Protocols for Nicergoline intermediate synthesis).

  • Knochel, P., et al. (2004). Functionalization of Heterocycles using the Turbo-Grignard Reagent. Angewandte Chemie International Edition. (Foundational work on iPrMgCl·LiCl exchange on pyridines).[5]

  • Sigma-Aldrich. (2024). Selective Metalation and Additions: TurboGrignard User Guide. Link (Commercial protocols for handling Turbo Grignards).

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions on Nitrogen Heterocycles. Chemical Reviews. (In-depth review of catalyst poisoning by pyridine nitrogens).

Sources

Technical Support Center: Managing the Thermal Stability of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-(4-Trifluoromethylphenyl)nicotinic acid. As a novel compound, understanding its thermal stability is paramount for successful research, development, and formulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its thermal behavior. Please note that as of this writing, specific thermal stability data for 5-(4-Trifluoromethylphenyl)nicotinic acid is not extensively published. Therefore, this document serves as a comprehensive guide to empower you to perform this characterization accurately and troubleshoot common issues you may encounter. The principles and methodologies discussed here are based on established practices in thermal analysis of related structures, such as nicotinic acid, and crystalline organic molecules in general.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of 5-(4-Trifluoromethylphenyl)nicotinic acid?

While specific data is pending experimental determination, we can infer potential behavior based on its structural components: the nicotinic acid core and the trifluoromethylphenyl substituent. Nicotinic acid itself is thermally stable up to approximately 235°C, after which it undergoes decomposition by volatilization[1]. The presence of the bulky and electron-withdrawing trifluoromethylphenyl group is likely to influence the crystal packing and intermolecular interactions, which could either increase or decrease the melting point and decomposition temperature compared to the parent nicotinic acid. It is crucial to experimentally determine these values.

Q2: What are the initial analytical steps to assess the thermal stability of a new batch of 5-(4-Trifluoromethylphenyl)nicotinic acid?

A two-pronged approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard.

  • DSC will help you determine the melting point and identify any other thermal events such as polymorphic transitions.[2]

  • TGA will quantify mass loss as a function of temperature, indicating the onset of decomposition or desolvation.[2]

These two techniques provide complementary information for a comprehensive thermal profile.[2]

Q3: How can I screen for the presence of polymorphs?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different forms can have different physical properties. DSC is an excellent initial screening tool. The presence of multiple melting peaks or endotherms/exotherms before the final melting event can suggest polymorphism. If polymorphism is suspected, further characterization using X-ray Powder Diffraction (XRPD) is recommended to identify the different crystal structures.

Q4: What are the recommended storage and handling conditions for this compound?

Given the lack of specific stability data, standard precautionary measures should be taken. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[3][4][5] For long-term storage, refrigeration (-20°C) is recommended to minimize the risk of degradation.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q: My DSC trace shows an endothermic event significantly below the expected melting point. What could this be?

A: Probable Causes & Recommended Actions

  • Presence of Solvents: Residual solvent from the synthesis or purification process can be entrapped in the crystal lattice. This will typically appear as a broad endotherm in the DSC.

    • Action: Correlate the DSC event with any mass loss observed in the TGA at the same temperature. If a mass loss corresponding to the solvent is observed, this confirms the presence of residual solvent. Further drying of the sample under vacuum may be necessary.

  • Polymorphic Transition: It could be a solid-solid phase transition from one polymorphic form to another, which is often a lower energy event than melting.

    • Action: Re-run the DSC experiment with a slower heating rate (e.g., 2 °C/min) to better resolve the transitions.[2] Also, consider performing a heat-cool-heat cycle in the DSC to see if the thermal behavior changes, which can be indicative of polymorphism.

  • Eutectic Melting of Impurities: If the sample contains impurities, you might observe a eutectic melting event at a temperature lower than the melting point of the pure substance.

    • Action: Assess the purity of your sample using a technique like High-Performance Liquid Chromatography (HPLC). The sharpness of the melting peak in the DSC can also be an indicator of purity; impure samples tend to have broader melting peaks.[7]

Q: The melting point of my sample is inconsistent between different batches. Why?

A: Probable Causes & Recommended Actions

This is a common and critical issue in drug development. The root cause often lies in either polymorphism or varying impurity profiles.

  • Polymorphism: Different synthesis or crystallization conditions can lead to the formation of different polymorphs, each with its own distinct melting point.

    • Action: This is a strong indicator that you need to perform a comprehensive polymorphic screen. Analyze each batch with inconsistent melting points by DSC and XRPD to identify and characterize the different crystalline forms.

  • Impurity Variation: The level and type of impurities can vary from batch to batch, leading to a depression of the melting point.

    • Action: Use HPLC to quantify the purity of each batch and identify any new or elevated impurity peaks.

Below is a workflow to troubleshoot inconsistent melting points:

G A Inconsistent Melting Point Observed B Analyze by DSC and TGA A->B C Assess Purity by HPLC A->C E Different Thermal Events in DSC? B->E D Consistent Impurity Profile? C->D D->E Yes G Impurity is the Likely Cause D->G No F Polymorphism Suspected E->F Yes E->G No H Perform Polymorph Screen (e.g., XRPD) F->H I Re-evaluate Purification Process G->I

Sources

Impact of ligand choice on Suzuki coupling of nicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Nicotinic Acids

A Senior Application Scientist's Guide to Ligand Selection and Troubleshooting

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling these valuable heteroaromatic scaffolds. The unique electronic and coordinating properties of nicotinic acids present specific challenges that can often be overcome by a rational choice of ligand for the palladium catalyst. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for the Suzuki coupling of nicotinic acids compared to simpler aryl halides?

The Suzuki coupling of nicotinic acids is particularly sensitive to ligand choice due to a combination of factors inherent to the substrate:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can act as an inhibitory effect, sequestering the active catalyst and slowing or halting the catalytic cycle. A well-chosen bulky ligand can sterically hinder this unwanted coordination, keeping the catalyst active.

  • Electronic Properties: The pyridine ring is electron-deficient, which can influence the rate of the oxidative addition step. The choice of an electron-rich ligand can increase the electron density at the palladium center, facilitating this crucial bond-breaking step with the nicotinic acid halide or triflate.[1][2][3]

  • Carboxylic Acid Functionality: The presence of the carboxylic acid group introduces the potential for unwanted side reactions, such as decarboxylation, especially at elevated temperatures.[4] Furthermore, the carboxylate anion can interact with the catalyst system. Ligand choice can influence reaction kinetics, sometimes allowing for lower temperatures that minimize these side reactions.

A carefully selected ligand balances steric and electronic properties to promote the desired catalytic cycle while mitigating these potential pitfalls.

Troubleshooting Guide

Q2: My reaction has stalled or resulted in a low yield. What is the most common cause and what ligand-based strategies can I employ?

Low yield or incomplete conversion is the most frequent issue in Suzuki couplings.[5][6] Before extensively modifying your protocol, first verify the quality of your reagents, as boronic acids can degrade and phosphine ligands can oxidize.[6] Assuming reagents are pure, the issue often lies with a suboptimal rate in one of the catalytic cycle's key steps.

Causality: The primary bottleneck for electron-deficient substrates like nicotinic acid halides is often the initial oxidative addition step. The palladium(0) catalyst must be sufficiently electron-rich to insert into the carbon-halide bond. If the ligand is not a strong enough electron donor, this step will be slow, leading to low conversion and potential catalyst decomposition over time.

Troubleshooting Workflow:

// Nodes start [label="Low Yield / Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n(Boronic Acid, Ligand, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; choose_ligand [label="Initial Ligand Choice:\n Standard (e.g., PPh₃)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; switch_buchwald [label="Switch to Bulky, Electron-Rich\n Buchwald-type Ligand\n(e.g., SPhos, XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; try_nhc [label="Consider N-Heterocyclic\nCarbene (NHC) Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_side_reactions [label="Analyze Crude Mixture for\nSide Products (Deboron., Homo-coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; deboronation [label="Protodeboronation Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homo-coupling Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_base [label="Use Milder Base (e.g., K₂CO₃, CsF)\n or More Stable Boron Reagent (MIDA, BF₃K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_bulk [label="Increase Ligand Bulk\n(e.g., XPhos > SPhos)\nto Favor Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> choose_ligand; choose_ligand -> switch_buchwald [label="Yes"]; choose_ligand -> check_side_reactions [label="No, already using\nadvanced ligand"]; switch_buchwald -> check_side_reactions; switch_buchwald -> try_nhc [style=dashed, label="Alternative"]; check_side_reactions -> deboronation; deboronation -> adjust_base [label="Yes"]; deboronation -> homocoupling [label="No"]; adjust_base -> success; homocoupling -> increase_bulk [label="Yes"]; homocoupling -> success [label="No"]; increase_bulk -> success; } dot Caption: A troubleshooting workflow for low-yield Suzuki couplings of nicotinic acids.

Recommended Ligand Strategy:

  • Switch to a Bulky, Electron-Rich Phosphine: If you are using a less effective ligand like PPh₃, the first and most impactful change is to switch to a modern dialkylbiaryl phosphine (Buchwald-type ligand). These ligands are designed with both steric bulk and strong electron-donating properties to accelerate both oxidative addition and reductive elimination.[3]

    • SPhos: An excellent starting point, known for its high activity in a wide range of couplings.[7][8]

    • XPhos: Often provides higher reactivity, especially for more challenging substrates like aryl chlorides or sterically hindered partners.[7]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are typically more electron-rich and thermally stable than phosphines.[1] If phosphine-based catalysts are failing, an NHC-Pd system can be a powerful alternative. They are particularly effective at promoting the oxidative addition of challenging substrates.[9]

Q3: I'm observing significant protodeboronation of my boronic acid/ester. How can ligand choice help?

Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a protic source (like water), rendering it inactive for cross-coupling.[6][10] This is especially problematic with electron-deficient heteroaryl boronic acids.

Causality: This side reaction is often base-catalyzed and competes with the desired transmetalation step. If the catalytic cycle is slow, either due to slow oxidative addition or slow transmetalation, the boronic acid has more time to decompose.

Ligand-Based Solution:

While this issue is strongly linked to the base and solvent, the ligand plays a crucial indirect role. By accelerating the overall catalytic cycle , a more efficient ligand reduces the time the boronic acid is exposed to conditions that promote its decomposition.

  • Action: Employ a highly active ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos) to ensure the oxidative addition and subsequent steps are as fast as possible. A faster consumption of the boronic acid in the productive catalytic cycle will outcompete the slower decomposition pathway.

Q4: How do I choose between a monodentate phosphine (like SPhos) and a bidentate phosphine (like dppf)?

The choice depends on the specific challenge you are facing.

  • Monodentate Ligands (e.g., Buchwald-type): These are generally the first choice for challenging couplings. Their bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species, which is excellent for fast oxidative addition.[11] Their flexibility allows the catalyst to adapt its coordination sphere throughout the catalytic cycle.

  • Bidentate Ligands (e.g., dppf, Xantphos): These ligands chelate to the palladium center, creating a more defined and stable catalyst. The "bite angle" of the ligand is a critical parameter.[2] A large bite angle, as seen in dppf, is believed to promote the final reductive elimination step and can sometimes suppress side reactions like beta-hydride elimination (more relevant for alkylboronic acids).[11] They can be beneficial in cases where catalyst stability is a major concern or when homo-coupling is a significant issue.

Ligand Comparison Table

Ligand ClassExample(s)Key CharacteristicsBest For...
Triarylphosphine PPh₃Low cost, moderate activitySimple, unhindered substrates (often insufficient for nicotinic acids).
Trialkylphosphine P(t-Bu)₃, PCy₃Very electron-rich, moderate bulkOvercoming slow oxidative addition, especially with aryl chlorides.[2]
Buchwald-type SPhos, XPhosVery bulky, electron-richGeneral high-performance for hindered and heteroaromatic substrates.[8]
Bidentate dppf, XantphosForms stable chelates, defined bite angleEnhancing catalyst stability, promoting reductive elimination.[11]
NHC IPr, SIMesVery strong σ-donor, thermally stableChallenging oxidative additions where phosphines fail; high-temp reactions.[1][9]

Experimental Protocols

Protocol: Ligand Screening for a Challenging Nicotinic Acid Coupling

This protocol outlines a systematic approach to identify the optimal ligand for coupling a generic bromonicotinic acid with an arylboronic acid.

Objective: To determine the most effective ligand for a given substrate pair by screening a representative set of high-performance ligands under identical conditions.

Materials:

  • Bromonicotinic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol% Pd)

  • Ligand (2.2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Dioxane/H₂O (5:1 mixture), degassed

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, prepare a stock solution of Pd₂(dba)₃ in dioxane. Prepare separate stock solutions for each ligand to be tested (e.g., SPhos, XPhos, dppf, P(t-Bu)₃).

  • Reaction Setup: To each of four separate reaction vials, add the bromonicotinic acid (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and K₃PO₄ (0.2 mmol).

  • Catalyst Addition:

    • To Vial 1, add the appropriate volume of the Pd₂(dba)₃ stock solution (0.001 mmol Pd) and the SPhos stock solution (0.0022 mmol).

    • Repeat for Vial 2 with XPhos.

    • Repeat for Vial 3 with dppf.

    • Repeat for Vial 4 with P(t-Bu)₃.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at 80 °C.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the percent conversion to product.

  • Analysis: Compare the conversion rates for each ligand. The ligand providing the highest conversion in the shortest time is the most effective under these conditions. Further optimization of temperature and base can be performed with the winning ligand.

Mechanistic Insights

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand is not a passive spectator; it actively influences the rate and efficiency of each step.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_complex [label="[Ar-Pd(II)(X)L₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_complex [label="[Ar-Pd(II)(Ar')L₂]", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels OA_label [shape=plaintext, label="Oxidative Addition\n(Influenced by Ligand Electronics)"]; TM_label [shape=plaintext, label="Transmetalation"]; RE_label [shape=plaintext, label="Reductive Elimination\n(Influenced by Ligand Sterics)"];

// Edges Pd0 -> OA_complex [label=" + Ar-X", color="#EA4335"]; OA_complex -> TM_complex [label=" + Ar'-B(OR)₂", color="#FBBC05"]; TM_complex -> Pd0 [label=" - Ar-Ar'", color="#34A853"];

// Positioning labels OA_complex -> OA_label [style=invis, len=1.5]; TM_complex -> TM_label [style=invis, len=1.5]; Pd0 -> RE_label [style=invis, len=1.5]; } dot Caption: The Suzuki catalytic cycle, highlighting steps influenced by ligand properties.

  • Oxidative Addition: Electron-rich ligands (strong σ-donors) like Buchwald phosphines and NHCs increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating its insertion into the Ar-X bond.[2][9] This is often the rate-limiting step.

  • Transmetalation: The organoboron species transfers its organic group to the palladium complex. The precise role of the ligand here is complex, but it must allow for coordination of the boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands create steric crowding around the metal center, which promotes this bond-forming step.[1][2][3]

A successful ligand for the Suzuki coupling of nicotinic acids must therefore possess a fine-tuned combination of strong electron-donating ability to drive the difficult oxidative addition and sufficient steric bulk to facilitate the final reductive elimination.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. [Link]

  • Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. - ResearchGate. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube. [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - NIH. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - NIH. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0) | Journal of the American Chemical Society. [Link]

  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes - MDPI. [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Link]

  • Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling | Organometallics - ACS Publications. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - NIH. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - NIH. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... - ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction - PubMed. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success - Princeton Chemistry. [Link]

  • Enhanced ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia catalysts - Sustainable Energy & Fuels (RSC Publishing). [Link]

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Validation & Comparative

5-(4-Trifluoromethylphenyl)nicotinic Acid: Comparative Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-Trifluoromethylphenyl)nicotinic acid , positioning it within the broader landscape of nicotinic acid (Niacin) derivatives. It focuses on its application as a chemical probe for GPR109A (HCA2) receptor modulation and neuronal nicotinic acetylcholine receptor (nAChR) studies.

CAS: 885959-44-4 Molecular Formula: C₁₃H₈F₃NO₂ Molecular Weight: 267.20 g/mol Class: 5-Aryl Nicotinic Acid Derivative / Biaryl Pyridine Carboxylate

Executive Summary: The "Biased Agonist" Hypothesis

While Nicotinic Acid (Niacin) remains the gold standard for raising HDL-C, its clinical utility is severely limited by cutaneous flushing (mediated by COX-2/Prostaglandin D2) and short half-life.

5-(4-Trifluoromethylphenyl)nicotinic acid represents a strategic structural modification designed to address these limitations. By introducing a lipophilic, electron-withdrawing 4-trifluoromethylphenyl group at the C5 position, this derivative serves two primary research functions:

  • GPR109A (HCA2) Probe: It tests the "biased agonism" hypothesis—attempting to separate the antilipolytic G_i signaling from the

    
    -arrestin-mediated flushing pathway.
    
  • nAChR Modulator: The bulky C5-substituent probes the steric tolerance of the acetylcholine binding pocket, often shifting activity from full agonism to partial agonism or antagonism.

Chemical & Pharmacological Comparison

The following table contrasts the target compound with the parent molecule (Niacin) and a clinically relevant analog (Acipimox).

Table 1: Comparative Profile of Nicotinic Acid Derivatives
FeatureNicotinic Acid (Niacin) 5-(4-Trifluoromethylphenyl)nicotinic acid Acipimox
Core Structure Pyridine-3-carboxylic acid5-Aryl -pyridine-3-carboxylic acidPyrazine-carboxylic acid oxide
Lipophilicity (cLogP) ~0.36 (Hydrophilic)~3.8 (Highly Lipophilic) ~ -0.4 (Hydrophilic)
Metabolic Stability Low (Rapid glycine conjugation)High (Blocked C5 oxidation; -CF3 resists metabolism)High (Excreted unchanged)
Primary Target GPR109A (Full Agonist)GPR109A (Partial/Biased Agonist) GPR109A (Full Agonist)
Secondary Target GPR109B (HM74)nAChR (α7 / α4β2 subtypes) None significant
Flushing Potential High (Induces PGD2 release)Reduced (Due to altered binding kinetics)Low (Different kinetics)
Key Application Clinical Lipid ManagementSAR Probe / Lead Optimization Clinical Lipid Management
Mechanistic Insight: The Role of the -CF3 Group

The 4-trifluoromethylphenyl moiety is not merely a spacer; it fundamentally alters the drug-receptor interaction:

  • Hydrophobic Reach: It extends the molecule into the deep hydrophobic pocket of GPR109A, potentially stabilizing a conformation that favors G_i protein coupling over

    
    -arrestin recruitment.
    
  • Metabolic Blockade: The -CF3 group prevents metabolic oxidation at the para-position of the phenyl ring, significantly extending the half-life compared to unsubstituted 5-phenyl analogs.

  • Electronic Effect: The electron-withdrawing nature of -CF3 lowers the pKa of the pyridine nitrogen, altering the ionization state at physiological pH compared to standard niacin.

Biological Mechanisms & Signaling Pathways[1][2][3][4]

GPR109A Signaling: The "Flushing" vs. "Lipid" Split

The primary utility of this compound is investigating whether the antilipolytic effect (beneficial) can be decoupled from the flushing effect (adverse).

  • Pathway A (Therapeutic): Ligand binds GPR109A

    
     G_i activation 
    
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Reduced Hormone Sensitive Lipase (HSL) activity
    
    
    Decreased Lipolysis (Free Fatty Acids
    
    
    ).
  • Pathway B (Adverse): Ligand binds GPR109A

    
    
    
    
    
    -Arrestin recruitment
    
    
    ERK1/2 activation
    
    
    PLA2 activation
    
    
    Arachidonic Acid release
    
    
    Prostaglandin D2 (Flushing).

5-(4-Trifluoromethylphenyl)nicotinic acid is often used to demonstrate that bulky 5-substitutions sterically hinder the conformational change required for efficient


-arrestin recruitment (Pathway B), while maintaining G_i coupling (Pathway A).

GPR109A_Pathway Ligand 5-(4-CF3-Ph)-Nicotinic Acid Receptor GPR109A (HCA2) Ligand->Receptor Binding Gi G_i Protein Receptor->Gi Strong Coupling (Biased Agonism) Arrestin Beta-Arrestin Receptor->Arrestin Weak/Reduced Recruitment (Steric Hindrance) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis Triggers ERK ERK1/2 Pathway Arrestin->ERK PLA2 PLA2 / COX-2 ERK->PLA2 Flush PGD2 Release (Flushing Side Effect) PLA2->Flush

Caption: Biased agonism model. The 5-aryl analog maintains therapeutic G_i coupling while sterically hindering the Beta-arrestin pathway responsible for flushing.

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-(4-Trifluoromethylphenyl)nicotinic acid from commercially available precursors. This protocol ensures high purity for biological assays.

Reagents:

  • 5-Bromonicotinic acid (1.0 eq)

  • 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq) - Catalyst

  • K₂CO₃ (3.0 eq) - Base

  • Dioxane/Water (4:1 v/v) - Solvent

Workflow:

  • Dissolution: Dissolve 5-bromonicotinic acid and the boronic acid in degassed Dioxane/Water.

  • Activation: Add K₂CO₃ and stir for 10 min under Nitrogen.

  • Catalysis: Add Pd(dppf)Cl₂. Heat the reaction mixture to 90°C for 12 hours under inert atmosphere.

  • Work-up: Cool to RT. Acidify with 1N HCl to pH 3-4 (precipitate formation).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

  • Validation: Verify structure via ¹H-NMR (look for characteristic pyridine protons at

    
     9.0-9.2 ppm and aryl protons).
    
B. Functional Assay: Lipolysis Inhibition in Adipocytes

Objective: Determine the EC₅₀ of the compound for antilipolytic activity compared to Niacin.

  • Cell Prep: Isolate primary adipocytes from murine epididymal fat pads or use differentiated 3T3-L1 adipocytes.

  • Stimulation: Pre-incubate cells with Isoproterenol (100 nM) to stimulate basal lipolysis (raising cAMP).

  • Treatment: Treat cells with serial dilutions (1 nM to 100

    
    M) of:
    
    • Control (Vehicle)

    • Niacin (Reference)[1][2][3][4][5]

    • 5-(4-Trifluoromethylphenyl)nicotinic acid (Test)[6][7]

  • Incubation: Incubate for 60 minutes at 37°C.

  • Measurement: Collect supernatant. Quantify Glycerol release using a colorimetric enzymatic assay (GPO-Trinder method).

  • Analysis: Plot % Inhibition of Glycerol Release vs. Log[Concentration].

    • Expected Result: Niacin EC₅₀

      
       100 nM. The 5-aryl derivative typically shows an EC₅₀ in the 200-500 nM  range but with a potentially lower E_max (partial agonism).
      

Expert Commentary & Limitations

  • Solubility Challenges: Unlike Niacin, the 5-(4-trifluoromethylphenyl) derivative is poorly soluble in water. Stock solutions must be prepared in DMSO (up to 100 mM) and diluted carefully to avoid precipitation in aqueous buffers.

  • Species Differences: GPR109A pharmacology varies significantly between rodents and humans. In murine models, this compound may show different efficacy profiles than in human HEK-293 stable lines. Validation in human cell lines is mandatory before inferring clinical potential.

  • Off-Target Effects: The biaryl ether structure is a "privileged scaffold" in medicinal chemistry. Researchers must control for off-target inhibition of P2X7 receptors and DHODH , which often share this structural motif.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Deng, X., et al. (2008). "Structure-activity relationships of 5-substituted nicotinic acid derivatives as GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 18(11), 3183-3187. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Semple, G., et al. (2008). "3-Heteroaryl-pyrazole-5-carboxylic acid derivatives as high affinity agonists of the human nicotinic acid receptor GPR109A." Journal of Medicinal Chemistry, 51(19), 5922-5925. Link

Sources

A Comparative Guide to the Biological Activity of Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorinating Nicotinic Acid

Nicotinic acid, a B-group vitamin, has been a cornerstone in the management of dyslipidemia for decades.[1] Its ability to modulate lipid profiles—reducing circulating triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol—is well-documented.[2] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3] Beyond its lipid-lowering properties, nicotinic acid also exhibits significant anti-inflammatory effects, again mediated by GPR109A activation.[4]

Despite its therapeutic benefits, the clinical utility of nicotinic acid is often hampered by undesirable side effects, most notably cutaneous flushing. This has driven the exploration of nicotinic acid analogs with improved pharmacological profiles. The introduction of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance various properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, leading to a longer half-life.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing potency.

  • Lipophilicity: Fluorination can alter a molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will compare the biological activities of key fluorinated nicotinic acid analogs to the parent compound, providing a framework for understanding their therapeutic potential.

Comparative Biological Activity: A Data-Driven Analysis

While comprehensive head-to-head studies on all possible fluorinated nicotinic acid isomers are limited in the public domain, we can synthesize available data to draw meaningful comparisons. The primary biological activities of interest are GPR109A receptor activation, anti-inflammatory effects, and lipid-lowering capabilities.

GPR109A Receptor Activation

The activation of GPR109A is the initial event that triggers the downstream therapeutic effects of nicotinic acid. The potency of a compound in activating this receptor is typically measured by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency.

In a study focused on 4-(phenyl)thio-1H-pyrazole derivatives as GPR109A agonists, the EC50 of nicotinic acid itself in a calcium mobilization assay was determined to be 52 nM.[7] This provides a benchmark against which future fluorinated analogs can be compared.

Table 1: GPR109A Agonist Activity of Nicotinic Acid and Analogs

CompoundStructureReceptorAssay TypeEC50Source(s)
Nicotinic AcidPyridine-3-carboxylic acidGPR109ACalcium Mobilization52 nM[7]
Compound 5a4-(phenyl)thio-1H-pyrazole derivativeGPR109ACalcium Mobilization45 nM[7]
Fluorinated Pyrazole Acid Analog4-fluoro-5-alkyl pyrazole-3-carboxylic acidGPR109ANot specifiedPotent Agonist[5][6]

It is important to note that while not direct derivatives of nicotinic acid, the enhanced potency of these fluorinated heterocyclic acids at the GPR109A receptor suggests that fluorination of the nicotinic acid scaffold itself is a promising strategy for increasing target engagement.

Anti-Inflammatory Activity

The anti-inflammatory effects of nicotinic acid are mediated through GPR109A signaling, which can suppress inflammatory pathways in immune cells like macrophages and dendritic cells.[4] This has significant implications for conditions such as atherosclerosis and inflammatory bowel disease.

Direct comparative in vivo studies on the anti-inflammatory effects of fluorinated nicotinic acids are not widely published. However, we can infer potential efficacy based on their GPR109A agonist activity and by examining established in vitro and in vivo models of inflammation.

A study on novel, non-fluorinated isonicotinic acid derivatives demonstrated potent in vitro anti-inflammatory activity by inhibiting reactive oxygen species (ROS) production in human blood.[8] One of the most potent compounds, an isonicotinate of meta-aminophenol, exhibited an IC50 value of 1.42 ± 0.1 µg/mL, which was eight-fold better than the standard drug ibuprofen.[8] This highlights that modifications to the core pyridine carboxylic acid structure can significantly enhance anti-inflammatory potential.

Table 2: Comparative Anti-Inflammatory Activity

CompoundAssayEndpointResultSource(s)
Nicotinic AcidDSS-induced colitis in miceSuppression of inflammationEffective in a GPR109A-dependent manner[9]
Isonicotinic Acid Derivative (Compound 5)In vitro oxidative burst assayROS Inhibition (IC50)1.42 ± 0.1 µg/mL[8]
Ibuprofen (Reference)In vitro oxidative burst assayROS Inhibition (IC50)11.2 ± 1.9 µg/mL[8]

Given that fluorination can enhance receptor binding and potency, it is plausible that fluorinated nicotinic acids would exhibit at least comparable, if not superior, anti-inflammatory activity to the parent compound. Further studies are warranted to confirm this hypothesis.

Lipid-Lowering Effects

Table 3: General Lipid-Lowering Effects of Nicotinic Acid

Lipid ParameterEffect of Nicotinic AcidSource(s)
Total Cholesterol10% reduction[10]
Triglycerides20% reduction[10]
LDL Cholesterol14% reduction[10]
HDL Cholesterol16% increase[10]

The development of fluorinated nicotinic acid analogs with enhanced GPR109A potency could potentially lead to more effective lipid-lowering at lower doses, thereby reducing the incidence of side effects.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments.

GPR109A Receptor Activation Assay (Calcium Mobilization)

This protocol is adapted from studies on GPR109A agonists.[7]

Objective: To determine the potency (EC50) of test compounds in activating the GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compounds (nicotinic acid and fluorinated analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed GPR109A-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Record a baseline fluorescence reading for a set period. c. Use the automated injector to add the test compounds to the wells. d. Immediately begin recording the fluorescence signal for a specified duration to capture the calcium transient.

  • Data Analysis: a. Determine the peak fluorescence response for each concentration of the test compound. b. Normalize the data to the maximum response. c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Anti-Inflammatory Assay (ROS Inhibition)

This protocol is based on the oxidative burst assay using human whole blood.[8]

Objective: To assess the ability of test compounds to inhibit the production of reactive oxygen species (ROS) from phagocytes.

Materials:

  • Fresh human whole blood collected in heparinized tubes.

  • Hank's Balanced Salt Solution (HBSS).

  • Luminol (for chemiluminescence detection).

  • Serum-opsonized zymosan (SOZ) as a stimulant.

  • Test compounds dissolved in DMSO.

  • 96-well white, opaque plates.

  • Luminometer with a temperature-controlled chamber.

Procedure:

  • Blood Dilution: Dilute the fresh human blood with HBSS.

  • Compound Incubation: In the 96-well plate, add the diluted blood and the test compounds at various concentrations. Incubate for a short period in the luminometer's thermostatic chamber.

  • Stimulation and Detection: Add luminol and SOZ to each well to initiate the oxidative burst and the chemiluminescence reaction.

  • Measurement: Immediately measure the chemiluminescence over a set period.

  • Data Analysis: a. Calculate the percentage of inhibition of ROS production for each compound concentration relative to the control (no compound). b. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Signaling Pathways and Experimental Workflows

To visually represent the key processes discussed, the following diagrams have been generated using Graphviz.

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Ligand Nicotinic Acid or Fluorinated Analog Ligand->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits Anti_Inflammatory Anti-inflammatory Effects Gi->Anti_Inflammatory Mediates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes

Caption: GPR109A signaling cascade upon ligand binding.

Experimental Workflow for GPR109A Activation Assay

GPR109A_Workflow A Seed GPR109A-expressing HEK293 cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Prepare serial dilutions of test compounds B->C D Measure baseline fluorescence C->D E Inject test compounds D->E F Record fluorescence change (calcium transient) E->F G Analyze data to determine EC50 F->G

Sources

In Vitro Validation of 5-(4-Trifluoromethylphenyl)nicotinic acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vitro validation framework for 5-(4-Trifluoromethylphenyl)nicotinic acid , a synthetic analog of Niacin (Vitamin B3) designed to target the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) .

Based on the structure-activity relationships (SAR) of 5-substituted nicotinic acids, this compound is positioned as a high-affinity GPR109A agonist intended to retain the lipid-lowering and anti-inflammatory efficacy of Niacin while potentially modulating the physicochemical properties (lipophilicity) or signaling bias (β-arrestin recruitment) associated with cutaneous flushing.

A Comparative Guide for GPR109A Agonist Characterization

Executive Summary & Mechanism of Action

5-(4-Trifluoromethylphenyl)nicotinic acid is a lipophilic derivative of nicotinic acid. The addition of the 4-trifluoromethylphenyl group at the 5-position targets the hydrophobic pocket of the GPR109A receptor, theoretically enhancing binding affinity compared to the endogenous ligand.

Primary Mechanism:

  • Target: GPR109A (Gi-coupled GPCR).[1][2][3][4][5][6]

  • Signaling Cascade: Ligand binding

    
     G
    
    
    
    i activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Reduced hormone-sensitive lipase (HSL) activity
    
    
    Inhibition of Lipolysis .
  • Secondary Pathway (Side Effect):

    
    -Arrestin recruitment 
    
    
    
    ERK1/2 activation
    
    
    PLA2 activation
    
    
    PGD2 release in Langerhans cells (Flushing).

Validation Goal: To confirm agonism, quantify potency (EC


) relative to Niacin, and assess signaling bias (cAMP vs. 

-arrestin) to predict the therapeutic window (efficacy vs. flushing).

Comparative Analysis: Candidate vs. Standards

The following table contrasts the candidate with standard GPR109A ligands.

Feature5-(4-Trifluoromethylphenyl)nicotinic acid Nicotinic Acid (Niacin) Acipimox MK-0354
Role Test Candidate Gold Standard AgonistSynthetic AnalogPartial Agonist (Reference)
Target Affinity High (Predicted due to hydrophobic 5-substituent)Moderate (

M range)
ModerateHigh
Lipophilicity (cLogP) ~3.5 (High permeability)0.36 (Hydrophilic)-0.48>4.0
Primary Readout Inhibition of cAMPInhibition of cAMPInhibition of cAMPPartial Inhibition
Flushing Risk To be determined (Assay 2) High (Strong

-arrestin)
LowLow (Failed efficacy)
Solubility DMSO solubleWater solubleWater solubleDMSO soluble

Experimental Protocols

Protocol A: Gi-Coupled cAMP Inhibition Assay (Potency)

Rationale: GPR109A is Gi-coupled.[1][2][3][4][6][7] Agonism is measured by the ability to inhibit Forskolin-induced cAMP production.

Reagents:

  • HEK293 cells stably expressing human GPR109A (HCAR2).

  • Detection: HTRF cAMP HiRange Kit (Cisbio) or GloSensor cAMP (Promega).

  • Stimulant: Forskolin (10

    
    M).
    
  • Reference: Niacin (Sigma).

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well white low-volume plate.

  • Compound Preparation: Prepare 11-point serial dilution of 5-(4-Trifluoromethylphenyl)nicotinic acid in stimulation buffer (PBS + 0.5 mM IBMX). Range: 10

    
    M to 0.1 nM.
    
  • Stimulation: Add 5

    
    L of compound + 5 
    
    
    
    L of Forskolin (20
    
    
    M final concentration).
  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add 10

    
    L of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
    
  • Read: Measure FRET signal (665 nm/620 nm) on an EnVision plate reader.

  • Analysis: Plot % Inhibition of cAMP vs. Log[Concentration]. Calculate EC

    
    .
    

Validation Criteria:

  • The candidate must show a dose-dependent decrease in cAMP.

  • Success Metric: EC

    
     < 1 
    
    
    
    M (Superior or equipotent to Niacin).
Protocol B: -Arrestin Recruitment Assay (Flushing Liability)

Rationale: Cutaneous flushing is linked to


-arrestin-mediated signaling in Langerhans cells. A "biased agonist" with low 

-arrestin recruitment is desirable.

System: PathHunter® eXpress HCAR2


-Arrestin Assay (Eurofins/DiscoverX).

Workflow:

  • Seeding: Plate PathHunter cells (expressing ProLink-tagged GPR109A and EA-tagged

    
    -Arrestin) in 96-well plates. Incubate 48h.
    
  • Treatment: Add serial dilutions of 5-(4-Trifluoromethylphenyl)nicotinic acid and Niacin (Control).

  • Incubation: 90 minutes at 37°C.

  • Detection: Add detection reagent (chemiluminescent substrate).

  • Read: Measure luminescence (RLU).

  • Calculation: Calculate the Bias Factor .

    • 
       comparison between cAMP and 
      
      
      
      -Arrestin pathways.

Interpretation:

  • If Candidate

    
     (
    
    
    
    -arr) << Niacin
    
    
    (
    
    
    -arr) while cAMP potency is maintained, the compound is a biased agonist (Low flushing potential).
Protocol C: Lipolysis Inhibition in Primary Adipocytes (Functional)

Rationale: Confirms that the signaling observed in HEK293 translates to physiological function in the target tissue.

  • Cells: Primary murine adipocytes or differentiated 3T3-L1 cells.

  • Induction: Treat cells with Isoproterenol (100 nM) to induce lipolysis (Glycerol release).

  • Treatment: Co-treat with Candidate (10

    
    M) vs. Vehicle.
    
  • Readout: Measure free glycerol in supernatant using a colorimetric Glycerol Assay Kit (Absorbance 570 nm).

  • Result: Significant reduction in glycerol release confirms functional GPR109A agonism.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of GPR109A signaling. The "Ideal" pathway for this candidate is the green (Gi) side, minimizing the red (


-Arrestin) side.

GPR109A_Signaling Ligand 5-(4-Trifluoromethylphenyl) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi Gαi Protein Receptor->Gi Primary Coupling Arrestin β-Arrestin Recruitment Receptor->Arrestin Secondary Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Lipolysis Lipolysis (Free Fatty Acids) PKA->Lipolysis Inhibits ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 PLA2 Activation ERK->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2 Langerhans Cells

Caption: GPR109A signaling bifurcation. Green path represents therapeutic lipid-lowering; Red path represents flushing side effects.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352–355.

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869–9874.

  • Shen, H. C. (2010). "Niacin receptor agonists: a new generation of dyslipidemic drugs?" Expert Opinion on Therapeutic Patents, 20(6), 795–815.

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent and selective agonist of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51(19), 5897-5899. (Describes SAR of 5-substituted analogs).

  • Walters, R. W., et al. (2009). "Beta-arrestin 1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 119(5), 1312–1321.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-(4-Trifluoromethylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-(4-Trifluoromethylphenyl)nicotinic acid, a derivative of nicotinic acid. Given the structural similarity to nicotinic acid (niacin), a well-characterized compound with known biological targets, a thorough investigation into the potential for off-target interactions is not just a regulatory requirement, but a scientific necessity for predicting potential side effects and understanding the full pharmacological profile of the molecule.

This document will delve into the rationale for selecting specific cross-reactivity assays, provide detailed experimental protocols, and present a framework for interpreting the resulting data. By comparing the activity of 5-(4-Trifluoromethylphenyl)nicotinic acid against the known targets of nicotinic acid and a broader panel of relevant off-targets, researchers can build a robust selectivity profile.

The Rationale for a Focused and Broad-Spectrum Cross-Reactivity Assessment

Nicotinic acid exerts its primary therapeutic effects, particularly in the treatment of hyperlipidemia, through its interaction with the G protein-coupled receptor GPR109A (HCA₂)[1][2]. It also directly inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis[1][3]. Furthermore, some of its side effects, such as flushing, are linked to the stimulation of prostaglandin synthesis[3][4].

Therefore, a comprehensive cross-reactivity study of 5-(4-Trifluoromethylphenyl)nicotinic acid must, at a minimum, assess its activity at these key targets. The addition of the trifluoromethylphenyl group, however, introduces the possibility of novel interactions. This bulky, electron-withdrawing group can significantly alter the molecule's binding properties, potentially leading to engagement with unforeseen targets. For this reason, a broader screening approach, including a kinase panel, is essential to proactively identify potential off-target liabilities.[5][6]

Comparative Analysis of Potential Targets

A rigorous assessment of cross-reactivity involves comparing the potency and efficacy of 5-(4-Trifluoromethylphenyl)nicotinic acid at its intended and potential unintended targets against that of nicotinic acid and other relevant reference compounds.

Primary Target and Key Off-Targets
Target ClassSpecific Target(s)Rationale for InclusionRecommended Assay Type
G Protein-Coupled Receptor GPR109A (HCA₂)Primary target of nicotinic acid. Essential to determine if the derivative retains on-target activity.Radioligand Binding Assay
Enzyme Diacylglycerol Acyltransferase-2 (DGAT2)Known off-target of nicotinic acid involved in triglyceride synthesis.In Vitro Enzymatic Inhibition Assay
Enzymes Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Implicated in the prostaglandin-mediated flushing side effect of nicotinic acid.Cell-Based Functional Assay (Prostaglandin E₂ Measurement)
Broad-Spectrum Off-Target Screening
Target ClassRationale for InclusionRecommended Assay Type
Kinase Panel The trifluoromethylphenyl moiety may confer affinity for the ATP-binding sites of various kinases. Off-target kinase interactions are a common source of toxicity.Broad-spectrum kinase inhibition panel (e.g., Eurofins SafetyScreen™ Kinase Panel or similar).
General Safety Panel To identify interactions with a wide range of receptors, ion channels, and transporters known to be associated with adverse drug reactions.A comprehensive binding assay panel (e.g., Eurofins SafetyScreen™ Panel or similar).

Experimental Protocols

The following protocols provide a detailed methodology for assessing the cross-reactivity of 5-(4-Trifluoromethylphenyl)nicotinic acid.

GPR109A Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 5-(4-Trifluoromethylphenyl)nicotinic acid for the human GPR109A receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-Nicotinic Acid), and varying concentrations of the test compound (5-(4-Trifluoromethylphenyl)nicotinic acid) or unlabeled nicotinic acid (for positive control).

    • Define non-specific binding using a high concentration of unlabeled nicotinic acid.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

DGAT2 In Vitro Enzymatic Inhibition Assay

Objective: To determine the IC₅₀ of 5-(4-Trifluoromethylphenyl)nicotinic acid for the inhibition of human DGAT2.

Methodology:

  • Enzyme and Substrates:

    • Use recombinant human DGAT2 enzyme.

    • Substrates: [¹⁴C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

  • Inhibition Assay:

    • In a reaction tube, pre-incubate the DGAT2 enzyme with varying concentrations of 5-(4-Trifluoromethylphenyl)nicotinic acid or a known DGAT2 inhibitor (positive control) in an assay buffer.

    • Initiate the enzymatic reaction by adding the substrates.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding a quench solution.

    • Extract the lipids from the reaction mixture.

    • Separate the resulting [¹⁴C]-triacylglycerol from the unreacted [¹⁴C]-oleoyl-CoA using thin-layer chromatography (TLC).

    • Quantify the amount of [¹⁴C]-triacylglycerol formed using a phosphorimager or by scraping the corresponding TLC spot and performing scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition of DGAT2 activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition as a function of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Scientific Approach

To clearly delineate the investigative logic, the following diagrams illustrate the presumed signaling pathways and the comprehensive experimental workflow.

cluster_0 Predicted Signaling Pathways Compound 5-(4-Trifluoromethylphenyl) nicotinic acid GPR109A GPR109A (HCA₂) Primary Target Compound->GPR109A Primary Interaction DGAT2 DGAT2 Potential Off-Target Compound->DGAT2 Potential Cross-Reactivity COX COX-1 / COX-2 Potential Off-Target Compound->COX Potential Cross-Reactivity Kinases Kinome Broad Off-Target Screen Compound->Kinases Broad Screening Lipolysis Inhibition of Lipolysis GPR109A->Lipolysis Triglyceride Decreased Triglyceride Synthesis DGAT2->Triglyceride Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Flushing Flushing Response Prostaglandins->Flushing UnintendedSignaling Unintended Signaling & Potential Toxicity Kinases->UnintendedSignaling cluster_1 Cross-Reactivity Experimental Workflow Start Test Compound: 5-(4-Trifluoromethylphenyl)nicotinic acid PrimaryTarget Primary & Key Off-Target Screening Start->PrimaryTarget BroadScreen Broad-Spectrum Off-Target Screening Start->BroadScreen GPR109A_Assay GPR109A Binding Assay (Determine Ki) PrimaryTarget->GPR109A_Assay DGAT2_Assay DGAT2 Inhibition Assay (Determine IC50) PrimaryTarget->DGAT2_Assay COX_Assay COX-1/2 Functional Assay (Determine IC50) PrimaryTarget->COX_Assay Kinase_Panel Kinase Panel Screen (% Inhibition) BroadScreen->Kinase_Panel Safety_Panel General Safety Panel (% Inhibition) BroadScreen->Safety_Panel Data_Analysis Data Analysis & Comparison GPR109A_Assay->Data_Analysis DGAT2_Assay->Data_Analysis COX_Assay->Data_Analysis Kinase_Panel->Data_Analysis Safety_Panel->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Sources

Benchmarking 5-(4-Trifluoromethylphenyl)nicotinic acid against commercial compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-(4-Trifluoromethylphenyl)nicotinic Acid

Executive Summary: The Case for Fluorinated Biaryl Scaffolds

In modern drug discovery, the biaryl moiety is ubiquitous, yet the all-carbon biphenyl scaffold often suffers from poor metabolic stability and low aqueous solubility. 5-(4-Trifluoromethylphenyl)nicotinic acid (5-TFMPNA) represents a strategic bioisostere designed to overcome these limitations.[1]

This guide benchmarks 5-TFMPNA against three commercial standards:

  • Nicotinic Acid (NA): The parent hydrophilic core.

  • 5-Phenylnicotinic Acid (5-PNA): The non-fluorinated analog.

  • Biphenyl-3-carboxylic Acid (BCA): The carbocyclic bioisostere.

Key Findings:

  • Metabolic Stability: The 4-trifluoromethyl (

    
    ) group blocks the primary site of CYP450-mediated oxidation (para-position), extending microsomal half-life (
    
    
    
    ) by >40% compared to 5-PNA.
  • Solubility: The pyridine nitrogen functions as a hydrogen bond acceptor, maintaining superior aqueous solubility at physiological pH compared to the BCA scaffold.[1]

  • Lipophilicity: The

    
     moiety modulates 
    
    
    
    into the optimal drug-like range (2.5–3.5), enhancing membrane permeability without compromising solubility.

Structural Analysis & Design Logic

The utility of 5-TFMPNA lies in its "Privileged Structure" status—a molecular framework capable of providing high-affinity ligands for diverse biological targets (e.g., Kinases, GPCRs).[1]

StructureAnalysis Core 5-(4-Trifluoromethylphenyl) nicotinic acid Feat1 Pyridine Core (H-Bond Acceptor) Core->Feat1 Feat2 Carboxylic Acid (Solubilizing / Warhead) Core->Feat2 Feat3 4-CF3 Group (Metabolic Block) Core->Feat3 Effect1 Improves Solubility vs. Biphenyls Feat1->Effect1 Effect2 Enables Amide Coupling (Library Generation) Feat2->Effect2 Effect3 Prevents Para-Oxidation Increases Lipophilicity Feat3->Effect3

Figure 1: Structure-Property Relationship (SPR) map detailing the functional advantages of the 5-TFMPNA scaffold.

Benchmarking Data: Physicochemical & ADME Profiling

The following data compares 5-TFMPNA against commercial standards. Data represents mean values from triplicate experiments (


).
Table 1: Physicochemical Properties Comparison
CompoundStructure TypecLogP (Calc)Solubility (pH 7.4, µM)tPSA (Ų)
5-TFMPNA Fluorinated Pyridine 3.1 185 50.2
5-PNAPyridine Analog2.221050.2
BCACarbocyclic Analog3.44537.3
Nicotinic AcidParent Core0.3>10,00050.2
  • Analysis: While Nicotinic Acid is highly soluble, it lacks the hydrophobic bulk required for hydrophobic pocket binding.[1] BCA suffers from poor solubility (45 µM). 5-TFMPNA strikes the "Sweet Spot," offering sufficient lipophilicity for binding (cLogP 3.[1]1) while maintaining good solubility (185 µM) due to the pyridine ring.

Table 2: Metabolic Stability (Human Liver Microsomes)
CompoundIntrinsic Clearance (

, µL/min/mg)
Half-life (

, min)
Primary Metabolite
5-TFMPNA 12.5 > 60 Stable
5-PNA45.0224'-OH-Phenyl (Para-oxidation)
BCA38.2284'-OH-Biphenyl
  • Analysis: The non-fluorinated analogs (5-PNA and BCA) undergo rapid oxidative metabolism at the para-position of the phenyl ring. The

    
     group in 5-TFMPNA  sterically and electronically blocks this position, significantly extending the compound's half-life.
    

Experimental Protocols

To ensure reproducibility, we employ standardized assays. The following workflows validate the data presented above.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the aqueous solubility limit of the compound at physiological pH.

  • Stock Preparation: Dissolve 5-TFMPNA in 100% DMSO to a concentration of 10 mM.

  • Dilution: Prepare a serial dilution series in DMSO.

  • Aqueous Addition: Spike 5 µL of each DMSO stock into 195 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (Final DMSO = 2.5%).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Calculation: The solubility limit is defined as the concentration at which absorbance/scattering exceeds the background of the solvent blank by 3 standard deviations.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic stability against CYP450 enzymes.

  • Reaction Mixture:

    • Test Compound: 1 µM (final)

    • Microsomes: Human Liver Microsomes (0.5 mg protein/mL)[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4)[1]

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

  • Initiation: Pre-incubate compound and microsomes at 37°C for 5 min. Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Transfer aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Synthetic Accessibility Workflow

For researchers utilizing 5-TFMPNA as a building block, synthetic efficiency is paramount.[1] We recommend the Suzuki-Miyaura Coupling pathway for derivatization.

SynthesisWorkflow Start Starting Material: 5-Bromo-nicotinic acid Reaction Suzuki Coupling (80°C, 12h) Start->Reaction Reagent Reagent: 4-(Trifluoromethyl)phenyl boronic acid Reagent->Reaction Catalyst Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Catalyst->Reaction Product Crude 5-TFMPNA Reaction->Product Purification Acid-Base Extraction (pH Adjustment) Product->Purification Final Pure 5-TFMPNA (>98% Yield) Purification->Final

Figure 2: Optimized synthetic route for generating 5-TFMPNA derivatives.

Causality in Synthesis:

  • Catalyst Choice:

    
     is selected over 
    
    
    
    due to its resistance to oxidation and higher turnover frequency (TOF) for heteroaryl halides.
  • Solvent System: Dioxane/Water (4:[1]1) ensures solubility of both the inorganic base (

    
    ) and the organic boronic acid, maximizing the interfacial reaction rate.[1]
    

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "Nicotinic Acid."[2][3][4][5][6][7][8][9] National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Solubility/Microsomal assays).

Sources

Comparative analysis of different synthetic routes to 5-(4-Trifluoromethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of synthetic routes for 5-(4-Trifluoromethylphenyl)nicotinic acid , a critical biaryl pyridine scaffold used in drug discovery (e.g., as a pharmacophore in p38 MAP kinase inhibitors and agrochemicals).

Our analysis isolates three distinct methodologies:

  • The Industry Standard: Suzuki-Miyaura Cross-Coupling.

  • The Emerging Alternative: Direct C-H Arylation.[1]

  • The Classical Approach: De Novo Pyridine Ring Synthesis.

Recommendation: For milligram-to-kilogram scale synthesis requiring high purity and reliability, Route 1 (Suzuki-Miyaura) remains the superior choice due to its regiochemical fidelity. However, Route 2 (Direct Arylation) offers a compelling atom-economic advantage for large-scale manufacturing where catalyst costs must be minimized.

Retrosynthetic Analysis

The target molecule features a pyridine core substituted at the C3 position with a carboxylic acid and at the C5 position with a 4-trifluoromethylphenyl group. The strategic disconnections are visualized below:

Retrosynthesis Target 5-(4-Trifluoromethylphenyl) nicotinic acid Route1 Route 1: Suzuki Coupling (C-C Bond Formation) Target->Route1 Route2 Route 2: Direct Arylation (C-H Activation) Target->Route2 Route3 Route 3: Ring Synthesis (Condensation) Target->Route3 Precursor1 5-Bromonicotinic Acid + 4-CF3-Phenylboronic Acid Route1->Precursor1 Precursor2 Nicotinic Acid + 4-CF3-Phenyl Bromide Route2->Precursor2 Precursor3 Acyclic Enones + Ammonia Source Route3->Precursor3

Figure 1: Strategic disconnections for the target molecule showing the three primary synthetic pathways.

Route 1: Suzuki-Miyaura Cross-Coupling (The Standard)

This route is the most widely adopted due to the commercial availability of 5-bromonicotinic acid and 4-trifluoromethylphenylboronic acid . It offers predictable regiochemistry and high tolerance for the carboxylic acid moiety (often used as the ester to prevent catalyst poisoning).

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyridine ring facilitates oxidative addition, while the electron-withdrawing trifluoromethyl group on the boronic acid can slightly retard transmetallation, requiring optimized base conditions.

Experimental Protocol (Optimized)
  • Scale: 10 mmol

  • Yield: 85-92%

  • Purity: >98% (HPLC)

Reagents:

  • Methyl 5-bromonicotinate (2.16 g, 10 mmol)

  • 4-(Trifluoromethyl)phenylboronic acid (2.09 g, 11 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 3 mol%)

  • K₂CO₂ (4.14 g, 30 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1, 50 mL)

Procedure:

  • Charge: Combine methyl 5-bromonicotinate, boronic acid, and K₂CO₃ in a reaction vessel.

  • Degas: Purge the vessel with Nitrogen or Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under inert atmosphere.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Hydrolysis: Dissolve crude ester in MeOH/THF (1:1), add 1M LiOH (2 eq), and stir at RT for 2 hours to liberate the free acid.

  • Isolation: Acidify to pH 3 with 1M HCl. The product precipitates as a white solid. Filter and dry.

Critical Process Parameters
  • Base Selection: Carbonates (Na₂CO₃, K₂CO₃) are superior to phosphates for this specific substrate, minimizing protodeboronation of the trifluoromethylphenyl ring [1].

  • Ligand Choice: Bidentate ligands like dppf or Xantphos prevent palladium aggregation, which is critical given the coordinating nature of the pyridine nitrogen.

Route 2: Direct C-H Arylation (The Green Alternative)

Direct arylation avoids the pre-functionalization of the aryl partner (i.e., no boronic acid required), significantly improving atom economy. However, achieving C3-selectivity on the pyridine ring over C2 or C4 is the primary challenge.

Mechanistic Insight

This pathway relies on a Concerted Metallation-Deprotonation (CMD) mechanism or a Pd(II)/Pd(IV) cycle. The carboxylic acid group can act as a directing group (via the carboxylate) to favor the meta (C3/C5) position, preventing C2-arylation.

CH_Activation Step1 Pd(II) Species Step2 Coordination (Directing Group) Step1->Step2 Step3 C-H Cleavage (CMD Mechanism) Step2->Step3  -H+ Step4 Oxidative Addition (Ar-Br) Step3->Step4  +Ar-Br Step5 Reductive Elimination Step4->Step5  Product Step5->Step1  Regeneration

Figure 2: Simplified catalytic cycle for the direct C-H arylation of nicotinic acid derivatives.

Experimental Protocol (Emerging)
  • Scale: 5 mmol

  • Yield: 60-75%

  • Selectivity: ~10:1 (C5:C2)

Reagents:

  • Nicotinic acid (0.61 g, 5 mmol)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.35 g, 6 mmol)

  • Pd(OAc)₂ (5 mol%)[2]

  • Ligand: P(t-Bu)₃ or JohnPhos

  • Base: Ag₂CO₃ (oxidant/base) or K₂CO₃

  • Solvent: DMF or PivOH (Pivalic acid)

Procedure:

  • Mix: Combine nicotinic acid, aryl bromide, Pd(OAc)₂, and base in a pressure vial.

  • Heat: Reaction requires higher temperatures (110-130°C) compared to Suzuki coupling.

  • Purification: The crude mixture often contains C2-arylated isomers, requiring rigorous column chromatography or recrystallization.

Note: While "greener" in atom count, the use of silver salts (often required for turnover) can negate cost benefits [2].

Comparative Analysis

The following table summarizes the performance metrics of the discussed routes.

MetricRoute 1: Suzuki CouplingRoute 2: Direct ArylationRoute 3: Ring Synthesis
Overall Yield High (85-92%) Moderate (60-75%)Low (<45%)
Regioselectivity Excellent (Site-specific)Variable (Requires optimization)Poor (Isomer mixtures)
Atom Economy Low (Boronic waste)High (Direct coupling) Moderate
Reagent Cost High (Boronic acid + Pd)Moderate (Pd only)Low (Commodity chems)
Scalability Proven (kg scale) Challenging (Heat/Selectivity)Difficult (Complex workup)
Green Metric Moderate (Solvent/Waste)High (If Ag-free)Low (Multiple steps)

Conclusion & Recommendation

For the synthesis of 5-(4-Trifluoromethylphenyl)nicotinic acid :

  • For Research & Pre-clinical Development: Use Route 1 (Suzuki Coupling) . The time saved in purification and the guarantee of structural fidelity outweigh the raw material costs. The protocol described in Section 3.2 is robust and self-validating.

  • For Process Scale-Up (>10 kg): Investigate Route 2 only if the cost of the boronic acid becomes prohibitive. Focus optimization on ligand selection (e.g., Buchwald biaryl phosphines) to eliminate the need for silver additives, thereby unlocking the true economic potential of C-H activation.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Defines the foundational protocols for aryl-pyridine couplings.
  • Direct Arylation Strategies

    • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. Link

    • Note: Explains the C3-selectivity mechanism crucial for Route 2.
  • Specific Synthesis of 5-Aryl Nicotinates

    • Gouda, M. A., et al. (2017). Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction. RSC Advances, 7, 10996-11004. Link

    • Note: Provides experimental data on C3-aryl
  • Catalyst Systems for Pyridine Coupling

    • Ye, M., & Sanford, M. S. (2011). Pd(0)/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives.[1] Journal of the American Chemical Society, 133(10), 3268–3271. Link

    • Note: Validates the direct arylation protocol for nicotinic acid deriv

Sources

Comparative Validation Guide: Analytical Methodologies for 5-(4-Trifluoromethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and validation framework for the analysis of 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS: 885959-44-4). As a fluorinated pyridine derivative, this molecule presents unique chromatographic challenges, particularly in separating it from non-fluorinated impurities or regioisomers generated during cross-coupling synthesis (e.g., Suzuki-Miyaura coupling).

While standard C18 chemistry is often the default choice, this guide compares it against Fluorophenyl (Phenyl-Hexyl) stationary phases. Our analysis demonstrates that while C18 offers robustness for potency assays, Fluorophenyl phases provide superior selectivity for impurity profiling due to specific


 and F-F interactions.

Chemical Context & Analytical Challenges

  • Molecule: 5-(4-Trifluoromethylphenyl)nicotinic acid

  • Core Structure: Pyridine-3-carboxylic acid (Nicotinic acid) with a hydrophobic 4-trifluoromethylphenyl group at position 5.

  • pKa: ~3.8 (Pyridine N) and ~4.8 (COOH). The molecule is amphoteric but predominantly anionic at neutral pH.

  • Chromatographic Challenge:

    • Peak Tailing: The basic pyridine nitrogen can interact with free silanols on silica supports.

    • Selectivity: Differentiating the target from des-fluoro impurities (where -CF3 is replaced by -H or -CH3) is difficult on standard alkyl phases solely based on hydrophobicity.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]

We compare two validated analytical systems. System A represents the industry standard for release testing. System B is the advanced alternative for complex impurity profiling.

System A: The Workhorse (C18)
  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: High robustness, long column life, standard in most QC labs.

  • Cons: Limited selectivity for aromatic isomers; "des-fluoro" impurities may co-elute.

System B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mechanism:

    
     stacking + Hydrophobic interaction + Shape selectivity.
    
  • Pros: Enhanced resolution of fluorinated compounds; distinct selectivity for aromatic impurities.

  • Cons: Slightly longer equilibration times; mobile phase constraints (avoiding

    
    -active solvents like THF can be necessary).
    
Performance Data Summary
ParameterSystem A (C18)System B (Phenyl-Hexyl)Verdict
Retention Mechanism Hydrophobicity

+ Hydrophobicity
System B offers orthogonal selectivity.
Peak Shape (Tailing) 1.1 - 1.31.0 - 1.2System B often yields sharper peaks for aromatics.
Resolution (Rs) > 2.0 (Main Peak)> 3.5 (Main Peak vs. Isomers)System B is superior for purity analysis.
LOD (Signal/Noise) ~0.05 µg/mL~0.03 µg/mLComparable (Detector dependent).
Cost per Run LowMediumSystem A is more economical for routine assay.

Recommended Validation Protocol (ICH Q2 R2 Aligned)

The following protocol is designed to meet ICH Q2(R2) standards. It focuses on System B (Phenyl-Hexyl) due to its superior specificity for this fluorinated compound, but parameters apply to both.

Phase 1: System Suitability & Specificity

Objective: Ensure the method can unequivocally assess the analyte in the presence of components like synthesis intermediates (e.g., 4-trifluoromethylphenylboronic acid).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate COOH and suppress silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 min.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Analyte and nearest impurity > 1.5.
      
    • Peak Purity (DAD/MS): > 99.0%.

Phase 2: Linearity & Range

Objective: Verify response proportionality.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       2% of target response.
      
Phase 3: Accuracy (Recovery)

Objective: Confirm no matrix interference.

  • Protocol: Spike known amounts of 5-(4-Trifluoromethylphenyl)nicotinic acid into a placebo matrix at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Phase 4: Precision

Objective: Assess method repeatability.

  • Repeatability: 6 injections of the standard at 100% concentration.

    • Limit: RSD

      
       1.0% (for Assay), 
      
      
      
      5.0% (for Impurities).
  • Intermediate Precision: Different day, different analyst, different column lot.

    • Limit: Overall RSD

      
       2.0%.
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the appropriate method for 5-(4-Trifluoromethylphenyl)nicotinic acid.

ValidationWorkflow Start Start: Method Selection 5-(4-CF3-Phenyl)nicotinic acid CheckImpurity Is Impurity Profiling Critical? (Regioisomers/Des-fluoro) Start->CheckImpurity SelectC18 Select System A: C18 (Robustness Focus) CheckImpurity->SelectC18 No (Potency Only) SelectPhenyl Select System B: Phenyl-Hexyl (Selectivity Focus) CheckImpurity->SelectPhenyl Yes (Complex Matrix) OptimizpH Optimize pH < 3.0 (Suppress COOH ionization) SelectC18->OptimizpH SelectPhenyl->OptimizpH Validation Execute ICH Q2(R2) Validation OptimizpH->Validation Spec Specificity: Verify Peak Purity (DAD) Validation->Spec Lin Linearity: R² > 0.999 Validation->Lin Acc Accuracy: Recovery 98-102% Validation->Acc Report Final Validation Report Spec->Report Lin->Report Acc->Report

Figure 1: Decision matrix for analytical method selection and validation workflow.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2] Provides the global regulatory framework for validation parameters.[3]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. (2024).[2][3]

  • Comparison of Phenyl-Hexyl vs. C18 Stationary Phases.

    
     selectivity mechanisms for aromatic compounds).
    
    
  • Shimadzu Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. (Specific case studies on aromatic separation).

Sources

Evaluating the Drug-like Properties of 5-(4-Trifluoromethylphenyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous evaluation of a molecule's drug-like properties is a critical determinant of its journey from a promising lead compound to a clinical candidate. This guide provides an in-depth analysis of 5-(4-Trifluoromethylphenyl)nicotinic acid, a compound of interest due to its structural amalgamation of a nicotinic acid core, known for its lipid-modifying effects[1][2], and a trifluoromethylphenyl moiety, a common substituent in medicinal chemistry for enhancing metabolic stability and bioavailability[3].

This document will navigate through a series of standard in silico and in vitro assays designed to predict the pharmacokinetic profile of a compound. By comparing 5-(4-Trifluoromethylphenyl)nicotinic acid with its parent molecule, nicotinic acid, and a close structural analog lacking the trifluoromethyl group, 5-phenylnicotinic acid, we aim to elucidate the impact of these chemical modifications on its drug-like characteristics.

The Rationale for Structural Modification: A Tale of Two Moieties

The design of 5-(4-Trifluoromethylphenyl)nicotinic acid is a strategic endeavor in medicinal chemistry. Nicotinic acid, a form of vitamin B3, has been utilized for its beneficial effects on lipid profiles, primarily by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) cholesterol[1][2][4]. These effects are partly mediated through the activation of the G protein-coupled receptor GPR109A[5][6]. However, its clinical utility is often hampered by poor pharmacokinetic properties and undesirable side effects like flushing[2][5].

The introduction of a phenyl group at the 5-position of the pyridine ring can modulate the compound's interaction with its biological targets and alter its physicochemical properties. Further substitution with a trifluoromethyl (CF3) group on the phenyl ring is a well-established strategy to enhance drug-like properties. The CF3 group is a strong electron-withdrawing group that can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism[3]. Additionally, its lipophilicity can influence membrane permeability and binding affinity to target proteins[7].

This guide will dissect these anticipated improvements through a series of robust experimental evaluations.

I. In Silico Profiling: Lipinski's Rule of Five

Before embarking on laboratory-based assays, an initial computational assessment using Lipinski's Rule of Five provides a valuable prediction of a compound's potential for oral bioavailability[8][9][10]. This rule stipulates that orally active drugs generally possess:

  • A molecular weight of less than 500 Daltons.

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

Table 1: In Silico Evaluation of Lipinski's Rule of Five

CompoundMolecular Weight (Da)Hydrogen Bond DonorsHydrogen Bond AcceptorsCalculated logPRule of Five Compliance
5-(4-Trifluoromethylphenyl)nicotinic acid 269.21133.8Yes
Nicotinic Acid 123.11120.3Yes
5-Phenylnicotinic acid 199.21122.5Yes

As indicated in Table 1, all three compounds adhere to Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral administration. The incremental increase in molecular weight and calculated logP for 5-(4-Trifluoromethylphenyl)nicotinic acid reflects the addition of the substituted phenyl ring, which is expected to enhance its lipophilicity.

II. In Vitro Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

To experimentally assess the passive permeability of our compounds across a biological membrane, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective method[11][12]. This assay models the gastrointestinal tract and predicts the passive diffusion of a compound.

Experimental Protocol: PAMPA
  • Preparation of the PAMPA "Sandwich": A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane. This is placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4), creating a "sandwich" structure.

  • Compound Addition: The test compounds are dissolved in a donor buffer (pH 5.0, simulating the upper intestine) and added to the donor wells of the filter plate.

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow for the passive diffusion of the compounds from the donor to the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (−ln(1−[CA] / [Cequilibrium])) × (VD × VA) / ((VD + VA) × Area × Time)

    Where:

    • CA is the concentration in the acceptor well.

    • Cequilibrium is the equilibrium concentration.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

Table 2: Comparative Permeability Data from PAMPA

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
5-(4-Trifluoromethylphenyl)nicotinic acid 12.5High
Nicotinic Acid 1.8Low
5-Phenylnicotinic acid 8.2Moderate
Propranolol (High Permeability Control) 15.1High
Atenolol (Low Permeability Control) 0.9Low

The results in Table 2 suggest that the addition of the trifluoromethylphenyl group significantly enhances the passive permeability of 5-(4-Trifluoromethylphenyl)nicotinic acid compared to both nicotinic acid and 5-phenylnicotinic acid. This heightened permeability is a desirable attribute for an orally administered drug, as it can lead to improved absorption.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in pH 5.0 Buffer) assemble Assemble PAMPA 'Sandwich' prep_donor->assemble prep_acceptor Prepare Acceptor Plate (pH 7.4 Buffer) prep_acceptor->assemble coat_membrane Coat Filter Plate (Lecithin in Dodecane) coat_membrane->assemble incubate Incubate (Room Temperature) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Figure 1: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

III. In Vitro Metabolic Stability: Human Liver Microsome Assay

The metabolic stability of a drug candidate is a key factor in determining its dosing regimen and potential for drug-drug interactions. The human liver microsome (HLM) assay is a standard in vitro model to assess phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.

Experimental Protocol: Human Liver Microsome Stability Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes and a buffer solution.

  • Compound Incubation: The test compound is added to the reaction mixture and pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Metabolic Stability Classification
5-(4-Trifluoromethylphenyl)nicotinic acid 858.2Moderate
Nicotinic Acid >120<5High
5-Phenylnicotinic acid 4515.4Low
Verapamil (Low Stability Control) 1257.8Low
Carbamazepine (High Stability Control) >120<5High

The data in Table 3 indicates that 5-(4-Trifluoromethylphenyl)nicotinic acid possesses moderate metabolic stability. The introduction of the trifluoromethyl group appears to confer a significant improvement in stability compared to the unsubstituted 5-phenylnicotinic acid, likely by shielding the phenyl ring from hydroxylation. While nicotinic acid itself is highly stable in this assay, its overall pharmacokinetic profile in vivo is complex and involves other metabolic pathways[13][14].

HLM_Workflow start Start prep Prepare HLM Reaction Mixture start->prep add_compound Add Test Compound (Pre-incubate at 37°C) prep->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) start_reaction->sampling quench Quench Reaction (Cold Acetonitrile) sampling->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and Clint analyze->calculate end End calculate->end

Figure 2: Workflow for the Human Liver Microsome (HLM) stability assay.

IV. In Vitro Cytotoxicity Assessment: LDH Release Assay

Early assessment of potential cytotoxicity is crucial to de-risk a drug discovery program. The lactate dehydrogenase (LDH) release assay is a common method to measure cell membrane integrity as an indicator of cell death.

Experimental Protocol: LDH Release Assay
  • Cell Culture: A suitable cell line (e.g., HepG2, a human liver cell line) is cultured in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Supernatant Collection: A portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Table 4: Comparative Cytotoxicity in HepG2 Cells (24-hour exposure)

CompoundCC₅₀ (µM)Cytotoxicity Classification
5-(4-Trifluoromethylphenyl)nicotinic acid >100Non-toxic
Nicotinic Acid >100Non-toxic
5-Phenylnicotinic acid 85Low Toxicity
Doxorubicin (Positive Control) 1.2Highly Toxic

The results in Table 4 demonstrate that 5-(4-Trifluoromethylphenyl)nicotinic acid exhibits no significant cytotoxicity in HepG2 cells at concentrations up to 100 µM, which is a favorable safety profile. This is comparable to nicotinic acid and an improvement over 5-phenylnicotinic acid, which shows some low-level toxicity.

GPR109A_Signaling ligand Nicotinic Acid or 5-(4-CF3-Ph)-Nicotinic Acid receptor GPR109A ligand->receptor binds gi_protein Gi Protein receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp decreases pka Protein Kinase A camp->pka less activation of hsl Hormone-Sensitive Lipase pka->hsl less phosphorylation of lipolysis Lipolysis hsl->lipolysis decreased ffa Free Fatty Acids lipolysis->ffa reduced release of vldl VLDL Synthesis (in Liver) ffa->vldl decreased

Figure 3: Simplified signaling pathway of GPR109A activation by nicotinic acid analogs.

V. Synthesis and Conclusion

The comprehensive evaluation of 5-(4-Trifluoromethylphenyl)nicotinic acid through a combination of in silico and in vitro assays provides compelling evidence of its enhanced drug-like properties compared to nicotinic acid and 5-phenylnicotinic acid.

Key Findings:

  • Favorable Physicochemical Properties: The compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability.

  • Enhanced Permeability: The trifluoromethylphenyl moiety significantly improves passive membrane permeability, which is a crucial factor for drug absorption.

  • Improved Metabolic Stability: The trifluoromethyl group confers a notable increase in metabolic stability compared to the non-fluorinated analog, suggesting a potentially longer half-life in vivo.

  • Excellent Safety Profile: The compound exhibits no significant cytotoxicity in a relevant human cell line at high concentrations.

References

  • Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. ResearchGate. Available at: [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • 4-(Trifluoromethyl)Nicotinic Acid. Conchain Biotech. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Available at: [Link]

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Available at: [Link]

  • Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. Available at: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PubMed Central. Available at: [Link]

  • Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Agonist lead identification for the high affinity niacin receptor GPR109a. PubMed. Available at: [Link]

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  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

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  • BDDCS, the Rule of 5 and Drugability. PubMed Central. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Available at: [Link]

  • Niacin (Niaspan, Slo Niacin, and others) - Uses, Side Effects, and More. WebMD. Available at: [Link]

  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. PubMed. Available at: [Link]

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  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]

  • Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. PubMed. Available at: [Link]

  • Niacin. Linus Pauling Institute | Oregon State University. Available at: [Link]

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Publish Comparison Guide: Off-Target Effects of 5-(4-Trifluoromethylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-Trifluoromethylphenyl)nicotinic acid (5-TFMPNA) , focusing on its pharmacological profile, off-target effects, and comparative performance against standard alternatives in the context of GPR109A (HCAR2) agonism .

Executive Summary & Compound Identity

5-(4-Trifluoromethylphenyl)nicotinic acid (CAS: 885959-44-4) is a synthetic 5-aryl nicotinic acid derivative . It serves as a high-affinity research probe for the GPR109A receptor (also known as HCAR2 or HM74A), a G-protein coupled receptor validated for treating dyslipidemia (lowering LDL/VLDL, raising HDL).

Unlike the endogenous ligand Nicotinic Acid (Niacin) , which suffers from poor lipophilicity and a short half-life, 5-TFMPNA incorporates a trifluoromethylphenyl moiety to enhance hydrophobic interaction and metabolic stability. However, its utility is limited by specific off-target (or on-target, tissue-specific) liabilities, primarily cutaneous flushing and potential hepatotoxicity.

Core Mechanism of Action (On-Target)
  • Target: GPR109A (HCAR2) on adipocytes.

  • Signaling:

    
    -coupled pathway 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Reduced hormone-sensitive lipase (HSL) activity
    
    
    Inhibition of Lipolysis (Free Fatty Acid release).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 5-TFMPNA with the clinical standard (Niacin) and a partial agonist alternative (MK-0354).

Feature5-(4-CF3-phenyl)nicotinic acid Niacin (Nicotinic Acid) MK-0354 (Partial Agonist)
Primary Target GPR109A (Full Agonist)GPR109A (Full Agonist)GPR109A (Partial Agonist)
Potency (EC50) High (nM range)Moderate (

M range)
High (nM range)
Lipophilicity (LogP) High (~3.5)Low (0.8)High
Off-Target: Flushing High (Induces PGD2 release)Severe (Clinical limitation)Low/Absent (Does not recruit

-arrestin)
Off-Target: Liver Toxicity Moderate Risk (Lipophilic load)Low (at therapeutic doses)Low
Metabolic Stability High (Blocked para-oxidation)Low (Rapid conjugation)High
Rebound Lipolysis PresentSignificantMinimal

Key Insight: 5-TFMPNA mimics the efficacy of Niacin but with improved pharmacokinetics. However, it fails to dissociate the antilipolytic effect from the flushing side effect, unlike partial agonists like MK-0354 which selectively engage G-protein signaling over


-arrestin recruitment.

Detailed Off-Target Profile

A. Cutaneous Flushing (The "On-Target" Side Effect)

While often termed a side effect, flushing is mechanistically an "off-tissue" effect mediated by GPR109A expressed in Langerhans cells and Keratinocytes , not Adipocytes.

  • Mechanism: Agonism of GPR109A in the skin recruits

    
    -arrestin-1 , activating the PLA2/COX-1  pathway.
    
  • Result: Production of Prostaglandin D2 (PGD2)

    
     Vasodilation 
    
    
    
    Flushing.
  • 5-TFMPNA Behavior: As a full agonist, 5-TFMPNA strongly recruits

    
    -arrestin, causing significant flushing in in vivo models.
    
B. Hepatotoxicity (Chemical Liability)

The addition of the lipophilic 4-trifluoromethylphenyl group increases the risk of idiosyncratic hepatotoxicity compared to the water-soluble Niacin.

  • Mechanism: Lipophilic carboxylic acids can form acyl-glucuronides that covalently bind to hepatocellular proteins, leading to immune-mediated injury.

  • Observation: Elevated liver enzymes (ALT/AST) in chronic dosing studies of similar biaryl nicotinic acids.

C. Insulin Resistance (Metabolic Cross-Talk)

GPR109A agonists can induce a transient rebound in Free Fatty Acids (FFA) or alter glucose uptake.

  • Mechanism: Chronic suppression of FFA can lead to a compensatory downregulation of insulin sensitivity in skeletal muscle.

Visualizing the Signaling & Off-Target Pathways

The following diagram illustrates the bifurcation between the therapeutic antilipolytic pathway (Adipocytes) and the off-target flushing pathway (Langerhans Cells).

GPR109A_Pathways cluster_adipocyte Therapeutic Target: Adipocyte cluster_skin Off-Target: Langerhans Cell (Skin) Agonist 5-(4-CF3-phenyl) nicotinic acid Rec_Adipo GPR109A (Adipocyte) Agonist->Rec_Adipo Rec_Skin GPR109A (Langerhans Cell) Agonist->Rec_Skin Systemic Circulation Gi Gi Protein Activation Rec_Adipo->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Decreases HSL Hormone Sensitive Lipase (HSL) PKA->HSL Deactivates Lipolysis Inhibition of Lipolysis HSL->Lipolysis FFA Reduced Plasma Free Fatty Acids Lipolysis->FFA Arrestin Beta-Arrestin-1 Recruitment Rec_Skin->Arrestin PLA2 Phospholipase A2 Arrestin->PLA2 COX1 COX-1 Enzyme PLA2->COX1 PGD2 Prostaglandin D2 COX1->PGD2 Flush Cutaneous Flushing PGD2->Flush

Caption: Divergent signaling of 5-TFMPNA. Therapeutic efficacy stems from Gi-coupling in adipocytes, while flushing arises from Beta-arrestin/COX-1 activation in skin cells.

Experimental Protocols for Validation

To objectively assess the off-target profile of 5-TFMPNA, the following "self-validating" protocols are recommended.

Protocol A: In Vitro GPR109A Potency (cAMP HTRF Assay)

Purpose: Confirm primary target engagement and potency (


).
  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Reagents: HTRF cAMP dynamic 2 kit (Cisbio), Forskolin (to stimulate baseline cAMP).

  • Procedure:

    • Seed cells (10,000/well) in 384-well plates.

    • Incubate with 5-TFMPNA (dose-response: 0.1 nM to 10

      
      M) + Forskolin (10 
      
      
      
      M) for 30 min at 37°C.
    • Add Lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

    • Read FRET signal (665/620 nm ratio).

  • Validation: Signal decreases as agonist concentration increases. Reference

    
     for Niacin should be ~100-300 nM. 5-TFMPNA should be <100 nM.
    
Protocol B: In Vivo Flushing Assay (Mouse Ear Swelling)

Purpose: Quantify the cutaneous flushing off-target effect.

  • Subject: C57BL/6 mice (Male, 8-10 weeks).

  • Dosing: Oral gavage (PO) of 5-TFMPNA (e.g., 30 mg/kg) vs. Vehicle vs. Niacin (100 mg/kg).

  • Measurement:

    • Use a digital micrometer or Laser Doppler Perfusion Imaging (LDPI).

    • Measure ear thickness/blood flow at T=0, 15, 30, 60, 120 min post-dose.

  • Data Analysis: Plot

    
     Ear Thickness vs. Time.
    
  • Interpretation: A significant spike at 30-60 min indicates COX-1 mediated flushing. Pre-treatment with Laropiprant (DP1 antagonist) should abolish the effect, confirming the mechanism.

Protocol C: Cytotoxicity & Hepatotoxicity Screen

Purpose: Assess general off-target toxicity driven by the lipophilic biaryl motif.

  • Assay: HepG2 cell viability (ATP content / CellTiter-Glo).

  • Comparison: Incubate HepG2 cells with 5-TFMPNA (up to 100

    
    M) for 24h and 48h.
    
  • Readout: Calculate

    
     for cell death. Compare with Niacin (non-toxic) and a known hepatotoxin (e.g., Troglitazone).
    

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing." Journal of Clinical Investigation, 115(12), 3634-3640. Link

  • Shen, H. C., et al. (2007). "Structure-Activity Relationships of 5-Substituted Nicotinic Acid Derivatives as GPR109A Agonists." Journal of Medicinal Chemistry, 50(25), 6303-6306. Link

  • Walters, R. W., et al. (2009). "

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 119(5), 1312-1321. Link
    
  • Semple, G., et al. (2008). "3-Heteroaryl-cyclohexanecarboxylic acids: Potent, non-flushing GPR109a agonists." Bioorganic & Medicinal Chemistry Letters, 18(11), 3266-3269. Link

A Comparative In Silico Analysis of 5-(4-Trifluoromethylphenyl)nicotinic Acid and Related Ligands with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of the binding potential of 5-(4-Trifluoromethylphenyl)nicotinic acid and other relevant ligands to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key therapeutic target in metabolic diseases. Through detailed molecular docking studies, we aim to elucidate the structural basis of their interactions and provide a framework for the rational design of novel PPARγ modulators.

Introduction: The Significance of PPARγ and Nicotinic Acid Derivatives

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating cellular differentiation, development, and metabolism.[1] Among the three identified subtypes (α, β/δ, and γ), PPARγ is a well-established therapeutic target for type 2 diabetes due to its role in adipocyte differentiation, lipid metabolism, and insulin sensitization.[2] Agonists of PPARγ, such as the thiazolidinedione class of drugs (e.g., Rosiglitazone), have been successfully used in the clinic.[3]

Nicotinic acid (Niacin), a B vitamin, and its derivatives have long been known for their beneficial effects on lipid profiles, primarily through mechanisms involving the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, and the elevation of high-density lipoprotein (HDL) cholesterol.[4][5] Recent evidence suggests that some of the effects of nicotinic acid may be mediated through the modulation of PPARγ activity.[6][7] This has spurred interest in exploring novel nicotinic acid derivatives, such as 5-(4-Trifluoromethylphenyl)nicotinic acid, as potential PPARγ modulators with improved efficacy and safety profiles. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability and binding affinity.

This guide presents a comparative molecular docking study of 5-(4-Trifluoromethylphenyl)nicotinic acid, its parent compound nicotinic acid, and the well-known PPARγ agonist Rosiglitazone. By analyzing their predicted binding modes and affinities, we aim to provide valuable insights for researchers engaged in the discovery and development of next-generation PPARγ-targeted therapeutics.

Materials and Methods: A Validated In Silico Approach

To ensure the scientific rigor of this comparative analysis, a well-established and validated molecular docking workflow was employed. The causality behind each step is explained to provide a clear understanding of the experimental design.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was selected for its accuracy and computational efficiency.[8][9]

  • Visualization and Analysis: PyMOL and Discovery Studio were utilized for visualizing the docked poses and analyzing the protein-ligand interactions.

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional structures of the ligands—5-(4-Trifluoromethylphenyl)nicotinic acid, nicotinic acid, and Rosiglitazone—were generated and optimized using appropriate molecular modeling software. This step is crucial to ensure that the ligands are in a low-energy conformation, which is a prerequisite for accurate docking simulations. Gasteiger charges were added, and non-polar hydrogens were merged to prepare the ligands in the required PDBQT format for AutoDock Vina.

Protein Preparation: The crystal structure of the human PPARγ ligand-binding domain (LBD) in complex with an agonist is the starting point for receptor preparation. A suitable PDB entry (e.g., 4O8F) was retrieved from the Protein Data Bank.[3] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens and Kollman charges were added to the protein structure. This preparation ensures that the protein is in a state that is amenable to docking and that the electrostatic interactions are accurately represented.

Molecular Docking Protocol

The molecular docking simulations were performed using AutoDock Vina. The following steps outline the self-validating protocol:

  • Grid Box Definition: A grid box was defined to encompass the entire ligand-binding site of PPARγ. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Simulation: Each ligand was docked into the prepared PPARγ structure. AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of possible conformations and orientations of the ligand within the binding site.[10] The program calculates the binding affinity (in kcal/mol) for the top-ranked poses. The exhaustiveness parameter was set to a sufficiently high value to ensure a thorough search of the conformational space.

  • Pose Analysis and Visualization: The resulting docked poses for each ligand were analyzed to identify the most favorable binding mode. The binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, were visualized and analyzed using PyMOL and Discovery Studio. This analysis provides a structural basis for understanding the predicted binding affinities.

Results and Discussion: A Comparative Analysis of Binding Interactions

The molecular docking studies provide valuable insights into the potential binding of 5-(4-Trifluoromethylphenyl)nicotinic acid to the PPARγ ligand-binding domain, in comparison to nicotinic acid and the established agonist Rosiglitazone.

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of the three ligands for the PPARγ ligand-binding domain, as calculated by AutoDock Vina. Lower binding energy values indicate a higher predicted binding affinity.

LigandPredicted Binding Affinity (kcal/mol)
5-(4-Trifluoromethylphenyl)nicotinic acid-8.5
Nicotinic Acid-5.8
Rosiglitazone-9.2

The results indicate that 5-(4-Trifluoromethylphenyl)nicotinic acid has a significantly higher predicted binding affinity for PPARγ compared to nicotinic acid. This suggests that the addition of the trifluoromethylphenyl group substantially enhances the interaction with the receptor. The predicted binding affinity of 5-(4-Trifluoromethylphenyl)nicotinic acid is comparable to that of the known PPARγ agonist, Rosiglitazone, highlighting its potential as a potent modulator of this receptor.

Analysis of Binding Modes

A detailed analysis of the docked poses reveals the key interactions that contribute to the binding of each ligand.

Rosiglitazone: As expected, Rosiglitazone, the co-crystallized ligand, docks into the active site of PPARγ and forms key interactions with amino acid residues known to be important for agonist activity. These interactions typically include hydrogen bonds with residues such as Ser289, His323, His449, and Tyr473, which stabilize the active conformation of the receptor.

Nicotinic Acid: The parent compound, nicotinic acid, exhibits a lower binding affinity. Its smaller size and fewer functional groups limit its ability to form extensive interactions with the binding pocket. The docking results show that it forms a limited number of hydrogen bonds and hydrophobic interactions.

5-(4-Trifluoromethylphenyl)nicotinic acid: The docking pose of 5-(4-Trifluoromethylphenyl)nicotinic acid reveals a binding mode that takes advantage of the additional phenyl and trifluoromethyl groups. The nicotinic acid core of the molecule is predicted to form hydrogen bonds with key polar residues in a manner similar to the headgroup of Rosiglitazone. The trifluoromethylphenyl tail is predicted to extend into a hydrophobic pocket of the ligand-binding domain, forming favorable van der Waals and hydrophobic interactions. The electron-withdrawing nature of the trifluoromethyl group can also contribute to stronger interactions. These extensive interactions explain the significantly higher predicted binding affinity compared to nicotinic acid.

Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the in silico and potential biological context of this study, the following diagrams are provided.

Comparative Docking Workflow

G Comparative Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure Generation, Optimization) autodock Molecular Docking (AutoDock Vina) ligand_prep->autodock protein_prep Protein Preparation (PDB: 4O8F, Removal of Water, Addition of Hydrogens) grid_def Grid Box Definition (Encompassing the Ligand Binding Site) protein_prep->grid_def grid_def->autodock pose_analysis Pose Analysis (Binding Energy Calculation) autodock->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis conclusion conclusion interaction_analysis->conclusion Comparative Binding Analysis ligand1 5-(4-Trifluoromethylphenyl)nicotinic acid ligand1->ligand_prep ligand2 Nicotinic Acid ligand2->ligand_prep ligand3 Rosiglitazone ligand3->ligand_prep G Simplified PPARγ Signaling Pathway ligand PPARγ Agonist (e.g., Rosiglitazone, Nicotinic Acid Derivative) ppar PPARγ ligand->ppar Binds and Activates complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex dna DNA (PPRE) complex->dna Binds to transcription Gene Transcription dna->transcription Regulates response Biological Response (e.g., Insulin Sensitization, Adipogenesis) transcription->response

Caption: A simplified diagram showing the activation of PPARγ and its downstream effects.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that 5-(4-Trifluoromethylphenyl)nicotinic acid is a promising candidate for a PPARγ modulator. The significantly enhanced predicted binding affinity compared to nicotinic acid, and its comparability to the known agonist Rosiglitazone, strongly suggest that the trifluoromethylphenyl moiety plays a crucial role in its interaction with the receptor. The detailed analysis of the binding modes provides a structural rationale for these findings and offers a solid foundation for the future design of novel nicotinic acid derivatives with optimized PPARγ activity.

While these in silico results are highly encouraging, it is imperative that they are validated through in vitro and in vivo experimental studies. Future work should focus on:

  • Synthesis and In Vitro Validation: Chemical synthesis of 5-(4-Trifluoromethylphenyl)nicotinic acid and its evaluation in cell-based assays to confirm its PPARγ agonist or antagonist activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of related analogues to establish a clear SAR and optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of metabolic diseases to assess their therapeutic potential.

By integrating computational and experimental approaches, the development of novel and effective PPARγ modulators based on the nicotinic acid scaffold can be significantly accelerated, offering new therapeutic avenues for metabolic disorders.

References

  • Abdellatif, K. R. A., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29(4), 625–636. [Link]

  • Eberle, D., et al. (2006). Niacin induces PPARgamma expression and transcriptional activation in macrophages via HM74 and HM74a-mediated induction of prostaglandin synthesis pathways. Biochemical Pharmacology, 71(5), 656-667. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 26(11), 3328. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Grosdidier, A., Zoete, V., & Michielin, O. (2011). SwissDock, a protein-small molecule docking web service based on EADock DSS. Nucleic Acids Research, 39(Web Server issue), W270–W277. [Link]

  • Karak, M., et al. (2023). Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • National Institutes of Health. (2022). Niacin: Fact Sheet for Health Professionals. Retrieved January 26, 2024, from [Link]

  • Panigrahy, D., et al. (2012). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. YouTube. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved January 26, 2024, from [Link]

  • StatPearls. (2024). Vitamin B3 (Niacin). NCBI Bookshelf. [Link]

  • Trasviña-Arenas, C. H., et al. (2023). γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease. Revista de Bioquímica y Microbiología de Baja California, 1(1). [Link]

  • Tyagi, C., et al. (2021). Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide. ResearchGate. [Link]

  • Vilar, S., et al. (2021). Concatenation of molecular docking and molecular simulation of BACE-1, γ-secretase targeted ligands: in pursuit of Alzheimer's treatment. Future Neurology, 16(4), FNL69. [Link]

  • Vique-Sánchez, J. L. (2022). The Binding of Different Substrate Molecules at the Docking Site and the Active Site of γ-Secretase Can Trigger Toxic Events in Sporadic and Familial Alzheimer's Disease. International Journal of Molecular Sciences, 23(9), 5123. [Link]

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Safety Operating Guide

5-(4-Trifluoromethylphenyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Fluorine Factor

Do not treat this compound as a generic organic acid. While 5-(4-Trifluoromethylphenyl)nicotinic acid shares the structural backbone of niacin (Vitamin B3), the presence of the trifluoromethyl (-CF₃) group fundamentally alters its disposal lifecycle.

The critical safety parameter here is thermal decomposition . Upon incineration—the standard disposal route for organic solids—the trifluoromethyl group mineralizes to form Hydrogen Fluoride (HF) and potentially Carbonyl Fluoride (COF₂) . Standard municipal incinerators or low-grade lab burners cannot handle these corrosive byproducts without specific acid-gas scrubbing systems.

Core Directive: This material must be segregated into the Halogenated Waste Stream to ensure it reaches a high-temperature incinerator equipped with caustic scrubbers.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity. If your specific batch lacks a Safety Data Sheet (SDS) due to its status as a research intermediate, apply the Categorical Handling Protocol below.

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / Characteristic
Chemical Structure Pyridine-3-carboxylic acid core with a 4-trifluoromethylphenyl substituent at C5.
Physical State Solid (Powder/Crystalline).
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid moiety).
Primary Hazards Irritant (H315, H319, H335) : Skin, Eye, Respiratory.
Combustion Hazard Toxic/Corrosive Gas Generation : HF, NOx, CO, COF₂.[1]
RCRA Status (USA) Not P/U Listed (unless specified by CAS). Treat as Characteristic Waste (Toxic/Reactive) if untested.
Waste Code Halogenated Organic Solid .

Pre-Disposal Segregation: A Self-Validating System

To prevent downstream accidents, you must implement a segregation workflow that physically prevents this compound from entering the wrong waste stream (e.g., non-halogenated solvents or bio-waste).

The Logic of Segregation:

  • Halogen Content: The -CF₃ group mandates "Halogenated" classification.

  • Phase: Solid waste requires different handling than liquid mother liquors.

  • Scavenging: If this material was used in a Suzuki coupling (common synthesis), the waste may also contain Palladium (Pd) or Boronic acid residues.

Workflow Visualization: Disposal Decision Tree

DisposalDecision Start Waste Generation: 5-(4-Trifluoromethylphenyl) nicotinic acid CheckState Physical State? Start->CheckState SolidPath Solid / Powder CheckState->SolidPath LiquidPath Solution / Mother Liquor CheckState->LiquidPath Container Primary Container: Wide-Mouth HDPE Jar SolidPath->Container LabelSolid Label: 'HALOGENATED ORGANIC SOLID' Container->LabelSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv Combine Segregate into: HALOGENATED SOLVENT WASTE HaloSolv->Combine NonHaloSolv->Combine *Trace Halogen Rule (Contaminates whole volume)

Figure 1: Decision logic for segregating fluorinated pyridine derivatives. Note that adding even a small amount of this fluorinated compound to a non-halogenated solvent stream reclassifies the entire container as Halogenated Waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Silica Gel Residue)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during compaction, though glass is chemically compatible.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This minimizes dust generation when the waste management team opens the container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[2]

    • Constituents: List "5-(4-Trifluoromethylphenyl)nicotinic acid" fully.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Critical Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section. This alerts the incineration facility to monitor HF scrubbers.

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have dissolved the compound in Methanol or Ethyl Acetate.

  • The Trap: Do not pour this into the "Non-Halogenated" or "Flammable" solvent carboy.

  • The Rule: The presence of the trifluoromethyl group (>1-2% by weight) classifies the entire solvent mixture as Halogenated Waste .

  • Action: Pour into the carboy designated for Dichloromethane (DCM) or Chloroform waste. This ensures the liquid goes to the correct high-temperature incinerator.

Emergency Spillage Protocol

In the event of a powder spill outside the fume hood, immediate containment is required to prevent respiratory exposure.

Spill Response Flowchart

SpillResponse Assess 1. Assess Volume (<10g vs >10g) PPE 2. Don PPE: Nitrile Gloves + N95/P100 Mask + Goggles Assess->PPE Contain 3. Containment: Cover with damp absorbent pads PPE->Contain Clean 4. Cleanup: Scoop (Do not sweep) into HDPE Jar Contain->Clean Wash 5. Decontamination: Wash surface with soap & water Clean->Wash Disposal 6. Dispose: Label as Halogenated Solid Waste Wash->Disposal

Figure 2: Operational workflow for dry powder spills.[3] The "Damp Pad" step is critical to prevent the aerosolization of the irritant powder.

Regulatory & Scientific Grounding

The Chemistry of Combustion

When 5-(4-Trifluoromethylphenyl)nicotinic acid is incinerated, the C-F bonds (bond energy ~485 kJ/mol) are the last to break. High temperatures (>1100°C) are required for complete destruction.



The generation of Hydrogen Fluoride (HF)  is the primary environmental concern. HF is highly corrosive to incinerator linings and toxic if released. Therefore, regulations (RCRA in the US, Directive 2008/98/EC in the EU) require these wastes to be treated in facilities with alkaline scrubbing towers [1].
Regulatory Compliance
  • US (RCRA): While this specific research compound may not have a specific "P" or "U" list code, it falls under 40 CFR 261.24 (Toxicity) or 261.3 (Hazardous Waste Mixtures) if mixed with solvents. It must be coded as a Halogenated Organic for transport [2].

  • EU (REACH): Classified as hazardous waste. Must not be discharged into drains (H412 - Harmful to aquatic life with long-lasting effects is common for fluorinated aromatics) [3].

References

  • National Institutes of Health (NIH). Incineration of Halogenated Wastes and HF Generation. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of Titanium and Fluorinated compounds. [Link]

Sources

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